3-(4-Ethoxypyrazol-1-yl)-propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(4-ethoxypyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-7-5-9-10(6-7)4-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLZXKRWLOCSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid: A Technical Guide
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(4-Ethoxypyrazol-1-yl)-propionic acid, a molecule of interest for researchers in drug discovery and development. The proposed synthesis is a multi-step process commencing with the formation of a 4-hydroxypyrazole intermediate, followed by etherification to install the ethoxy group, and culminating in N-alkylation to introduce the propionic acid side chain. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound can be strategically divided into three key stages:
-
Synthesis of 4-Hydroxypyrazole: Formation of the core pyrazole ring with a hydroxyl group at the C4 position.
-
Etherification of 4-Hydroxypyrazole: Conversion of the hydroxyl group to an ethoxy group to yield 4-ethoxypyrazole.
-
N-Alkylation and Hydrolysis: Introduction of the propionic acid moiety onto the N1 position of the pyrazole ring.
The overall synthetic scheme is presented below:
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
This section provides detailed methodologies for each stage of the synthesis. The protocols are based on established chemical transformations for similar molecular scaffolds.
Stage 1: Synthesis of 4-Hydroxypyrazole
A plausible route to 4-hydroxypyrazole involves the reaction of a vinyl azide with hydrazine hydrate.[1]
Protocol:
-
To a solution of the appropriate vinyl azide precursor (1.0 eq) in a suitable solvent such as ethanol, add sodium hydroxide (2.0 eq).
-
To this mixture, add hydrazine hydrate (1.0-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 8-12 hours at room temperature.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-hydroxypyrazole.
Stage 2: Etherification of 4-Hydroxypyrazole to 4-Ethoxypyrazole
The conversion of 4-hydroxypyrazole to 4-ethoxypyrazole can be achieved via a Williamson ether synthesis.
Protocol:
-
Dissolve 4-hydroxypyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography to yield 4-ethoxypyrazole.
Stage 3: N-Alkylation of 4-Ethoxypyrazole and Subsequent Hydrolysis
The introduction of the propionic acid side chain is proposed via a Michael addition to ethyl acrylate, followed by ester hydrolysis. This approach often favors N1 alkylation in pyrazoles.
Protocol for Michael Addition:
-
In a round-bottom flask, dissolve 4-ethoxypyrazole (1.0 eq) in a suitable solvent such as acetonitrile or without a solvent.
-
Add ethyl acrylate (1.5 eq) to the solution.
-
A basic catalyst, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phase-transfer catalyst, can be added to facilitate the reaction, though some Michael additions of pyrazoles can proceed without a catalyst.[2]
-
Heat the reaction mixture at a temperature ranging from room temperature to reflux, and monitor its progress by TLC.
-
Once the reaction is complete, remove the excess ethyl acrylate and solvent under reduced pressure.
-
The crude product, ethyl 3-(4-ethoxypyrazol-1-yl)propanoate, can be purified by column chromatography or used directly in the next step.
Protocol for Hydrolysis:
-
Dissolve the crude ethyl 3-(4-ethoxypyrazol-1-yl)propanoate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 eq), to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with a strong acid (e.g., concentrated HCl) at 0 °C.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.
Data Presentation
The following tables summarize the key parameters for each synthetic step. The yields are estimates based on similar reactions reported in the literature.
Table 1: Synthesis of 4-Hydroxypyrazole
| Parameter | Value |
| Starting Material | Vinyl azide |
| Key Reagents | Hydrazine hydrate, NaOH |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
| Typical Yield | 45-60%[1] |
Table 2: Etherification of 4-Hydroxypyrazole
| Parameter | Value |
| Starting Material | 4-Hydroxypyrazole |
| Key Reagents | Ethyl iodide/bromide, NaH or K₂CO₃ |
| Solvent | DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (estimated) |
Table 3: N-Alkylation and Hydrolysis
| Step | Parameter | Value |
| Michael Addition | Starting Material | 4-Ethoxypyrazole |
| Key Reagents | Ethyl acrylate, (optional catalyst) | |
| Solvent | Acetonitrile or neat | |
| Temperature | Room Temperature to Reflux | |
| Reaction Time | 12-48 hours | |
| Typical Yield | >90%[2] | |
| Hydrolysis | Starting Material | Ethyl 3-(4-ethoxypyrazol-1-yl)propanoate |
| Key Reagents | NaOH or KOH | |
| Solvent | Ethanol/Water | |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours | |
| Typical Yield | 85-95% (estimated) |
Visualization of Experimental Workflow
The following diagram illustrates the detailed workflow for the synthesis of this compound.
References
In-Depth Technical Guide: Biological Activity of 4-Ethoxy-Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives have long been recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The strategic substitution at various positions of the pyrazole ring allows for the fine-tuning of their biological profiles. This technical guide focuses specifically on the biological activities of pyrazole derivatives featuring a 4-ethoxy substitution. The introduction of an ethoxy group at the C4 position can significantly influence the molecule's lipophilicity, steric hindrance, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets. This document provides a comprehensive overview of the reported anticancer and antimicrobial activities of these compounds, complete with quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of 4-Ethoxy-Substituted Pyrazole Derivatives
Recent studies have highlighted the potential of 4-ethoxy-substituted pyrazole derivatives as potent anticancer agents. These compounds have been shown to inhibit tumor cell growth and interfere with key cellular processes such as tubulin polymerization.
Quantitative Anticancer Activity Data
The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for a series of pyrazole derivatives where an ethoxy-substituted aniline ring is a key feature.
| Compound ID | Cancer Cell Line | GI50 (µM) | Target/Mechanism | IC50 (µM) | Reference |
| 5a | K562 (Leukemia) | - | Tubulin Polymerization | - | [1] |
| MCF-7 (Breast Cancer) | - | - | [1] | ||
| A549 (Lung Cancer) | - | - | [1] | ||
| 5b | K562 (Leukemia) | - | Tubulin Polymerization | 7.30 | [1] |
| MCF-7 (Breast Cancer) | - | - | [1] | ||
| A549 (Lung Cancer) | - | - | [1] | ||
| 5e | K562 (Leukemia) | - | Tubulin Polymerization | - | [1] |
| MCF-7 (Breast Cancer) | - | - | [1] | ||
| A549 (Lung Cancer) | - | - | [1] |
Note: Specific GI50 values for the individual cell lines for compounds 5a, 5b, and 5e were not explicitly provided in the source material, but the text indicates high potency for certain cell lines. The IC50 value for tubulin polymerization is specifically for compound 5b.
Experimental Protocols: Anticancer Activity Evaluation
The in vitro anticancer activity of the 4-ethoxy-substituted pyrazole derivatives was assessed using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., K562, MCF-7, A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The GI50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.
The effect of the compounds on tubulin polymerization was evaluated using a commercially available tubulin polymerization assay kit.[1]
-
Tubulin Preparation: Purified tubulin was reconstituted in a general tubulin buffer.
-
Reaction Mixture: The reaction mixture was prepared containing tubulin, GTP, and either the test compound or a control vehicle.
-
Polymerization Monitoring: The polymerization of tubulin into microtubules was initiated by incubation at 37°C and monitored by measuring the change in absorbance (e.g., at 340 nm) over time using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, was determined from the dose-response curve.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow for assessing anticancer activity and a simplified representation of the tubulin polymerization inhibition mechanism.
References
In Vitro Screening of Novel Pyrazole Derivatives: A Technical Guide
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs and investigational agents. This technical guide provides an in-depth overview of the in vitro screening methodologies employed to identify and characterize novel pyrazole derivatives with therapeutic potential, primarily focusing on their anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities.
Core Principles of In Vitro Screening
In vitro screening is the foundational step in drug discovery, allowing for the rapid and cost-effective evaluation of a large number of compounds in a controlled laboratory setting. For pyrazole derivatives, the primary goals of in vitro screening are to:
-
Identify Hit Compounds: To screen libraries of novel pyrazole derivatives to identify initial "hits" that exhibit a desired biological activity (e.g., cytotoxicity against cancer cells, inhibition of microbial growth).
-
Determine Potency and Efficacy: To quantify the biological activity of hit compounds through dose-response studies, typically by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Elucidate Mechanism of Action: To investigate the molecular targets and signaling pathways through which the pyrazole derivatives exert their effects.
-
Establish Structure-Activity Relationships (SAR): To understand how chemical modifications to the pyrazole scaffold influence biological activity, guiding the design of more potent and selective analogs.
Data Presentation: Anticancer and Antimicrobial Activities of Novel Pyrazole Derivatives
The following tables summarize the in vitro biological activities of representative novel pyrazole derivatives against various cancer cell lines and microbial strains.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Target/Mechanism | Reference |
| 12d | A2780 (Ovarian) | Antiproliferative | Not specified | Tubulin polymerization inhibitor | [1] |
| Hydroxypyrazoloquinolin-4 | Tumor cells | Antiproliferative | Not specified | CDK inhibitor | [2][3] |
| Compound 8 | HeLa, MCF7, A549, HCT116, B16F10 | Cytotoxicity | 0.0248 (average) | Tubulin polymerization inhibitor | [4] |
| Compound 9 | HeLa, MCF7, A549, HCT116, B16F10 | Cytotoxicity | 0.028 (average) | Tubulin polymerization inhibitor | [4] |
| Compound 31 | A549 (Lung) | Antiproliferative | 42.79 | CDK2 inhibitor | [4] |
| Compound 32 | A549 (Lung) | Antiproliferative | 55.73 | CDK2 inhibitor | [4] |
| Compound 43 | MCF-7 (Breast) | Cytotoxicity | 0.25 | PI3 kinase inhibitor | [4] |
| Compound 50 | HepG2 (Liver) | Cytotoxicity | 0.71 | Dual EGFR/VEGFR-2 inhibitor | [4] |
| Compound 25 | HT29, PC3, A549, U87MG | Cytotoxicity | 3.17 - 6.77 | Antiangiogenic | [4] |
| Compound C5 | MCF-7 (Breast) | Antiproliferative | 0.08 | EGFR inhibitor | [5] |
| Compound 5o | MCF-7, SiHa, PC-3 | Cytotoxicity | 2.13 - 4.46 | Tubulin polymerization inhibitor | [6] |
| 3j | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 19.18 µg/ml | Not specified | [7] |
Table 2: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID | Microbial Strain | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4 | E. coli, P. mirabilis, B. subtilis, S. albus, C. albicans, A. niger | Antibacterial/Antifungal | Not specified | Moderate to good activity | [8] |
| 6e | E. coli, P. mirabilis, B. subtilis, S. albus, C. albicans, A. niger | Antibacterial/Antifungal | Not specified | Moderate to good activity | [8] |
| 3a | B. subtilis, S. aureus | Antibacterial | 25 | 20 | [7] |
| 3j | B. subtilis | Antibacterial | 24 | 20 | [7] |
| 6b, 6f, 6g, 6j, 6k | A. niger, C. albicans | Antifungal | Not specified | Active | [9] |
| 6b, 6c, 6f, 6j, 6k | E. coli, S. aureus | Antibacterial | Not specified | Active | [9] |
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below. These protocols are generalized and may require optimization based on the specific pyrazole derivatives, cell lines, or microbial strains being tested.
MTT Assay for Cytotoxicity Screening
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of chemical compounds.[1][5] It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[2] It is particularly useful for identifying compounds that induce cell cycle arrest.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically intercalates into the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivatives at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure. This can be done by adding the ethanol dropwise while vortexing the cell pellet.
-
Washing: Wash the fixed cells with phosphate-buffered saline (PBS) to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA, as PI can also bind to double-stranded RNA.
-
PI Staining: Add a PI staining solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population to exclude doublets and debris.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay is used to determine whether a compound inhibits or promotes the polymerization of tubulin into microtubules.[1] It is a key assay for identifying compounds that target the cytoskeleton.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in turbidity, while stabilizers will enhance it.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and MgCl2. Keep purified tubulin on ice.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the pyrazole derivative at various concentrations, and finally the purified tubulin.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes) using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.
In Vitro Kinase Inhibition Assay (e.g., EGFR)
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).[5]
Principle: The assay typically involves incubating the purified kinase enzyme with its substrate (e.g., a specific peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or luminescence.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer, the purified EGFR enzyme, the peptide substrate, and ATP.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the pyrazole derivative at various concentrations, and the EGFR enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Agar Well Diffusion for Antimicrobial Susceptibility Testing
This method is a preliminary test to assess the antimicrobial activity of a compound.[8]
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and the test compound is added to the wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will create a zone of inhibition where the microorganism cannot grow.
Protocol:
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate.
-
Well Creation: Aseptically create wells in the agar using a sterile borer.
-
Compound Addition: Add a known concentration of the pyrazole derivative solution to each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well that remains clear.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro screening of novel pyrazole derivatives.
Caption: Experimental workflow for in vitro screening of pyrazole derivatives.
Caption: Inhibition of CDK-mediated cell cycle progression by pyrazole derivatives.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 9. asm.org [asm.org]
The Pivotal Role of the Ethoxy Group in the Structure-Activity Relationship of Pyrazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of various substituents on the pyrazole ring system allows for the fine-tuning of their pharmacological profiles. Among these, the ethoxy group has emerged as a critical determinant of activity, particularly in the development of anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ethoxy-pyrazole analogs, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to aid in the rational design of next-generation therapeutics.
Structure-Activity Relationship: The Impact of Ethoxy Substitution
The introduction of an ethoxy group (-OCH2CH3) onto a phenyl ring appended to the pyrazole core can significantly influence the biological activity of the resulting analog. While a comprehensive SAR study focusing solely on a systematic variation of the ethoxy group is not extensively documented in publicly available literature, analysis of various studies on substituted pyrazole derivatives allows for the elucidation of key trends.
One study on a series of 1H-benzofuro[3,2-c]pyrazole derivatives highlighted the importance of the alkoxy group. It was noted that the substitution of an ethoxy group on the aniline ring with electron-withdrawing groups was detrimental to the compound's activity, suggesting the favorability of the electron-donating nature of the ethoxy moiety.[2]
To illustrate the impact of substitutions on the biological activity, the following table summarizes the growth inhibitory concentrations (GI50) of a series of pyrazole analogues against various cancer cell lines. While not all are ethoxy-substituted, they provide a comparative context for the potency of related structures.
Table 1: Growth Inhibitory Activity (GI₅₀, μM) of Pyrazole Analogs
| Compound | R Group Modification | K562 (Leukemia) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 5a | Unspecified | 0.023 | >50 | 0.75 | [2] |
| 5b | Methyl Ester | 0.021 | 1.7 | 0.69 | [2] |
| 5c | N-methyl amide | 1.3 | >50 | 25 | [2] |
| 5d | Amide | 1.6 | >50 | >50 | [2] |
| 5e | Cyano | 0.054 | 2.0 | 0.93 | [2] |
Data extracted from a study on novel pyrazole derivatives. The exact structures of compounds 5a-e and the position of the unspecified R group were not detailed in the provided search results.
The data suggests that small, non-polar, or ester functionalities can lead to potent anticancer activity, particularly against leukemia and lung cancer cell lines.
Key Experimental Protocols
The synthesis and biological evaluation of ethoxy-pyrazole analogs involve a series of well-established chemical and biological procedures. Below are detailed methodologies for key experiments frequently cited in the development of these compounds.
Synthesis of Ethoxy-Substituted Phenyl-Pyrazole Analogs via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which is a common structural motif in active pyrazole derivatives.[3]
General Procedure:
-
Reaction Setup: In a reaction flask, combine the aryl halide (e.g., a bromo-pyrazole derivative) (1.0 eq), the corresponding ethoxy-substituted phenylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base: Add a suitable solvent, often a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ethoxy-pyrazole analogs and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value for each compound.
Logical Relationships in SAR
The structure-activity relationship of ethoxy-pyrazole analogs can be summarized through a logical diagram that illustrates the influence of structural modifications on their biological activity.
Conclusion
The ethoxy group plays a significant, albeit not yet fully systematically explored, role in modulating the biological activity of pyrazole analogs. The available data suggests that its electron-donating nature is often favorable for anticancer activity. This guide provides a foundational understanding of the SAR of these compounds, along with the practical experimental protocols necessary for their synthesis and evaluation. Further research focusing on the systematic variation of the ethoxy group's position and its combination with other substituents is warranted to fully elucidate its potential and to guide the design of more potent and selective pyrazole-based therapeutic agents.
References
The Architecture of Discovery: A Technical Guide to the Synthesis and Elucidation of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows to empower researchers in this dynamic field.
Core Synthetic Methodologies
The construction of the pyrazole ring can be achieved through various synthetic strategies. This section details some of the most prevalent and efficient methods, complete with generalized experimental protocols.
Knorr Pyrazole Synthesis and its Variations
The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This method remains a robust and widely used approach for the preparation of polysubstituted pyrazoles.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
A mixture of a 1,3-diketone (1.0 mmol) and a substituted hydrazine (1.0 mmol) is dissolved in a suitable solvent such as ethanol or acetic acid (10 mL). The reaction mixture is then heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.[2]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of complex pyrazole derivatives.[1][3]
Experimental Protocol: One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles
To a solution of an aldehyde (1.0 mmol) and a 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent like ethanol (10 mL), is added a catalytic amount of an acid or base (e.g., piperidine, 0.1 mmol). The mixture is stirred at room temperature for 30 minutes. Subsequently, a hydrazine derivative (1.0 mmol) is added, and the reaction mixture is refluxed for 4-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the polysubstituted pyrazole. Further purification can be achieved by recrystallization.[3][4]
Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
The reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazines provides a straightforward route to pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.
Experimental Protocol: Synthesis of Pyrazoles from Chalcones
A mixture of a chalcone derivative (1.0 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) is heated at reflux for 5-7 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-cold water. The solid product that separates out is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to give the desired pyrazole derivative.[5]
Biological Activities and Structure-Activity Relationships
Novel pyrazole compounds are frequently evaluated for their potential as therapeutic agents, with a primary focus on their anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | R1 Group | R2 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| PZ-1 | 4-Sulfamoylphenyl | 4-Trifluoromethylphenyl | >100 | 0.28 | >357 | [7] |
| PZ-2 | 4-Sulfamoylphenyl | 4-Methylphenyl | 15.2 | 0.04 | 380 | [8] |
| PZ-3 | 4-Nitrophenyl | 4-Methoxyphenyl | 0.263 | 0.017 | 15.5 | [9] |
| PZ-4 | Phenyl | Pyridin-3-yl | - | - | - | [7] |
| PZ-5 | 4-Chlorophenyl | Phenyl | 8.5 | 0.15 | 56.7 | [8] |
Anticancer Activity
The anticancer potential of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[10]
Table 2: Anticancer Activity of Selected Pyrazole Derivatives against Various Cancer Cell Lines
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| APZ-1 | VEGFR-2 Inhibitor | PC-3 (Prostate) | 1.22 | [11] |
| APZ-2 | VEGFR-2 Inhibitor | PC-3 (Prostate) | 1.24 | [11] |
| APZ-3 | CDK2 Inhibitor | MCF-7 (Breast) | 17.12 | [3] |
| APZ-4 | CDK2 Inhibitor | HepG2 (Liver) | 10.05 | [3] |
| APZ-5 | DNA Binding | HepG2 (Liver) | 2 | [10] |
| APZ-6 | BRAFV600E Inhibitor | WM266.4 (Melanoma) | 2.63 | [12] |
| APZ-7 | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 5.21 | [10] |
Visualization of Key Pathways and Workflows
Understanding the mechanism of action and the discovery process is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole compounds and a typical workflow for their discovery and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot synthesis of trisubstituted pyrazoles via multicomponent approach | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling of Pyrazole-Based Compounds: An In-depth Technical Guide
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its metabolic stability and versatile chemical nature allow for the development of compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4][6][7] This technical guide provides a comprehensive overview of the pharmacological profiling of pyrazole-based compounds for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding and further exploration of this important class of therapeutic agents.
Introduction to Pyrazole-Based Compounds in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a variety of pharmacologically active agents. Notable examples include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, and several compounds in development for treating a range of diseases.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[8] This has led to the discovery of pyrazole derivatives that target a diverse set of biological molecules, including enzymes like cyclooxygenases (COX) and protein kinases, as well as microbial targets.[4][9]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the in vitro activity of selected pyrazole-based compounds against key biological targets. These tables are intended to provide a comparative overview of the potency and selectivity of different structural classes of pyrazoles.
Table 1: Pyrazole-Based COX-2 Inhibitors
| Compound ID/Reference | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound 11 [1] | COX-2 | In vitro enzyme assay | 0.043 | Selective |
| Compound 12 [1] | COX-2 | In vitro enzyme assay | 0.049 | Selective |
| Compound 15 [1] | COX-2 | In vitro enzyme assay | 0.045 | Selective |
| PYZ10[3] | COX-2 | In vitro enzyme assay | 0.0000283 | Selective |
| PYZ11[3] | COX-2 | In vitro enzyme assay | 0.0002272 | Selective |
| Compound 5f [5] | COX-2 | In vitro enzyme assay | 1.50 | 9.56 |
| Compound 6f [5] | COX-2 | In vitro enzyme assay | 1.15 | 8.31 |
| Celecoxib (Reference)[5] | COX-2 | In vitro enzyme assay | 2.16 | 2.51 |
Table 2: Pyrazole-Based Anticancer Agents
| Compound ID/Reference | Cell Line | Target/Pathway | IC50/GI50 (µM) |
| Compound 11 [1] | MCF-7 (Breast) | EGFR/Topo-1 | 2.85 |
| Compound 11 [1] | HT-29 (Colon) | EGFR/Topo-1 | 2.12 |
| Compound 25 [10] | WM266.4 (Melanoma) | BRAF(V600E) | 0.24 |
| Compound 30 [10] | WM266.4 (Melanoma) | BRAF(V600E) | 0.19 |
| Compound 39 [8] | HCT-116 (Colon) | Hsp90 | > 50 (in parental), much lower in Cdc37-knockout |
| Compound 9 [11] | MCF-7 (Breast) | Hsp90 | 2.44 |
| Compound 10 [11] | MCF-7 (Breast) | Hsp90 | 7.30 |
| Compound 49 [12] | EGFR Tyrosine Kinase | Enzyme Assay | 0.26 |
| Compound 49 [12] | HER-2 Tyrosine Kinase | Enzyme Assay | 0.20 |
| Compound 50 [12] | MCF-7 (Breast) | - | 0.83 - 1.81 |
| Compound 50 [12] | A549 (Lung) | - | 0.83 - 1.81 |
| Compound 50 [12] | HeLa (Cervical) | - | 0.83 - 1.81 |
Table 3: Pyrazole-Based Antimicrobial Agents
| Compound ID/Reference | Microorganism | Assay Type | MIC (µg/mL) |
| Compound 21a [6] | Staphylococcus aureus | Broth microdilution | 62.5 |
| Compound 21a [6] | Bacillus subtilis | Broth microdilution | 125 |
| Compound 21a [6] | Candida albicans | Broth microdilution | 2.9 |
| Compound 21a [6] | Aspergillus niger | Broth microdilution | 7.8 |
| Compound 3c [13] | Staphylococcus aureus (MDR) | Broth microdilution | 32-64 |
| Compound 4b [13] | Staphylococcus aureus (MDR) | Broth microdilution | 32-64 |
| Compound 3c [13] | Mycobacterium tuberculosis | - | Moderate activity |
| Compound 4a [13] | Mycobacterium tuberculosis (MDR) | - | Moderate activity |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate pharmacological profiling of novel compounds. Below are methodologies for key assays.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[2][13]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Cofactor Solution
-
COX Probe (e.g., a fluorogenic probe)
-
Arachidonic Acid (Substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well black microplate, add the following to each well in the specified order:
-
150 µL of COX Assay Buffer
-
10 µL of COX Cofactor Solution
-
10 µL of COX-2 enzyme solution
-
10 µL of the diluted test compound or reference inhibitor. For the 100% enzyme activity control, add 10 µL of DMSO. For the blank, add 10 µL of assay buffer instead of the enzyme.
-
-
Mix gently and incubate the plate at 37°C for 10 minutes.
-
Add 10 µL of the COX Probe to each well.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to each well.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_enzyme_control - Rate_sample) / Rate_enzyme_control] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Carrageenan-Induced Paw Edema Assay (In Vivo)
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.[6][7][9][14][15]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free)
-
1% (w/v) solution of λ-carrageenan in sterile saline
-
Test compound and reference drug (e.g., Indomethacin or Phenylbutazone)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals (n=5-6 per group) for control, reference, and test compound treatments.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.
-
After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume from the initial measurement.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
In Vitro BRAF Kinase Inhibition Assay
This protocol is based on established methods for determining kinase inhibition.[3][15]
Objective: To determine the IC50 of a test compound against BRAF kinase activity.
Materials:
-
Recombinant active BRAF kinase (e.g., BRAF V600E)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Substrate (e.g., inactive MEK1)
-
ATP
-
Test compounds and reference inhibitor (e.g., Vemurafenib) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-MEK antibody for ELISA)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the kinase activity. If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced. If using an ELISA-based method, transfer the reaction mixture to a plate coated with the substrate and detect the phosphorylated substrate using a specific antibody.
-
Calculate the percent inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Hsp90 Inhibition Assay
Several methods can be used to assess Hsp90 inhibition. An ATPase activity assay is a common approach.[1][16]
Objective: To measure the inhibition of Hsp90 ATPase activity by a test compound.
Materials:
-
Recombinant human Hsp90α
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP
-
Test compounds and reference inhibitor (e.g., 17-AAG) dissolved in DMSO
-
ADP detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
In a 96-well plate, add Hsp90 and the test compound in assay buffer.
-
Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined time (e.g., 3-4 hours) at 37°C.
-
Stop the reaction and measure the amount of ADP produced using a detection system like ADP-Glo™, following the manufacturer's protocol.
-
Calculate the percent inhibition of ATPase activity for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism adjusted to a standard density (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by pyrazole-based compounds.
Caption: COX-2 signaling pathway in inflammation.
Caption: BRAF-MEK-ERK signaling pathway in cancer.
Caption: Hsp90 chaperone cycle and its inhibition.
Experimental Workflow
Caption: General workflow for pharmacological profiling.
Conclusion
Pyrazole-based compounds represent a highly valuable and versatile class of molecules in drug discovery. Their proven success in targeting a range of diseases, coupled with their synthetic tractability, ensures their continued importance in the development of new therapeutics. This technical guide has provided a foundational overview of the pharmacological profiling of these compounds, from quantitative data analysis and detailed experimental protocols to the visualization of key cellular pathways. It is anticipated that this resource will aid researchers in the rational design and evaluation of novel pyrazole-based drug candidates, ultimately contributing to the advancement of new medicines.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Inhibition of Hsp90 Protein by Benzothiazoloquinazolinequinones Is Enhanced in The Presence of Ascorbate. A Preliminary In Vivo Antiproliferative Study [mdpi.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
The Therapeutic Potential of Pyrazole Derivatives: A Technical Guide
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents across diverse disease areas.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1] This technical guide provides an in-depth exploration of the therapeutic potential of pyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their anticancer applications.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected pyrazole derivatives, providing a comparative overview of their potency.
Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 161a | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 |
| 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 |
| 161a | HCT-8 (Colon) | Potent Inhibition | 5-Fluorouracil | - |
| 161b | HCT-8 (Colon) | Potent Inhibition | 5-Fluorouracil | - |
| 161c | HCT-8 (Colon) | Potent Inhibition | 5-Fluorouracil | - |
| 161a | Bel7402 (Liver) | Potent Inhibition | 5-Fluorouracil | - |
| 161b | Bel7402 (Liver) | Potent Inhibition | 5-Fluorouracil | - |
| 161c | Bel7402 (Liver) | Potent Inhibition | 5-Fluorouracil | - |
| Compound 30 | A549 (Lung) | 60% inhibition at 10 µM | - | - |
| Compound 31 | A549 (Lung) | 42.79 | - | - |
| Compound 32 | A549 (Lung) | 55.73 | - | - |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| Compound 22 | MCF-7 (Breast) | 0.01 | Doxorubicin | - |
| Compound 23 | NCI-H460 (Lung) | 0.03 | Doxorubicin | - |
| Compound 23 | SF-268 (CNS) | 31.5 | Doxorubicin | - |
| Compound 6g | A549 (Lung) | 1.537 ± 0.097 | - | - |
| Compound 6d | A549 (Lung) | 5.176 ± 0.164 | - | - |
| Compound 6j | A549 (Lung) | 8.493 ± 0.667 | - | - |
| Compound 4a | HepG2 (Liver) | 0.15 ± 0.03 | Erlotinib | 0.73 ± 0.04 |
| Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
Data compiled from multiple sources.[5][6][7]
Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Compound C5 | EGFR | 0.07 | Erlotinib | - |
| Compound 24 | CDK2 | 0.025 | - | - |
| Compound 49 | EGFR | 0.26 | - | - |
| Compound 49 | HER-2 | 0.20 | - | - |
| Compound 6g | EGFR | 0.024 ± 0.002 | Erlotinib | 0.002 ± 0.001 |
| Compound 4a | EGFR | 0.31 ± 0.008 | Erlotinib | 0.11 ± 0.008 |
| Compound 3 | EGFR | 0.06 | Erlotinib | 0.13 |
| Compound 9 | VEGFR-2 | 0.22 | - | - |
Data compiled from multiple sources.[7]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives are crucial for reproducibility and further development.
Synthesis of Pyrazole Derivatives
A common and versatile method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8]
General Protocol for Knorr Pyrazole Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1 to 1.2 equivalents) dropwise to the solution of the 1,3-dicarbonyl compound. The reaction can be exothermic, so controlled addition and cooling may be necessary.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate directly from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure pyrazole derivative.
-
Characterization: The structure of the synthesized pyrazole derivative is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyrazole derivative in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
-
Mandatory Visualizations
Signaling Pathway: EGFR Inhibition by Pyrazole Derivatives
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
The Initial Characterization of N-Alkylated Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-alkylated pyrazoles represent a pivotal class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that have positioned them as crucial scaffolds in medicinal chemistry and drug discovery.[1][2] Their unique structural features allow for diverse functionalization, leading to compounds with potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] This technical guide provides a comprehensive overview of the initial characterization of N-alkylated pyrazoles, focusing on their synthesis, spectroscopic analysis, and biological evaluation, presented in a format tailored for researchers and professionals in the field of drug development.
Synthetic Methodologies and Experimental Protocols
The synthesis of N-alkylated pyrazoles can be achieved through various methods, with the choice of protocol often depending on the desired substitution pattern, yield, and environmental considerations. Several key approaches have been documented, including acid-catalyzed reactions, microwave-assisted synthesis, and green chemistry methods.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
A notable method for the N-alkylation of pyrazoles involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst.[5][6] This approach provides a valuable alternative to methods requiring strong bases or high temperatures.[6]
General Experimental Protocol:
-
A round-bottom flask is charged with the trichloroacetimidate (1 equivalent), the pyrazole (1 equivalent), and camphorsulfonic acid (CSA) (0.2 equivalents) under an argon atmosphere.
-
Dry 1,2-dichloroethane (DCE) is added to create a 0.25 M solution.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Following the reaction, the mixture is diluted with ethyl acetate (EA) and washed with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
-
The organic layer is dried over sodium sulfate (Na2SO4) and concentrated.
-
The resulting residue is purified by silica gel flash column chromatography to yield the N-alkyl pyrazole product.[5]
This method has been successfully applied to synthesize a variety of N-alkyl pyrazoles with good yields. For unsymmetrical pyrazoles, this reaction can produce a mixture of two regioisomers, with steric effects generally controlling the major product.[5]
Spectroscopic Characterization
The structural elucidation of newly synthesized N-alkylated pyrazoles relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for Selected N-Alkylated Pyrazoles [5]
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | IR (ATR) ν (cm-1) |
| 4-Chloro-1-(1-phenylethyl)-1H-pyrazole (8) | 7.50 (s, 1H), 7.39–7.30 (m, 4H), 7.24 (d, J = 7.6 Hz, 2H), 5.48 (q, J = 7.0 Hz, 1H), 1.89 (d, J = 7.0 Hz, 3H) | 141.1, 137.5, 128.9, 128.2, 126.4, 126.0, 109.9, 61.9, 21.1 | 3129, 3030, 2936, 1493, 1310, 960, 696, 617 |
| 1-Benzhydryl-4-chloro-1H-pyrazole (16) | 7.42 (s, 1H), 7.26–7.22 (m, 6H), 7.13 (s, 1H), 7.00–6.99 (m, 4H), 6.61 (s, 1H) | 138.8, 138.2, 128.8, 128.4, 128.2, 127.6, 110.0, 70.3 | 3108, 3027, 2927, 1520, 726, 694 |
| 4-Chloro-1-[(p-chlorophenyl)methyl]-1H-pyrazole (34) | 7.37 (s, 1H), 7.25–7.22 (m, 4H), 7.05 (d, J = 8.3 Hz, 2H), 5.11 (s, 2H) | 138.2, 134.4, 134.3, 129.1, 128.9, 127.2, 110.6, 55.9 | 3129, 3045, 2943, 1492, 970, 755 |
| 2-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1,3-isoindolinedione (36) | 8.13 (s, 1H), 7.95–7.88 (m, 4H), 7.58 (s, 1H), 5.85 (s, 2H) (in (CD3)2SO) | 167.2, 138.7, 135.5, 131.6, 129.5, 124.1, 109.2, 52.8 (in (CD3)2SO) | 3135, 2963, 1771, 1717, 1401, 1323 |
Biological Activity and Quantitative Data
N-alkylated pyrazoles have been extensively evaluated for their potential as therapeutic agents. A significant body of research highlights their cytotoxic activity against various cancer cell lines.
Anticancer Activity
Several studies have demonstrated the potent anticancer effects of N-alkylated pyrazole derivatives. For instance, certain N-substituted pyrazolone derivatives have shown significant cytotoxic activity against HepG-2, MCF-7, and A-549 tumor cell lines.[7]
Table 2: Anticancer Activity (IC50 in µg/mL) of Selected N-Substituted Pyrazolone Derivatives [7]
| Compound | HepG-2 | MCF-7 | A-549 |
| 7c | 9.57 | 12.92 | 14.16 |
| 12 | 2.59 | 4.42 | 2.93 |
| 16 | 9.55 | 13.33 | 10.54 |
These results underscore the potential of N-alkylated pyrazoles as promising candidates for the development of novel anticancer drugs.[7] The diverse biological activities of pyrazole derivatives also include antibacterial, antifungal, and anti-inflammatory effects, making them a versatile scaffold for further investigation.[1][8]
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the processes involved in the characterization of N-alkylated pyrazoles, graphical representations of experimental workflows and logical relationships are provided below.
Caption: General workflow for the synthesis, characterization, and biological evaluation of N-alkylated pyrazoles.
Caption: Factors influencing the regioselectivity of N-alkylation in unsymmetrical pyrazoles.
This guide provides a foundational understanding of the initial characterization of N-alkylated pyrazoles. The detailed protocols, tabulated data, and visual workflows are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile heterocyclic scaffold.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Convenient Green Synthesis and Characterization of Some Pyrazolone Derivatives: Anticancer Activity [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs across diverse therapeutic areas. This technical guide provides a comprehensive overview of the pyrazole scaffold, encompassing its fundamental properties, synthesis, biological activities, and its role in the design of targeted therapies. The guide is intended to be a valuable resource for professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways.
Physicochemical Properties and Medicinal Chemistry Significance
The pyrazole ring possesses a unique combination of physicochemical properties that make it an attractive pharmacophore in drug design. It is an aromatic system, which contributes to its stability and allows for diverse substitution patterns at its carbon and nitrogen atoms. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1]
One of the key advantages of the pyrazole scaffold is its role as a bioisostere for other aromatic rings, such as benzene or other heterocycles. Replacing a phenyl ring with a pyrazole can lead to significant improvements in physicochemical properties, including enhanced aqueous solubility and reduced lipophilicity, which are often desirable for optimizing drug-like characteristics.[2] Moreover, the metabolic stability of the pyrazole ring is a significant factor in its prevalence in modern drug discovery.[3]
Synthetic Methodologies
The construction of the pyrazole core can be achieved through several reliable synthetic strategies. The two most prominent methods are the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions.
Knorr Pyrazole Synthesis (Cyclocondensation of 1,3-Dicarbonyls with Hydrazines)
This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.[4][5][6]
1,3-Dipolar Cycloaddition
This powerful and versatile method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon multiple bond (an alkyne or an alkene).[3] The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,2,3-triazoles, which are isomeric to pyrazoles but share some similar applications.[7] For pyrazole synthesis, the reaction of diazo compounds with alkynes is a common approach.[8][9]
Prominent Pyrazole-Containing Drugs and Their Biological Targets
The therapeutic success of pyrazole-based drugs is extensive. Below are a few prominent examples that highlight the diverse biological targets that can be effectively modulated by this scaffold.
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[10][11]
-
Sildenafil (Viagra®): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used for the treatment of erectile dysfunction.[12]
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[13][14][15]
-
Imatinib (Gleevec®): A tyrosine kinase inhibitor that targets the BCR-ABL fusion protein in chronic myeloid leukemia (CML).[16][17]
Data Presentation: Quantitative Bioactivity and Pharmacokinetics
The following tables summarize key quantitative data for the representative pyrazole-containing drugs, providing a basis for comparison of their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Bioactivity of Representative Pyrazole-Containing Drugs
| Drug | Target | IC50 | Ki | Selectivity |
| Celecoxib | COX-2 | 0.04 µM | - | ~375-fold vs. COX-1 |
| COX-1 | 15 µM | - | ||
| Sildenafil | PDE5 | 3.5 nM | - | >1000-fold vs. PDE1, 2, 3, 4, 7, 8, 9, 10; ~10-fold vs. PDE6 |
| PDE6 | 35 nM | - | ||
| Ruxolitinib | JAK1 | 3.3 nM | - | >130-fold vs. JAK3 |
| JAK2 | 2.8 nM | - | ||
| JAK3 | 428 nM | - | ||
| TYK2 | 19 nM | - | ||
| Imatinib | ABL | 0.4 µM | - | Highly selective for ABL, KIT, and PDGFR |
| c-Kit | - | - | ||
| PDGFR | - | - |
Table 2: Pharmacokinetic Properties of Representative Pyrazole-Containing Drugs
| Drug | Bioavailability | Tmax | Half-life (t1/2) | Metabolism | Excretion |
| Celecoxib | ~22-40% | ~3 hours | ~11 hours | Primarily CYP2C9, minor CYP3A4[1][10] | Feces (~57%), Urine (~27%)[18] |
| Sildenafil | ~41% | ~1 hour | ~3-5 hours | Primarily CYP3A4, minor CYP2C9[15][19] | Feces (~80%), Urine (~13%)[20] |
| Ruxolitinib | >95% | ~1-2 hours | ~3 hours | Primarily CYP3A4[2][21][22][23] | Primarily renal (as metabolites) |
| Imatinib | ~98% | ~2-4 hours | ~18 hours | Primarily CYP3A4[7][9] | Primarily feces (via bile) |
Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by the representative pyrazole-containing drugs.
References
- 1. Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. carnabio.com [carnabio.com]
Preliminary Cytotoxicity Studies of Pyrazole Compounds: An In-depth Technical Guide
Introduction
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Among these, their potential as anticancer agents has been a primary focus of research.[1][2] Numerous studies have demonstrated the potent cytotoxic effects of novel pyrazole compounds against a wide array of human cancer cell lines.[1][3][4] These compounds exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of pyrazole compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50, µM) of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | PC3 (Prostate) | HepG2 (Liver) | HCT116 (Colon) | K562 (Leukemia) | Reference |
| Benzoxazine-pyrazole hybrids (22, 23) | 2.82-6.28 | 2.82-6.28 | 2.82-6.28 | 2.82-6.28 | - | - | - | [1] |
| Indole-pyrazole derivatives (33, 34) | <23.7 | <23.7 | - | - | <23.7 | <23.7 | - | [1] |
| Pyrazolo[3,4-b]pyridine analogs (57, 58) | 4.06-4.24 | - | 4.06-4.24 | - | 3.11-4.91 | - | - | [1] |
| Benzofuro[3,2-c]pyrazole (4a) | - | 0.19 | - | - | - | - | 0.26 | [3][4] |
| Pyrazole analogue (5a) | - | - | - | - | - | - | - | [3][4] |
| Pyrazole analogue (5b) | 1.7 | 0.69 | - | - | - | - | 0.021 | [3][4] |
| Pyrazole analogue (5e) | - | - | - | - | - | - | - | [3][4] |
| Ferrocene-pyrazole hybrid (47c) | - | - | - | 124.40 | - | 3.12 | - | |
| Pyrazolo[4,3-d]pyrimidin-7(6H)-one (43m) | - | 14 | 19 | 37 | - | - | - | |
| Pyrano[2,3-c]pyrazole (50h) | 31.87 µg/mL | - | - | - | - | - | - | |
| 1-Aryl-1H-pyrazole-fused curcumin analogs (12, 13, 14) | - | - | - | - | 3.64-16.13 | - | - | [5] |
| Pyrazole-linked benzothiazole-β-naphthol (60, 61, 62) | 4.63-5.54 | 4.63-5.54 | 4.63-5.54 | - | - | - | - | [5] |
| N-phenyl pyrazoline (C4) | - | - | - | - | - | - | - | [6] |
| N-phenyl pyrazoline (C6) | - | - | - | - | - | - | - | [6] |
| Pyrazolo [1,5-a]pyrimidine (157) | - | - | - | - | - | 1.51 | - | [7] |
| Pyrazolo [1,5-a]pyrimidine (158) | 7.68 | - | - | - | - | - | - | [7] |
| Pyrazole-containing imide (161a) | - | 4.91 | - | - | - | - | - | [7] |
| Pyrazole-containing imide (161b) | - | 3.22 | - | - | - | - | - | [7] |
| Thiazolidinone-grafted indolo–pyrazole (6c) | - | - | - | - | - | 9.02 | - | [8] |
| Thiazolidinone-grafted indolo–pyrazole (6aa) | - | - | - | - | - | 10.79 | - | [8] |
| N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (285) | - | 0.26 (GI50) | - | - | - | - | - | [9] |
| Bipyrazole derivative (3b) | - | - | - | - | - | - | - | [10] |
| Bipyrazole derivative (3d) | 35.9 | - | - | - | - | - | 57.2 | [10] |
Table 2: Cytotoxicity (IC50, µM) of Pyrazole Derivatives with Selectivity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Benzimidazole-linked pyrazolo[1,5-a]pyrimidines (18, 19, 20, 21) | MCF7, A549, HeLa, SiHa | micro- to nano-molar | MRC5 | Minimal toxicity | - | [1] |
| Pyrazolo[3,4-b]pyridine analogs (57, 58) | HepG2, MCF7, HeLa | 3.11-4.91 | WISH, W138 | Lower toxicity than Doxorubicin | - | [1] |
| Pyrazole-linked benzothiazole-β-naphthol (60, 61, 62) | A549, HeLa, MCF7 | 4.63-5.54 | HEK293 | >45 | >8-10 | [5] |
| N-phenyl pyrazoline (2) | T47D | - | Vero | 489.18 µg/mL | 12.94 | [6] |
| N-phenyl pyrazoline (2) | 4T1 | - | Vero | 489.18 µg/mL | 53.81 | [6] |
| N-phenyl pyrazoline (2) | HeLa | - | Vero | 489.18 µg/mL | 52.77 | [6] |
| N-phenyl pyrazoline (2) | WiDr | - | Vero | 489.18 µg/mL | 1956.72 | [6] |
| Thiazolidinone-grafted indolo–pyrazole conjugates (6a–ah) | HCT-116, SK-MEL-28, A549, B16-F10 | <10 | BEAS-2B | - | - | [8] |
Experimental Protocols
The preliminary assessment of cytotoxicity of pyrazole compounds is predominantly carried out using in vitro cell-based assays. The most commonly employed methods include the MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 550-590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][11] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[12][13]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with pyrazole compounds as described for the MTT assay.
-
Cell Fixation: After treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[12] Incubate at 4°C for at least 1 hour.[12]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound dye.[12][13] Allow the plates to air-dry completely.[12]
-
SRB Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][12]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[12]
-
Dye Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at approximately 540 nm.[12][13]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released from cells upon damage to the plasma membrane.[2]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with pyrazole compounds in a 96-well plate. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[14]
-
Supernatant Collection: After the treatment period, centrifuge the plate at approximately 400-1000 RPM for 5 minutes.[3][15] Carefully transfer a portion of the cell culture supernatant (e.g., 100 µL) to a new 96-well plate.[3][15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and an assay buffer). Add the reaction mixture to each well containing the supernatant.[2]
-
Incubation: Incubate the plate at room temperature for about 30 minutes, protected from light.[2][15]
-
Absorbance Measurement: Measure the absorbance of the red formazan product at a wavelength of 490-520 nm.[15]
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Signaling Pathways and Mechanisms of Action
Pyrazole derivatives have been shown to exert their cytotoxic effects by targeting key signaling pathways that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[16] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[16][17] Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activation and downstream signaling.[17][18]
Caption: EGFR Signaling Pathway Inhibition by Pyrazole Compounds.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][19] VEGF, produced by tumor cells, binds to VEGFR on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4][19]
Caption: VEGFR Signaling Pathway and its Inhibition.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of protein kinases that are central to the regulation of the cell cycle.[5] They form complexes with cyclins, and the sequential activation of different cyclin-CDK complexes drives the cell through the different phases of the cell cycle.[20][21] Aberrant CDK activity is a hallmark of cancer, leading to uncontrolled cell division.[9]
Caption: CDK-Mediated Cell Cycle Regulation and Inhibition.
Conclusion
The preliminary cytotoxicity studies of pyrazole compounds have revealed a promising class of molecules with potent and, in some cases, selective anticancer activity. The ease of synthesis and the potential for diverse substitutions on the pyrazole ring allow for the generation of large libraries of compounds for screening. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers in the field of drug discovery and development. The elucidation of the signaling pathways targeted by these compounds, such as EGFR, VEGFR, and CDKs, offers valuable insights for the rational design of next-generation pyrazole-based anticancer therapeutics. Further in-depth preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin and CDK Regulation in Cell Cycle Progression and Cancer Treatment – Cell Biology [cellbiology.blog]
- 21. creative-diagnostics.com [creative-diagnostics.com]
The Enduring Legacy of the Pyrazole Core: A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its remarkable versatility and "privileged" structural status stem from its ability to engage in a wide array of biological interactions, leading to a broad spectrum of pharmacological activities.[1][3] This technical guide provides an in-depth review of the synthesis of the pyrazole core, alongside a detailed exploration of its diverse applications, with a focus on quantitative data and mechanistic insights relevant to drug development.
I. Synthesis of the Pyrazole Core: A Chemist's Toolkit
The construction of the pyrazole ring can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern multicomponent and cycloaddition methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis: The Classic Approach
The Knorr synthesis, first reported in 1883, remains a fundamental and widely used method for pyrazole synthesis.[4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[5]
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazolone [3][6]
-
Materials: Ethyl benzoylacetate (3 mmol), hydrazine hydrate (6 mmol), 1-propanol (3 mL), glacial acetic acid (3 drops).
-
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture with stirring at approximately 100°C on a hot plate.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Filter the resulting solid using a Büchner funnel, wash with a small amount of water, and air dry the product.
-
Characterize the final product by determining its mass, percent yield, melting point, and by acquiring NMR spectra.[3]
-
Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives provides a straightforward route to pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[7]
Experimental Protocol: Synthesis of a Pyrazoline from a Chalcone [3]
-
Materials: Chalcone (1 mmol), hydrazine hydrate (99%, 4 mmol), glacial acetic acid (20 mL).
-
Procedure:
-
In a sealed tube, reflux a mixture of the chalcone and hydrazine hydrate in glacial acetic acid in an oil bath under a nitrogen atmosphere for 6.5 hours.
-
Monitor the reaction's progress by TLC using a mobile phase of n-hexane:ethyl acetate (8:2 v/v).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the mixture with a sodium carbonate solution to remove the acetic acid and precipitate the product.
-
Isolate the product by filtration.
-
Multicomponent Reactions (MCRs): Efficiency and Diversity
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex pyrazole derivatives.[1][8]
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [1][8]
-
Materials: Ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), copper oxide nanoparticles (CuO NPs, 15 mg), water.
-
Procedure:
-
Combine ethyl acetoacetate, malononitrile, the aldehyde, hydrazine hydrate, and CuO NPs in water.
-
Stir the mixture under reflux conditions.
-
Monitor the reaction until completion. The catalyst can be recovered and recycled.[1]
-
1,3-Dipolar Cycloaddition: A Regioselective Pathway
The [3+2] cycloaddition reaction between a 1,3-dipole (such as a diazo compound or nitrile imine) and a dipolarophile (such as an alkyne) is a powerful and regioselective method for constructing the pyrazole ring.[6][9]
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via In Situ Generated Diazo Compounds [6]
-
Materials: Aldehyde (1.5 mmol), p-toluenesulfonyl hydrazide (1.5 mmol), 5 N NaOH (300 μL), terminal alkyne (7.5 mmol).
-
Procedure:
-
Stir the aldehyde and p-toluenesulfonyl hydrazide at room temperature for 3 hours.
-
Add the NaOH solution and stir for an additional 20 minutes.
-
Add the alkyne and stir the mixture at 50°C for 48 hours.
-
Evaporate the volatiles under reduced pressure and dissolve the residue in a 1:1 mixture of water and ethyl acetate.
-
Separate the organic layer and dry it over MgSO4 to isolate the product.
-
II. Applications of Pyrazole Derivatives in Drug Discovery
The pyrazole scaffold is a common feature in a multitude of approved drugs and clinical candidates, demonstrating its therapeutic potential across various disease areas.[4]
Anticancer Activity
Pyrazole derivatives have emerged as potent anticancer agents, often acting as inhibitors of key signaling proteins involved in cancer cell proliferation and survival.[10][11]
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Target | Reference(s) |
| Polysubstituted Pyrazole | HepG2 | 2 | DNA | [10] |
| 1-Aryl-1H-pyrazole-fused Curcumin Analog | MDA-MB-231 | 0.01 - 0.65 | Tubulin | [10] |
| Indole-Pyrazole Hybrid | HepG2 | 6.1 | CDK2 | [12] |
| Pyrazole-based Kinase Inhibitor | HCT116 | 0.39 | Aurora A Kinase | [13] |
| Pyrazolo[4,3-f]quinoline Derivative | HCT116 | 1.7 | Haspin Kinase | [11] |
| Pyrazole Benzothiazole Hybrid | HT29 | 3.17 | VEGFR-2 | [11] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116 | 0.39 | Aurora-A kinase | [14] |
| Pyrazole-linked Peptidomimetic | A549 | 36.12 | - | [14] |
| 1H-pyrazolo[3,4-b]pyridine derivative | - | 0.0002 | TBK1 | [15] |
| Ferrocene-pyrazole hybrid | HCT-116 | 3.12 | - | [16] |
| DHT-derived pyrazole | PC-3 | 4.2 | - | [16] |
| Pyrano[2,3-c]pyrazole | 786-0 | 9.9 (µg/mL) | - | [16] |
Signaling Pathway: Kinase Inhibition by Pyrazole Derivatives
Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Caption: Kinase inhibition by pyrazole-based drugs.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with the most notable example being Celecoxib, a selective COX-2 inhibitor.[17] By selectively inhibiting the COX-2 enzyme, these compounds reduce the production of prostaglandins that mediate inflammation and pain, with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[18]
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound Class | Target | IC50 (µM) | Reference(s) |
| Diaryl Pyrazole | COX-2 | 0.017 | [16] |
| Polysubstituted 1,3,5-triazine with pyrazole moiety | COX-2 | 0.74 | [16] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | [10] |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [10] |
| Pyrazoline derivative | Lipoxygenase | 80 | [19] |
Signaling Pathway: Mechanism of Action of Celecoxib
Celecoxib exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, specifically through the inhibition of the COX-2 enzyme.[17]
Caption: Mechanism of action of Celecoxib.
Antimicrobial Activity
The pyrazole scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[13]
Table 3: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Quinoline-substituted pyrazole | S. aureus | 0.12 - 0.98 | [13] |
| Naphthyl-substituted pyrazole-derived hydrazone | S. aureus | 0.78 - 1.56 | [13] |
| Pyrazole-thiazole hybrid | MRSA | <0.2 (MBC) | [13] |
| Coumarin-substituted pyran-fused pyrazole | S. aureus | 1.56 - 6.25 | [13] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus | 62.5 - 125 | [17] |
| Pyrazole derivative | E. coli | 0.25 | [11] |
| Pyrazole derivative | S. epidermidis | 0.25 | [11] |
Proposed Mechanism of Action: Inhibition of DNA Gyrase
One of the proposed mechanisms for the antibacterial activity of some pyrazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, repair, and transcription.[20]
III. Experimental and Methodological Workflow
The development of novel pyrazole-based therapeutic agents follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow.
IV. Logical Relationships in Pyrazole Synthesis
The selection of a synthetic strategy for a particular pyrazole derivative is guided by the desired substitution pattern and the principles of retrosynthetic analysis.
Caption: Logical relationships in pyrazole synthesis.
V. Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its proven track record in modulating a wide range of biological targets, ensures its enduring importance in the field of drug development. This guide has provided a comprehensive overview of the key synthetic methodologies and diverse applications of pyrazoles, equipping researchers with the foundational knowledge to further explore and exploit the therapeutic potential of this remarkable heterocycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iiardjournals.org [iiardjournals.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synthetic-methods-and-antimicrobial-perspective-of-pyrazole-derivatives-an-insight - Ask this paper | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols for 3-(4-Ethoxypyrazol-1-yl)-propionic acid in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology and inflammatory diseases.[1][2] The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4][5][6][7][8] This document provides detailed application notes and protocols for the characterization of a novel investigational compound, 3-(4-Ethoxypyrazol-1-yl)-propionic acid, in in vitro kinase assays.
While specific data for this compound is not yet publicly available, this document outlines a representative workflow and presents hypothetical data based on the activity of structurally related pyrazole derivatives against relevant kinase targets. The protocols provided are robust and widely applicable for profiling novel small molecule inhibitors.
Featured Application: Haspin Kinase Inhibition Assay
Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[3][9][10][11] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division.[11] Dysregulation of Haspin activity is linked to genomic instability and is a target of interest in cancer therapy.[11] Several pyrazole-containing compounds have been identified as inhibitors of Haspin and other kinases.[12]
Data Presentation: Hypothetical Inhibitory Activity
The following table summarizes representative (hypothetical) quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is presented to illustrate the typical format for reporting the potency and selectivity of a novel kinase inhibitor.
| Kinase Target | Substrate | ATP Concentration (µM) | IC50 of this compound (nM) |
| Haspin | Histone H3 (1-21) | 10 | 85 |
| CDK2/Cyclin A | Histone H1 | 10 | 1,250 |
| Aurora A | Kemptide | 10 | > 10,000 |
| Aurora B | Kemptide | 10 | 8,750 |
| VEGFR-2 | Poly(E,Y) 4:1 | 10 | > 10,000 |
Signaling Pathway Diagram
The following diagram illustrates the central role of Haspin kinase in the mitotic signaling pathway, leading to the recruitment of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromere.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for determining the in vitro inhibitory activity of a compound using the ADP-Glo™ Kinase Assay.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes a method for determining the IC50 value of this compound against a target kinase (e.g., Haspin) using the ADP-Glo™ Kinase Assay.[4][13][14] This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13]
Materials and Reagents:
-
This compound
-
Recombinant Kinase (e.g., Haspin)
-
Kinase Substrate (e.g., Histone H3 peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
DMSO
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions).
-
Further dilute the compound solutions into the kinase buffer to achieve the desired final concentrations in the assay with a final DMSO concentration of ≤1%.
-
-
Kinase Reaction Setup: [4][13]
-
In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (for positive and negative controls).
-
Add 5 µL of a 2X kinase/substrate solution (containing the target kinase and its substrate in kinase buffer).
-
To initiate the reaction, add 2.5 µL of a 4X ATP solution (prepared in kinase buffer). The final reaction volume will be 10 µL.
-
Final concentrations for a Haspin assay could be: 2 nM Haspin, 10 µM Histone H3 peptide, 10 µM ATP.
-
-
Kinase Reaction Incubation:
-
Shake the plate gently to mix the components.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ATP Depletion: [14]
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Shake the plate and incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation: [14]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Shake the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
-
High background signal: Ensure complete depletion of ATP by the ADP-Glo™ Reagent. Check for any ATP contamination in reagents.
-
Low signal-to-background ratio: Optimize enzyme and substrate concentrations. Increase the kinase reaction incubation time if the reaction has not reached sufficient completion.
-
High data variability: Ensure accurate and consistent pipetting, especially for serial dilutions and reagent additions. Ensure proper mixing at each step.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for evaluating the inhibitory potential of novel compounds such as this compound against specific kinase targets. The ADP-Glo™ assay is a versatile and sensitive method suitable for high-throughput screening and detailed mechanistic studies. Based on the activity of related pyrazole compounds, this compound represents a promising scaffold for the development of potent and selective kinase inhibitors. Further experimental validation is required to confirm its specific activity and mechanism of action.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. promega.com [promega.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. worldwide.promega.com [worldwide.promega.com]
Application of Pyrazole Carboxylic Acids in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyrazole carboxylic acids and their derivatives have emerged as a significant class of heterocyclic compounds in the field of oncology.[1] Their structural versatility allows for the synthesis of a diverse library of molecules with a wide range of biological activities.[2] In cancer research, these compounds have demonstrated considerable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3]
The core pyrazole scaffold serves as a privileged structure in medicinal chemistry, and the addition of a carboxylic acid group, or its derivatives like amides and esters, provides a handle for modifying the compound's physicochemical properties and target interactions.[4] Many pyrazole-based compounds have been investigated as inhibitors of key signaling pathways that are frequently dysregulated in cancer.[3][5][6] These include pathways mediated by protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway.[3][5][7][8] By targeting these critical components of cancer cell signaling, pyrazole carboxylic acid derivatives can induce cell cycle arrest, apoptosis, and inhibit angiogenesis, thereby impeding tumor progression.[9][10]
The development of pyrazole-based drugs like Crizotinib and Ruxolitinib for cancer treatment underscores the therapeutic potential of this scaffold.[9] Ongoing research continues to explore novel pyrazole carboxylic acid derivatives with improved potency, selectivity, and pharmacokinetic profiles, aiming to expand the arsenal of targeted cancer therapies.
Data Presentation: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyrazole carboxylic acid derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Inhibition of Various Cancer Cell Lines by Pyrazole Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HepG2 (Liver) | 0.71 | [3] |
| 3 | HepG2 (Liver) | >10 | [11] |
| 9 | HepG2 (Liver) | 0.31 | [11] |
| 11 | MCF-7 (Breast) | 2.85 | [9] |
| 11 | HT-29 (Colon) | 2.12 | [9] |
| 12 | MCF-7 (Breast) | 23.99 | [9] |
| 12 | HT-29 (Colon) | 69.37 | [9] |
| 15 | MCF-7 (Breast) | 15.66 | [9] |
| 15 | HT-29 (Colon) | 43.21 | [9] |
| 29 | MCF-7 (Breast) | 17.12 | [3] |
| 29 | HepG2 (Liver) | 10.05 | [3] |
| 29 | A549 (Lung) | 29.95 | [3] |
| 29 | Caco2 (Colon) | 25.24 | [3] |
| 33 | HCT116 (Colon) | <23.7 | [3] |
| 34 | HCT116 (Colon) | <23.7 | [3] |
| 35 | HepG2 (Liver) | 3.53 | [3] |
| 35 | MCF-7 (Breast) | 6.71 | [3] |
| 35 | HeLa (Cervical) | 5.16 | [3] |
| 37 | MCF-7 (Breast) | 5.21 | [3] |
| 43 | MCF-7 (Breast) | 0.25 | [3] |
| 4a | HepG2 (Liver) | 4.4 | [9] |
| 5a | HepG2 (Liver) | 3.46 | [9] |
| 6b | HepG2 (Liver) | 2.52 | [9] |
| Compound 2 | A549 (Lung) | 5.176 | [12] |
| Compound 6g | A549 (Lung) | 1.537 | [12] |
| Compound 6j | A549 (Lung) | 8.493 | [12] |
| N-phenyl pyrazoline 5 | HeLa (Cervical) | 4.708 | [13] |
Table 2: Kinase Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3 | EGFR | 0.06 | [11] |
| 9 | VEGFR-2 | 0.22 | [11] |
| 11 | COX-2 | 0.043-0.56 | [9] |
| 12 | COX-2 | 0.043-0.56 | [9] |
| 15 | COX-2 | 0.043-0.56 | [9] |
| 33 | CDK2 | 0.074 | [3] |
| 34 | CDK2 | 0.095 | [3] |
| 36 | CDK2 | 0.199 | [3] |
| 43 | PI3K | Potent Inhibition | [3] |
| 4a | VEGFR-2 | 0.55 | [9] |
| 4a | CDK2 | 0.205 | [9] |
| 6b | VEGFR-2 | 0.2 | [9] |
| 6b | CDK2 | 0.458 | [9] |
| Compound 6g | EGFR | 0.024 | [12] |
| Compound 15 | CDK2 | Ki = 0.005 | [10] |
Experimental Protocols
Synthesis of Pyrazole Carboxylic Acid Derivatives
This protocol provides a general method for the synthesis of pyrazole carboxylic acid derivatives, which can be adapted based on the desired final compound. A specific example for the synthesis of 3-(4-nitrophenyl)-5-(thiophen-2-yl)-1H-pyrazole-1-carboxylic acid is provided.[14]
Materials:
-
Appropriate β-diketone or chalcone precursor
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Glacial acetic acid (optional)
-
50% aqueous NaOH solution
-
p-Nitroacetophenone (for the specific example)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Cyclization to form the Pyrazole Ring:
-
Dissolve the β-diketone or chalcone precursor (1 equivalent) in ethanol.
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).
-
If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Synthesis of 3-(4-nitrophenyl)-5-(thiophen-2-yl)-1H-pyrazole-1-carboxylic acid (Example):
-
To a vigorously stirring solution of the corresponding pyrazole derivative (10 mmol) in ethanol (20 mL), add 50% aqueous NaOH solution (5 mL).
-
Add p-nitroacetophenone (10 mmol).
-
Stir the mixture at room temperature for 10 hours, monitoring the reaction progress using TLC.
-
After completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Pyrazole carboxylic acid derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant kinase of interest (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase substrate (peptide or protein)
-
Pyrazole carboxylic acid derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
-
Kinase reaction buffer
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate with a total volume of 5 µL per well.
-
To each well, add the kinase, substrate, ATP, and the test compound at various concentrations in the kinase reaction buffer. Include a no-inhibitor control and a no-kinase control.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Materials:
-
Cancer cell lines
-
Pyrazole carboxylic acid derivatives (test compounds)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the test compound at the desired concentration for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole carboxylic acid derivatives.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Potent EGFR Inhibitor, N-Phenyl Pyrazoline Derivative Suppresses Aggressiveness and Cancer Stem Cell-Like Phenotype of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of Pyrazoles with Propionic Acid Esters
These application notes provide detailed protocols for the N-alkylation of pyrazoles to synthesize N-substituted pyrazole propionic acid esters, key intermediates in pharmaceutical research and drug development. The protocols focus on two primary, regioselective methods: classical SN2 alkylation using halo-propionates and a catalyst-free aza-Michael addition with acrylates.
Introduction
N-alkylated pyrazoles are a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] The regioselective introduction of functionalized alkyl chains, such as those derived from propionic acid esters, is a critical step in the synthesis of these molecules. The two nitrogen atoms in the pyrazole ring present a challenge in controlling regioselectivity, often leading to mixtures of N1 and N2 isomers.[4][5]
This document outlines two reliable methods for the synthesis of pyrazole propionic acid esters:
-
Method A: Base-Catalyzed SN2 Alkylation. This protocol utilizes an alkyl halide, specifically ethyl 3-bromopropionate, in the presence of a mild base and a polar aprotic solvent. This method is robust and effective for a wide range of pyrazole substrates.[6][7]
-
Method B: Catalyst-Free Aza-Michael Addition. This protocol involves the conjugate addition of a pyrazole to an activated alkene, such as ethyl acrylate. It is an atom-economical, high-yield, and highly regioselective method for preparing N1-alkylated pyrazoles.[1][2][3][8]
The choice of method can be guided by the substitution pattern of the pyrazole, with sterics often controlling the major regioisomer formed.[9][10]
General Reaction Schemes and Mechanisms
This reaction proceeds via deprotonation of the pyrazole NH by a base (e.g., K2CO3) to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl 3-bromopropionate to form the C-N bond. For unsymmetrical pyrazoles, the alkylation typically occurs at the less sterically hindered nitrogen atom (N1).[6][7]
General Scheme:

This reaction is a conjugate addition of the pyrazole to an electron-deficient alkene. The pyrazole acts as a nucleophile, attacking the β-carbon of the acrylate ester. This method is particularly effective for achieving high N1 regioselectivity without the need for a catalyst.[1][3][8]
General Scheme:

Experimental Protocols
This protocol is adapted from established methods for regioselective N1-alkylation of 3-substituted pyrazoles.[6][7]
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Ethyl 3-bromopropionate (1.2 eq)
-
Potassium Carbonate (K2CO3), finely powdered (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask, add the substituted pyrazole (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the pyrazole.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 3-bromopropionate (1.2 eq) to the reaction mixture dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated pyrazole ester.
This protocol is based on the highly regioselective catalyst-free Michael reaction.[1][3][8]
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Acetonitrile or solvent-free conditions
-
Round-bottom flask or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask or a sealed vial, combine the substituted pyrazole (1.0 eq) and ethyl acrylate (1.5 eq).
-
The reaction can be run neat (solvent-free) or in a minimal amount of a polar aprotic solvent like acetonitrile.
-
Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature may depend on the reactivity of the specific pyrazole substrate.
-
Monitor the reaction for 12-24 hours by TLC or NMR until the starting material is consumed.
-
Upon completion, if the product is pure, remove any excess ethyl acrylate under reduced pressure.
-
If necessary, purify the product by column chromatography on silica gel. This method often gives high yields (>90%) and excellent regioselectivity (N1/N2 > 99:1), sometimes eliminating the need for chromatographic purification.[1][8]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the N-alkylation of various pyrazoles.
Table 1: N-Alkylation of Pyrazoles via SN2 Reaction
| Entry | Pyrazole Substrate | Alkylating Agent | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (N1:N2) |
|---|---|---|---|---|---|---|---|
| 1 | 3-Methylpyrazole | Ethyl 3-bromopropionate | K2CO3 / DMSO | 80 | 6 | ~85 | >95:5 |
| 2 | 3-Phenylpyrazole | Ethyl 3-bromopropionate | K2CO3 / DMSO | 80 | 8 | ~90 | >98:2 |
| 3 | 4-Bromopyrazole | Ethyl 3-bromopropionate | NaH / DMF | 25 | 4 | ~92 | N/A (Symmetrical) |
| 4 | 3,5-Dimethylpyrazole | Ethyl 3-bromopropionate | Cs2CO3 / MeCN | 60 | 12 | ~95 | N/A (Symmetrical) |
Data are representative values compiled from general knowledge of similar reactions reported in the literature.[6][7][11]
Table 2: N-Alkylation of Pyrazoles via Aza-Michael Addition
| Entry | Pyrazole Substrate | Michael Acceptor | Conditions | Time (h) | Yield (%) | Regioisomeric Ratio (N1:N2) |
|---|---|---|---|---|---|---|
| 1 | Pyrazole | Ethyl Acrylate | Neat, 60 °C | 24 | >95 | >99:1 |
| 2 | 3-Bromopyrazole | Ethyl Acrylate | Neat, 80 °C | 18 | >90 | >99:1 |
| 3 | 4-Nitropyrazole | Ethyl Acrylate | Acetonitrile, 80 °C | 12 | >95 | N/A (Symmetrical) |
| 4 | 3-Trifluoromethylpyrazole | Ethyl Acrylate | Neat, 80 °C | 24 | ~88 | >99:1 |
Data are representative values based on reported catalyst-free Michael additions.[1][3][8]
Visualizations
The following diagrams illustrate the logical workflow for the experimental protocols.
Caption: Workflow for SN2 N-alkylation of pyrazoles.
Caption: Workflow for Aza-Michael N-alkylation of pyrazoles.
Caption: Factors influencing regioselectivity in pyrazole N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Collection - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Evaluation of Pyrazole Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous therapeutic agents due to their metabolic stability and versatile biological activities.[1][2] In oncology, many pyrazole-based compounds have been developed as potent inhibitors of various protein kinases and other cellular targets, making them a significant area of interest in drug discovery.[3][4][5] A systematic and robust in vitro evaluation is critical to characterize the potency, selectivity, and mechanism of action (MOA) of novel pyrazole inhibitors. This document provides a comprehensive experimental framework, including detailed protocols and data presentation guidelines, for the preclinical in vitro assessment of these compounds.
General Experimental Workflow
The in vitro evaluation of pyrazole inhibitors typically follows a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies. This workflow ensures an efficient use of resources, allowing for the early identification and prioritization of promising lead compounds.
Biochemical Assays: Target-Based Evaluation
The initial step often involves assessing the direct interaction of the pyrazole compound with its purified molecular target, most commonly a protein kinase.
3.1. Kinase Inhibition Assay
These assays quantify the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Data Presentation: The results are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Hypothetical Kinase Inhibition Data for Pyrazole Compound "PZ-1"
| Kinase Target | IC50 (nM) |
| Kinase A | 25 |
| Kinase B | 150 |
| Kinase C | >10,000 |
| Kinase D (e.g., EGFR) | 45 |
| Kinase E (e.g., VEGFR-2) | 60 |
Data is hypothetical and for illustrative purposes only.
Cell-Based Assays: Phenotypic Evaluation
Cell-based assays are crucial for determining the effect of an inhibitor in a more biologically relevant context.
4.1. Cell Viability / Cytotoxicity Assays
These assays measure the overall effect of a compound on cell health and proliferation. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[6][7] In metabolically active cells, tetrazolium salts like MTT (yellow) are reduced by NAD(P)H-dependent oxidoreductase enzymes to form a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]
Data Presentation: Results are presented as CC50 (Cytotoxic Concentration 50%) or GI50 (Growth Inhibition 50%) values across various cancer cell lines.
Table 2: Hypothetical Cell Viability Data for PZ-1
| Cell Line | Cancer Type | CC50 (µM)[9][10][11] |
| MCF-7 | Breast Cancer | 1.5 |
| A549 | Lung Cancer | 5.2 |
| HCT-116 | Colon Cancer | 2.8 |
| PC-3 | Prostate Cancer | 8.1 |
| MCF-10A (Normal) | Non-tumorigenic Breast | >50 |
Data is hypothetical. A higher CC50 in normal cell lines suggests selectivity for cancer cells.[12]
4.2. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[13][14] Evaluating apoptosis helps to confirm that the observed cytotoxicity is due to a controlled cell death pathway.
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner enzymes in the apoptotic cascade, such as Caspase-3 and Caspase-7.[15]
Data Presentation: Data can be presented as the percentage of apoptotic cells or the fold-change in caspase activity compared to an untreated control.
Table 3: Hypothetical Apoptosis Induction by PZ-1 in MCF-7 Cells (48h)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Caspase-3/7 Activity (Fold Change) |
| Vehicle (DMSO) | 4.5% | 2.1% | 1.0 |
| PZ-1 (1.5 µM) | 25.8% | 15.3% | 4.2 |
| Staurosporine (1 µM) | 40.2% | 22.5% | 8.5 |
Data is hypothetical. Staurosporine is a common positive control for apoptosis induction.
4.3. Cell Cycle Analysis
Many kinase inhibitors exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from progressing through division. This is often analyzed by staining cellular DNA with propidium iodide (PI) and quantifying DNA content using flow cytometry.
Data Presentation: Results are shown as the percentage of cells in each phase of the cell cycle.
Table 4: Hypothetical Cell Cycle Analysis of MCF-7 Cells Treated with PZ-1 (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 65% | 20% | 15% |
| PZ-1 (1.5 µM) | 15% | 10% | 75% |
Data is hypothetical and suggests PZ-1 induces G2/M arrest.[16]
Mechanism of Action (MOA) Elucidation
5.1. Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway. For pyrazole kinase inhibitors, this is critical to confirm that the compound inhibits the intended target and its downstream effectors in the cellular context. Many pyrazole derivatives target pathways like PI3K/AKT or MAPK/ERK.[17]
5.2. Tubulin Polymerization Assay
Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism similar to classic chemotherapy agents like colchicine.[11][12][16] This can be assessed using in vitro fluorescence-based assays that monitor the assembly of purified tubulin into microtubules.
Detailed Experimental Protocols
6.1. Protocol: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
6.2. Protocol: Caspase-Glo® 3/7 Assay
This protocol describes a luminescent assay for measuring caspase-3 and -7 activities.
Materials:
-
96-well white-walled, clear-bottom cell culture plates
-
Cells and pyrazole inhibitor as described above
-
Caspase-Glo® 3/7 Reagent (Promega or similar)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described in the MTT protocol (steps 1-3).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to the vehicle control.
6.3. Protocol: Western Blotting
This is a general protocol to assess protein phosphorylation status.
Materials:
-
Cells treated with the pyrazole inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the pyrazole inhibitor for the desired time. Wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize the phosphorylated form to the total protein form.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thermofisher.com [thermofisher.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of 3-(4-Ethoxypyrazol-1-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 3-(4-Ethoxypyrazol-1-yl)-propionic acid. The methodologies are based on established assays for structurally related pyrazole and propionic acid derivatives, which have shown potential in areas such as oncology and inflammation.
Overview of Potential Applications
This compound, a molecule combining a pyrazole ring and a propionic acid side chain, may exhibit a range of biological activities. Pyrazole derivatives are known for their potential as anticancer agents, often evaluated for their cytotoxic effects on various cancer cell lines.[1][2][3] Similarly, propionic acid derivatives have been investigated for their anti-inflammatory and analgesic properties, as well as their potential in cancer therapy.[4][5]
Given the structural motifs present in this compound, initial cell-based screening should focus on assessing its effects on cell viability and proliferation in relevant cancer cell lines. Further mechanistic studies could explore its impact on specific cellular pathways implicated in cancer and inflammation.
Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][2]
Protocol: MTT Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer)[2][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[1][2]
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[1][2]
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1][2]
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
If using an SDS-based buffer, incubate the plate overnight at 37°C.[1] If using DMSO, gentle shaking for 15 minutes at room temperature is usually sufficient.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
Data Presentation:
The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be calculated.
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Cisplatin) IC50 (µM) |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| PC-3 | [Insert Value] | [Insert Value] |
Anti-inflammatory Activity Assays
Propionic acid derivatives have been noted for their anti-inflammatory properties. A common in vitro model to assess anti-inflammatory potential is to measure the inhibition of pro-inflammatory cytokine production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol: Measurement of Pro-inflammatory Cytokines in LPS-stimulated THP-1 cells
This protocol uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells that respond to LPS by producing inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for human TNF-α and IL-6
Experimental Workflow:
Caption: Workflow for Anti-inflammatory Cytokine Assay.
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation:
The data can be presented as the percentage of cytokine inhibition compared to the LPS-stimulated control.
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | [Insert Value] | [Insert Value] |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
Signaling Pathway Analysis
Should this compound show significant activity in the primary screens, further investigation into its mechanism of action is warranted. For instance, if it displays anti-inflammatory properties, its effect on the NF-κB signaling pathway, a key regulator of inflammation, could be explored.
Protocol: NF-κB Reporter Gene Assay
This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound
-
Stimulating agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Logical Relationship Diagram:
Caption: Logic of the NF-kB Reporter Assay.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
Data Presentation:
The results can be expressed as the percentage of inhibition of NF-κB activity relative to the stimulated control.
| Compound Concentration (µM) | NF-κB Activity Inhibition (%) |
| 0.1 | [Insert Value] |
| 1 | [Insert Value] |
| 10 | [Insert Value] |
| 100 | [Insert Value] |
These protocols provide a starting point for the cell-based evaluation of this compound. The specific cell lines, compound concentrations, and incubation times may need to be optimized for this particular compound. It is also recommended to include relevant positive and negative controls in all assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity | MDPI [mdpi.com]
Application Notes and Protocols for the Development of Pyrazole-Based Anti-Inflammatory Agents
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] Key enzymatic pathways, including those mediated by cyclooxygenase (COX) and lipoxygenase (LOX), drive the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX isoforms (COX-1 and COX-2).[1][2]
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][4] This structure is central to several established drugs, including the selective COX-2 inhibitor Celecoxib, which demonstrates potent anti-inflammatory effects with a more favorable safety profile compared to traditional NSAIDs.[1][4][5][6] This has spurred significant research into designing novel pyrazole derivatives that target key inflammatory pathways with improved efficacy and safety.[7][8]
These application notes provide an overview of the critical signaling pathways, a general workflow for drug development, and detailed protocols for the synthesis and evaluation of pyrazole-based compounds as anti-inflammatory agents.
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of pyrazole derivatives is primarily achieved by targeting key enzymes in the arachidonic acid cascade and modulating pro-inflammatory gene expression. The main targets include COX-2, 5-lipoxygenase (5-LOX), and the NF-κB signaling pathway.[1]
-
Cyclooxygenase (COX) Pathway: Arachidonic acid is converted by COX enzymes into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[2][3] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced at sites of inflammation.[2] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects.[1][9]
-
Lipoxygenase (LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes (LTs), which are involved in various inflammatory conditions.[2][3] Developing dual COX-2/5-LOX inhibitors is a promising approach to achieve broader anti-inflammatory effects and potentially a safer gastrointestinal profile.[1][10][11]
-
NF-κB Pathway: The transcription factor NF-κB controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the iNOS enzyme.[1] Some pyrazole compounds have been shown to suppress the activation of the NF-κB pathway, adding another mechanism to their anti-inflammatory repertoire.[1]
Drug Development Workflow
The development of novel pyrazole-based anti-inflammatory agents follows a structured pipeline, from initial chemical synthesis to preclinical evaluation. This workflow ensures a systematic assessment of a compound's efficacy and safety.
Protocols
General Synthesis Protocol: Pyrazoles from Chalcones
A common and effective method for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[2][3]
Objective: To synthesize pyrazole derivatives via the reaction of a substituted chalcone with hydrazine hydrate.
Materials:
-
Substituted chalcone (1 mmol)
-
Hydrazine hydrate (or substituted hydrazine) (1.2 mmol)
-
Absolute Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Beaker with ice-cold water
Procedure:
-
Dissolve the substituted chalcone (1 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[2]
-
To this solution, add hydrazine hydrate (1.2 mmol) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-100°C) for 6-12 hours.[1]
-
Monitor the reaction progress using TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[12]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.[3]
-
Characterize the final product using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) to confirm its structure.[2][3]
In Vitro Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)
-
Reaction buffer (e.g., Tris-HCl)
-
EIA-based Prostaglandin Screening Kit
-
96-well microplate and plate reader
Procedure:
-
Prepare stock solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference drug.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., HCl).
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) can be calculated as IC50(COX-1)/IC50(COX-2).[10]
Objective: To assess the ability of pyrazole compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 2 × 10⁴ cells/well and allow them to adhere overnight.[13]
-
The next day, treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[13][14] Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[13]
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocol.[13][14]
-
Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of each cytokine.
In Vivo Experimental Protocol
Objective: To evaluate the acute anti-inflammatory activity of pyrazole compounds in a well-established animal model.[3][15]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds and reference drug (e.g., Indomethacin, Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebismometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.[16] Fast the animals overnight before dosing but allow free access to water.
-
Divide the rats into groups (n=5-6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[17]
-
Administer the test compounds, reference drug, or vehicle orally (p.o.) via gavage.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17][18]
-
Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[18]
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
Edema (mL) = Vt - V₀
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] × 100
-
-
The results are expressed as the mean ± SEM. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Data Presentation
Quantitative data from in vitro and in vivo studies are crucial for comparing the potency and selectivity of novel compounds.
Table 1: In Vitro Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | 5-LOX IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| Celecoxib | ~15 | 0.045 | ~327 | >100 | [10] |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | 0.12 | [1] |
| 3,5-Diarylpyrazole | - | 0.01 | - | - | [1] |
| Thymol-Pyrazole Hybrid 8b | 13.6 | 0.043 | 316 | - | [10] |
| Thymol-Pyrazole Hybrid 8g | 12.1 | 0.045 | 268 | - | [10] |
| Pyrazole-Hydrazone 4a | 5.64 | 0.67 | 8.41 | 1.92 | [19] |
| Pyrazole-Hydrazone 4b | 6.12 | 0.58 | 10.55 | 2.31 | [19] |
| Compound 2g (Pyrazoline) | - | - | - | 80 |[2][20] |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Max. Edema Inhibition (%) | Time (hours) | Reference Drug (% Inhibition) | Reference(s) |
|---|---|---|---|---|---|
| Indomethacin | 10 | 72.99 | 4 | - | [15] |
| Celecoxib | 10 | 83.76 | 4 | - | [15] |
| Compound 6b | 10 | 85.78 | 4 | Indomethacin (72.99%) | [15] |
| General Pyrazoles | 10 | 65-80 | 3 | Indomethacin (55%) | [1] |
| Pyrazole-Thiazole Hybrid | - | 75 | - | - |[1] |
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazole derivatives is highly dependent on the substitution pattern around the core ring.
-
N-1 Position: Substitution with a p-sulfonamidophenyl group, as seen in Celecoxib, is a hallmark for potent and selective COX-2 inhibition. This group forms critical hydrogen bonds within the secondary pocket of the COX-2 active site.[1]
-
C-3 and C-5 Positions: Diaryl substitution at these positions is common. A p-tolyl group at C-3 and a trifluoromethyl group at C-5 (as in Celecoxib) contribute to high affinity for the hydrophobic pocket of COX-2.[1][6]
-
Dual Inhibition: Hybrid molecules that combine the pyrazole scaffold with other pharmacophores (e.g., thymol, thiazole) have been designed to achieve dual inhibition of COX-2 and 5-LOX.[1][10][11] This strategy aims to create agents with a broader spectrum of activity and improved safety.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol-pyrazole hybrids as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijfmr.com [ijfmr.com]
- 13. LPS-responsive cytokine production assay [bio-protocol.org]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethoxy-pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural versatility of the pyrazole scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles. This document focuses on the application of ethoxy-pyrazole derivatives, a specific subclass, in the context of anticancer drug discovery. Recent studies have highlighted their potential as potent cytotoxic agents, with tubulin polymerization inhibition emerging as a key mechanism of action.[1][3]
These notes provide a summary of the biological activity of selected ethoxy-pyrazole derivatives, detailed protocols for key in vitro assays, and visual representations of a relevant signaling pathway and a general experimental workflow for screening such compounds.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative ethoxy-pyrazole derivatives from recent studies.
Table 1: Tumor Cell Growth Inhibitory Activity of Ethoxy-Pyrazole Derivatives
| Compound | Cell Line | Description | GI50 (µM) | Reference |
| 5b | K562 | Human chronic myelogenous leukemia | 0.021 | [1] |
| A549 | Human lung carcinoma | 0.69 | [1] | |
| MCF-7 | Human breast adenocarcinoma | 2.15 | [1] | |
| 168 | MCF-7 | Human breast adenocarcinoma | 2.78 ± 0.24 | [3] |
| ABT-751 (Control) | K562 | Human chronic myelogenous leukemia | 0.74 | [1] |
| A549 | Human lung carcinoma | 3.51 | [1] | |
| MCF-7 | Human breast adenocarcinoma | 1.95 | [1] | |
| Cisplatin (Control) | MCF-7 | Human breast adenocarcinoma | 15.24 ± 1.27 | [3] |
GI50: The concentration of the compound that causes 50% growth inhibition.
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| 5b | 7.30 | [1] |
| 168 | 4.6 | [3] |
IC50: The concentration of the compound that inhibits 50% of the tubulin polymerization activity.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest (e.g., K562, A549, MCF-7)
-
Complete cell culture medium
-
Ethoxy-pyrazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[5]
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ethoxy-pyrazole derivatives in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[6]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 or IC50 value using a suitable software.
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering).[1][7]
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Ethoxy-pyrazole derivative stock solution (in DMSO)
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for promotion)
-
96-well half-area plates
-
Temperature-controlled spectrophotometer (microplate reader) capable of reading absorbance at 340 nm in kinetic mode.[8]
Procedure:
-
Preparation:
-
Thaw all reagents on ice.
-
Prepare the tubulin solution in the polymerization buffer containing GTP to the desired final concentration (e.g., 2 mg/mL). Keep on ice.
-
Prepare dilutions of the test compounds in the polymerization buffer.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations.
-
Add the cold tubulin solution to each well. The final volume should be consistent (e.g., 100 µL).
-
-
Polymerization and Measurement:
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Signaling Pathway: Microtubule Dynamics and Inhibition
Caption: Inhibition of tubulin polymerization by ethoxy-pyrazole derivatives.
Experimental Workflow: Anticancer Drug Screening
References
- 1. In Vitro Tubulin Polymerization Assays [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key analytical techniques employed in the structural elucidation and characterization of pyrazole compounds. Detailed application notes explain the principles and utility of each method, while standardized protocols offer step-by-step guidance for experimental execution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of pyrazole derivatives in solution.[1] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Key applications include identifying substituent positions, determining tautomeric forms, and observing intermolecular interactions like hydrogen bonding.[1][2] For N-unsubstituted pyrazoles, fast proton exchange between the two nitrogen atoms can lead to time-averaged signals, providing insight into tautomeric equilibria.[2] The coupling patterns (e.g., ABX spin system for a substituted pyrazoline ring) are crucial for confirming the connectivity of atoms.[3]
Quantitative Data: Typical NMR Chemical Shifts
The following table summarizes typical chemical shift (δ) ranges for pyrazole and its derivatives in common deuterated solvents like CDCl₃ or DMSO-d₆.
| Nucleus | Position / Type | Typical Chemical Shift (ppm) | Notes |
| ¹H NMR | N-H (N1-H) | 12.0 - 14.0 | Often a broad singlet due to tautomerism and quadrupole effects from nitrogen.[4] |
| H-3 / H-5 | 7.5 - 8.0 | In unsubstituted pyrazole, these are equivalent due to rapid tautomerism.[5] | |
| H-4 | 6.3 - 6.5 | Typically a triplet in unsubstituted pyrazole.[6] | |
| Protons on C-substituents (Alkyl) | 2.0 - 2.5 | Example: C-CH₃. | |
| Protons on N-substituents (Alkyl) | 3.5 - 4.5 | Example: N-CH₃. | |
| ¹³C NMR | C-3 / C-5 | 130 - 145 | Broad signals may indicate tautomeric exchange.[2] |
| C-4 | 105 - 110 | Generally the most upfield of the ring carbons. | |
| Carbonyl (C=O) in Pyrazolones | 160 - 180 | Characteristic downfield shift. | |
| Carbonyl (C=O) in N-acetyl group | 168 - 177 | Useful for confirming N-acetylation of the pyrazole ring.[7] |
Experimental Protocol: ¹H NMR Analysis of a Pyrazole Compound
I. Materials and Apparatus
-
NMR Spectrometer (e.g., 400 MHz or higher)[5]
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Volumetric flasks and pipettes
-
Pyrazole sample
II. Sample Preparation
-
Accurately weigh 5-10 mg of the purified pyrazole compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The solvent should be chosen based on the sample's solubility and to avoid signal overlap.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
If the solvent does not contain an internal standard, add a small amount of TMS (typically a 1% solution).
III. Instrument Parameters
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set up the ¹H acquisition parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4-5 seconds[5]
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 1-2 seconds
-
IV. Data Analysis
-
Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Application Note
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a pyrazole molecule, thereby confirming its synthesis and structural features.[8][9] The vibrations of specific bonds absorb IR radiation at characteristic frequencies. For pyrazoles, key absorption bands include the N-H stretch, C=N stretch, C=C stretch of the aromatic ring, and ring vibrations.[10][11] The presence or absence of specific bands, such as a strong C=O stretch in pyrazolone derivatives, provides crucial structural information.[11]
Quantitative Data: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Notes |
| N-H | Stretching | 3100 - 3180 | Often a broad band, indicative of hydrogen bonding.[12] |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp peaks just above 3000 cm⁻¹.[7] |
| Aliphatic C-H | Stretching | 2850 - 2960 | Present if alkyl substituents are on the ring.[7] |
| C=O (in pyrazolone) | Stretching | 1680 - 1720 | Strong, sharp absorption. |
| C=O (N-acetyl) | Stretching | 1650 - 1660 | Strong absorption confirming the acetyl group.[7] |
| C=N | Stretching | 1550 - 1620 | Characteristic of the pyrazole ring. |
| C=C (aromatic) | Stretching | 1450 - 1600 | Multiple bands are often observed in this region. |
| Pyrazole Ring | Ring Bending | 900 - 1200 | Complex series of bands related to the heterocyclic structure. |
Experimental Protocol: FTIR-ATR Analysis
I. Materials and Apparatus
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Solid pyrazole sample.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
II. Sample Preparation
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe it gently with a lint-free tissue dampened with isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (1-2 mg) of the solid pyrazole sample directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
III. Instrument Parameters
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Set the number of scans to be co-added (e.g., 16-32 scans) to improve the signal-to-noise ratio.
-
Initiate the sample scan.
IV. Data Analysis
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and compare their frequencies to the characteristic values in the data table to confirm the presence of expected functional groups.
-
Compare the obtained spectrum with reference spectra if available.
Mass Spectrometry (MS)
Application Note
Mass Spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of pyrazole compounds.[13] When coupled with techniques like Gas Chromatography (GC-MS), it also aids in the identification and quantification of compounds in a mixture.[14][15] Electron Impact (EI) ionization is commonly used, which causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" that can help confirm the structure. Common fragmentation pathways for the pyrazole ring include the expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN).[14][15]
Quantitative Data: Common Fragmentation Patterns in EI-MS
| Process | Neutral Loss | Description |
| Molecular Ion ([M]⁺˙) | - | The peak corresponding to the intact molecule with one electron removed, confirming the molecular weight. |
| Loss of HCN | m/z 27 | A common fragmentation for the pyrazole ring, leading to a [M-27]⁺ ion.[14] |
| Loss of N₂ | m/z 28 | Typically occurs from the [M-H]⁺ ion, indicating a rearrangement process.[14] |
| Loss of Substituent | Varies | Cleavage of side chains (e.g., loss of a methyl radical, [M-15]⁺).[15] |
| Retro-Diels-Alder | Varies | Can occur in fused-ring systems or pyrazoline derivatives. |
Experimental Protocol: GC-MS Analysis
I. Materials and Apparatus
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC column suitable for heterocyclic compounds (e.g., DB-5ms or equivalent).
-
Helium (carrier gas).
-
Pyrazole sample.
-
High-purity solvent (e.g., dichloromethane, ethyl acetate).
-
Autosampler vials with inserts.
II. Sample Preparation
-
Prepare a dilute solution of the pyrazole sample (~1 mg/mL) in a volatile, high-purity solvent.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to an autosampler vial.
III. Instrument Parameters A. Gas Chromatograph (GC)
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 min.
-
Ramp: 10-20 °C/min up to a final temperature of 280-300 °C.
-
Final hold: 5-10 min. B. Mass Spectrometer (MS)
-
-
Ionization Mode: Electron Impact (EI) at 70 eV.[16]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 500.
IV. Data Analysis
-
Analyze the total ion chromatogram (TIC) to identify the retention time of the pyrazole compound.
-
Extract the mass spectrum for the corresponding chromatographic peak.
-
Identify the molecular ion peak ([M]⁺˙) to confirm the molecular weight.
-
Analyze the major fragment ions and compare them to known fragmentation patterns of pyrazoles to support the proposed structure.
-
Compare the obtained spectrum with library databases (e.g., NIST, Wiley) for tentative identification.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of pyrazole compounds.[17] Reversed-phase (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[18] By varying the mobile phase composition (isocratic or gradient elution), pyrazoles can be separated from starting materials, byproducts, and other impurities.[19] A photodiode array (PDA) or UV detector is typically used for detection, often set at a wavelength where the pyrazole chromophore absorbs strongly, such as 206 nm or 254 nm.[18][20]
Quantitative Data: Example RP-HPLC Conditions
| Parameter | Condition 1: Purity Check | Condition 2: Isocratic Separation |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[19] | C18 (e.g., 50 x 3 mm, 2.6 µm)[21] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Water with 0.1% Formic Acid (MS-compatible)[17] |
| Mobile Phase B | Acetonitrile (MeCN) with 0.1% TFA | Acetonitrile (MeCN) |
| Elution Mode | Gradient: 5% to 95% B over 20 min | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min[18] | 0.4 mL/min[21] |
| Column Temperature | 25 °C[18] | 30 °C |
| Detection | UV at 254 nm[20] | UV at 206 nm[18] |
| Injection Volume | 5-10 µL[18] | 2-5 µL |
Experimental Protocol: RP-HPLC Purity Analysis
I. Materials and Apparatus
-
HPLC system with a pump, autosampler, column oven, and PDA/UV detector.[20]
-
C18 analytical column.
-
HPLC-grade solvents (Acetonitrile, Water).
-
Additives (e.g., TFA or Formic Acid).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Pyrazole sample.
II. Sample and Mobile Phase Preparation
-
Mobile Phase: Prepare the mobile phases as specified (e.g., 0.1% TFA in water and 0.1% TFA in MeCN). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Sample Solution: Prepare a stock solution of the pyrazole sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
III. Instrument Parameters
-
Set up the HPLC system with the chosen column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as per the method.
-
Create a sequence including a blank injection (solvent), followed by the sample injection(s).
IV. Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Determine the retention time (RT) of the main peak corresponding to the pyrazole compound.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.
-
Identify any impurity peaks and report their retention times and area percentages.
X-ray Crystallography
Application Note
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a pyrazole compound in the solid state.[22][23] It provides unequivocal information on bond lengths, bond angles, and stereochemistry. For pyrazoles, this technique can resolve tautomeric forms, confirm substitution patterns, and reveal intermolecular interactions like hydrogen bonding and π-π stacking, which govern the crystal packing.[22][24] The data obtained is crucial for understanding structure-activity relationships and for computational modeling studies.
Quantitative Data: Key Crystallographic Parameters
| Parameter | Description | Example Values for a Pyrazole Derivative[23] |
| Crystal System | The classification of crystals based on their atomic lattice (e.g., Monoclinic, Orthorhombic).[22] | Monoclinic |
| Space Group | Describes the symmetry of the crystal's unit cell. | P2₁/n |
| Unit Cell (a, b, c) | The dimensions of the unit cell in angstroms (Å). | a = 21.5 Å, b = 7.4 Å, c = 22.8 Å |
| Unit Cell (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 101.1°, γ = 90° |
| Z | The number of molecules per unit cell. | 8 |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 (for a good quality structure) |
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
I. Crystal Growth
-
Dissolve the highly purified pyrazole compound in a suitable solvent or solvent mixture until saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
II. Data Collection
-
Select a suitable single crystal under a microscope and mount it on a goniometer head.[12]
-
Place the crystal on an X-ray diffractometer equipped with a radiation source (e.g., Mo-Kα) and a detector.[12]
-
Cool the crystal to a low temperature (e.g., 100-170 K) to minimize thermal vibrations.[12]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
III. Structure Solution and Refinement
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares procedures.[22] This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors.
IV. Data Analysis and Visualization
-
Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions.
-
Generate tables of crystallographic data and molecular geometry.
-
Create visualizations of the molecular structure and crystal packing using software like Mercury or Olex2.
-
Deposit the final structural data in a crystallographic database (e.g., CCDC).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For pyrazole compounds, the absorption bands are typically due to π → π* transitions within the aromatic ring and any conjugated systems.[25][26] The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's chromophore. This technique is useful for confirming the presence of the pyrazole chromophore, studying the effects of substituents on the electronic structure, and for quantitative analysis using the Beer-Lambert law.
Quantitative Data: Typical Electronic Transitions
| Compound Type | Transition | Typical λmax (nm) | Notes |
| Pyrazole | π → π | 203 - 210 | The primary absorption band for the basic pyrazole ring.[25] |
| Azo Pyrazole Dyes | π → π | 320 - 350 | Extended conjugation with an azo group causes a bathochromic shift.[26] |
| Phenyl Pyrazole | π → π* | 240 - 260 | Phenyl substitution extends the conjugated system. |
Experimental Protocol: UV-Vis Absorbance Measurement
I. Materials and Apparatus
-
UV-Vis Spectrophotometer (dual beam preferred).
-
Matched quartz cuvettes (typically 1 cm path length).
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, water).
-
Volumetric flasks and pipettes.
-
Pyrazole sample.
II. Sample Preparation
-
Prepare a stock solution of the pyrazole sample of known concentration in the chosen spectroscopic grade solvent.
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the optimal range of the instrument (typically 0.2 - 1.0 a.u.).
III. Instrument Parameters
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range (e.g., 200 - 400 nm).
-
Fill a cuvette with the pure solvent to be used as the reference (blank).
-
Place the reference cuvette in the appropriate holder and run a baseline correction or "zero" the instrument.
-
Rinse a second cuvette with the sample solution, then fill it and place it in the sample holder.
IV. Data Analysis
-
Run the scan to obtain the absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
Visualizations: Workflows and Logical Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mass Spectral Studies on Pyrazaboles [agris.fao.org]
- 14. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled ... - Clarissa Piccinin Frizzo, Alisson Paz, Marcos Martins, Helio Bonacorso, Nilo Zanatta, Bruna Kuhn, Keli Wust, Bruno Hennemann - Google 圖書 [books.google.com.hk]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. ijcpa.in [ijcpa.in]
- 19. pharmahealthsciences.net [pharmahealthsciences.net]
- 20. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. spast.org [spast.org]
- 23. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Pyrazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-containing compounds represent a privileged scaffold in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the pyrazole ring allows for the creation of large, diverse chemical libraries, making them ideal candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[3] HTS enables the rapid testing of thousands to millions of compounds, accelerating the identification of "hit" compounds that modulate a specific biological target.[4][5] This document provides detailed application notes and protocols for the high-throughput screening of pyrazole libraries against common drug targets, focusing on kinase inhibition and anticancer activity.
Key Screening Methodologies
The selection of an appropriate HTS assay is critical and depends on the target class and the desired endpoint. For pyrazole libraries, which are often designed as kinase inhibitors or cytotoxic agents, common methodologies include biochemical assays to measure enzyme activity and cell-based assays to assess cellular responses.
Biochemical Assays
Biochemical assays are performed in a purified system, isolating the target protein from other cellular components. This allows for the direct measurement of a compound's effect on the target's activity.
-
Fluorescence Polarization (FP) for Kinase Inhibition: FP is a robust, homogeneous assay ideal for monitoring the binding of a small fluorescently labeled ligand (tracer) to a larger protein, such as a kinase.[6] Inhibition of this interaction by a pyrazole compound results in a decrease in the polarization of the emitted light.[7]
-
AlphaLISA for Protein-Protein Interactions: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be adapted to measure kinase activity or the inhibition of protein-protein interactions.[8] For kinase assays, a biotinylated substrate and a phospho-specific antibody are used to bring donor and acceptor beads into proximity upon phosphorylation, generating a luminescent signal.[9]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on intact cells.
-
Anticancer Cytotoxicity Screening: These assays are fundamental for identifying compounds that are toxic to cancer cells. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[10] More advanced high-content screening methods can simultaneously assess multiple parameters like apoptosis and cell cycle arrest.
Data Presentation
The results of an HTS campaign are typically summarized to identify potent and selective compounds. The following table provides a representative summary of data that could be generated from screening a pyrazole library.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | % Inhibition @ 10µM | Selectivity Index (SI) |
| PYR-001 | Kinase A | FP | 0.5 | 95 | 20 |
| PYR-002 | Kinase A | FP | 1.2 | 80 | 8 |
| PYR-003 | Kinase B | AlphaLISA | 0.8 | 92 | 15 |
| PYR-004 | MCF-7 | MTT | 2.5 | 75 | >10 |
| PYR-005 | HT-29 | MTT | 5.1 | 60 | >10 |
| PYR-006 | A549 | Apoptosis | 3.8 | 70 (Caspase 3/7) | >10 |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) HTS for Kinase Inhibitors
This protocol describes a competitive binding assay to identify pyrazole compounds that inhibit the interaction between a kinase and a fluorescently labeled tracer.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ATP-competitive inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Pyrazole library dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Serially dilute the pyrazole library compounds in DMSO to create a concentration range for dose-response analysis. Further dilute in assay buffer to a 2X final concentration.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 2X pyrazole compound solution or DMSO (for controls) to the wells of the 384-well plate.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Assay Initiation and Measurement:
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (enzyme + tracer) and low (tracer only) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: AlphaLISA HTS for Kinase Activity
This protocol outlines a method to screen for pyrazole inhibitors of kinase activity by detecting the phosphorylation of a biotinylated substrate.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
AlphaLISA anti-phospho-substrate antibody Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA assay buffer
-
Pyrazole library dissolved in DMSO
-
384-well, white microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the biotinylated substrate and ATP in assay buffer.
-
Dilute the pyrazole library compounds in assay buffer to a 2X final concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X pyrazole compound solution or DMSO to the wells of the 384-well plate.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Add 10 µL of the 2X substrate/ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the AlphaLISA Acceptor beads (conjugated with the anti-phospho-substrate antibody) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Streptavidin Donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Measurement and Data Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each compound and determine the IC50 values as described in the FP protocol.
-
Protocol 3: Cell-Based Anticancer Cytotoxicity HTS (MTT Assay)
This protocol is for screening a pyrazole library to identify compounds that reduce the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well, clear cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating:
-
Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrazole compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of two common targets for pyrazole-based inhibitors: Cyclooxygenase-2 (COX-2) and Cyclin-Dependent Kinase 8 (CDK8).
Caption: COX-2 signaling pathway and the point of inhibition by pyrazole compounds.
Caption: CDK8's role in transcriptional regulation and cancer, a target for pyrazole inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign of a pyrazole library.
Caption: A generalized workflow for a pyrazole library HTS campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 3. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Assay Datasets from the PubChem Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genome.gov [genome.gov]
- 7. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted 3-(Pyrazol-1-yl)propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted 3-(pyrazol-1-yl)propanoic acids, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols are based on established synthetic routes and are intended to be a practical guide for researchers in the field.
Introduction
Substituted 3-(pyrazol-1-yl)propanoic acids are valuable building blocks in the development of novel therapeutic agents. The pyrazole moiety is a well-known pharmacophore present in numerous drugs, and the propanoic acid side chain provides a handle for further derivatization or for modulating the pharmacokinetic properties of a molecule. The synthesis of these compounds can be achieved through several methods, with the most common being the Michael addition of pyrazoles to acrylic acid derivatives and the reduction of a corresponding pyrazolyl-acrylic acid intermediate.
Synthetic Strategies
Two primary and effective protocols for the synthesis of substituted 3-(pyrazol-1-yl)propanoic acids are detailed below. Protocol 1 describes a direct, one-step Michael addition, which is often preferred for its simplicity and efficiency. Protocol 2 outlines a multi-step sequence that is particularly useful for accessing derivatives with substitution at the 4-position of the pyrazole ring.
Protocol 1: Michael Addition of Substituted Pyrazoles to Acrylic Acid Derivatives
This protocol is based on the base-catalyzed Michael-type addition of a substituted pyrazole to an acrylate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. This method is highly versatile and can be applied to a wide range of substituted pyrazoles.[1]
Experimental Protocol:
Step 1: Michael Addition
-
To a solution of the desired substituted pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base. Common bases for this reaction include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate.
-
Add the acrylate ester (e.g., methyl acrylate or ethyl acrylate) (1.1 to 1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel.
Step 2: Ester Hydrolysis
-
Dissolve the purified pyrazolyl-propanoate ester in a mixture of a suitable solvent (e.g., methanol, ethanol, or THF) and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2.0 to 3.0 eq).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-(pyrazol-1-yl)propanoic acid.
Quantitative Data Summary:
| Starting Pyrazole | Acrylate Ester | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pyrazole | Methyl Acrylate | DBU | Acetonitrile | 12 | 85 | [1] |
| 3,5-Dimethylpyrazole | Ethyl Acrylate | K2CO3 | DMF | 24 | 78 | [1] |
| 4-Nitropyrazole | Methyl Acrylate | DBU | Acetonitrile | 8 | 92 | [1] |
Protocol 2: Synthesis via Reduction of a (Pyrazol-4-yl)acrylic Acid Intermediate
This protocol is particularly useful for synthesizing 3-(pyrazol-4-yl)propanoic acids. It involves the initial formation of a pyrazole-4-carbaldehyde, followed by a Knoevenagel condensation with malonic acid to form a (pyrazol-4-yl)acrylic acid, which is then reduced to the target propanoic acid.[2][3]
Experimental Protocol:
Step 1: Synthesis of Pyrazole-4-carbaldehyde
-
This step is typically achieved via the Vilsmeier-Haack reaction of a suitable phenyl hydrazone derivative.[2] The specific conditions for this reaction can vary depending on the substrate.
Step 2: Knoevenagel Condensation to form (Pyrazol-4-yl)acrylic Acid
-
To a solution of the pyrazole-4-carbaldehyde (1.0 eq) in pyridine, add malonic acid (1.5 to 2.0 eq).
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated HCl.
-
Filter the resulting precipitate, wash with water, and dry to obtain the (pyrazol-4-yl)acrylic acid.[2]
Step 3: Reduction of the Acrylic Acid
-
The reduction of the α,β-unsaturated acid can be carried out using several methods. A common and effective method is catalytic hydrogenation.
-
Dissolve the (pyrazol-4-yl)acrylic acid in a suitable solvent such as ethyl acetate or methanol.
-
Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the 3-(pyrazol-4-yl)propanoic acid.[3]
Quantitative Data Summary:
| Starting Aldehyde | Condensation Yield (%) | Reduction Method | Final Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | ~80 | Pd/C, H2 | Not specified | [2] |
| Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Not specified | 20% Pd/C, H2 | Good | [3] |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
References
- 1. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY - ProQuest [proquest.com]
Chemical Probes: Application Notes and Protocols for Targeted Biological Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of specific chemical probes to investigate and validate biological targets. Chemical probes are small molecules that selectively interact with a specific protein, enabling the study of its function in a cellular context. The following sections will cover probes for distinct target classes: a bromodomain inhibitor (JQ1), a polo-like kinase 1 (PLK1) inhibitor (BI-2536), a histone methyltransferase inhibitor (UNC0632), and a G-protein coupled receptor (GPCR) antagonist (SCH-23390).
JQ1: A Selective BET Bromodomain Inhibitor
JQ1 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] It competitively binds to the acetyl-lysine binding pockets of bromodomains, thereby displacing them from chromatin and inhibiting the transcription of target genes, most notably the proto-oncogene c-Myc.[2][3]
Quantitative Data for JQ1
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | BRD4(1) | 77 nM | AlphaScreen | [4] |
| BRD4(2) | 33 nM | AlphaScreen | [5] | |
| Kd | BRD4(1) | ~50 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| BRD4(2) | ~90 nM | Isothermal Titration Calorimetry (ITC) | [4] | |
| BRD2 | 128 nM | Isothermal Titration Calorimetry (ITC) | [6] | |
| BRD3 | 59.5 nM (N-terminal), 82 nM (C-terminal) | Isothermal Titration Calorimetry (ITC) | [7] | |
| Cellular IC50 | NUT Midline Carcinoma (NMC) cells | 4 nM | Viability Assay | [4] |
| Multiple Myeloma (MM.1S) cells | ~100-200 nM | Proliferation Assay | [2] |
Signaling Pathway of JQ1 Action
Caption: JQ1 inhibits BET proteins from binding to acetylated histones, leading to downregulation of c-Myc transcription and subsequent inhibition of cell proliferation.
Experimental Protocols
This protocol details the procedure to measure the reduction of c-Myc protein levels in cells treated with JQ1.
Materials:
-
JQ1 (and inactive enantiomer (-)-JQ1 as a negative control)
-
Cell line of interest (e.g., human multiple myeloma MM.1S cells)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of JQ1 (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 24-72 hours.[8][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize c-Myc and BRD4 levels to the loading control (GAPDH).
CETSA is used to confirm the direct binding of JQ1 to its target protein (e.g., BRD4) in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[10]
Materials:
-
JQ1
-
Cell line of interest
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blot supplies (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with JQ1 (e.g., 1 µM) or vehicle (DMSO) for 1-3 hours.[11]
-
Heating: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler.[2]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting for the target protein (BRD4).
-
Analysis: In the vehicle-treated samples, the amount of soluble BRD4 will decrease with increasing temperature. In the JQ1-treated samples, BRD4 should be more stable at higher temperatures, indicating target engagement.
BI-2536: A Potent PLK1 Kinase Inhibitor
BI-2536 is a highly potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[12] Inhibition of PLK1 by BI-2536 leads to mitotic arrest and subsequent apoptosis in cancer cells.[13]
Quantitative Data for BI-2536
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | PLK1 | 0.83 nM | Cell-free kinase assay | [12] |
| PLK2 | 3.5 nM | Cell-free kinase assay | [8] | |
| PLK3 | 9.0 nM | Cell-free kinase assay | [8] | |
| Cellular EC50 | Panel of 32 human cancer cell lines | 2-25 nM | Proliferation Assay | [8] |
| HeLa cells | 9 nM | Mitotic Arrest Assay | [14] | |
| Primary cardiac fibroblasts | 43 nM | Mitotic Arrest Assay | [14] |
Experimental Workflow for BI-2536
Caption: Experimental workflow to assess the cellular effects of the PLK1 inhibitor BI-2536.
Experimental Protocols
This protocol describes how to visualize and quantify mitotic arrest in cells treated with BI-2536.
Materials:
-
BI-2536
-
Cell line of interest (e.g., HeLa cells)
-
Glass coverslips
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) (a mitotic marker), anti-α-tubulin (for spindle morphology)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After 24 hours, treat with BI-2536 (e.g., 10-100 nM) for 24 hours.[14]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Stain nuclei with DAPI.
-
Mount coverslips onto glass slides.
-
Image using a fluorescence microscope.
-
-
Analysis: Quantify the percentage of cells positive for phospho-Histone H3 to determine the mitotic index. Observe spindle morphology in mitotic cells (e.g., monopolar spindles are characteristic of PLK1 inhibition).[15]
This protocol details the quantification of cell cycle distribution following BI-2536 treatment.
Materials:
-
BI-2536
-
Cell line of interest
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with BI-2536 (e.g., 10-100 nM) for 24 hours. Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[16]
UNC0632: A Selective G9a/GLP Histone Methyltransferase Inhibitor
UNC0632 is a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1). These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.
Quantitative Data for UNC0632
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | G9a | <15 nM | Biochemical Assay | SGC |
| GLP | <15 nM | Biochemical Assay | SGC | |
| Cellular IC50 | H3K9me2 reduction | ~50-100 nM | Western Blot | SGC |
Experimental Protocol
This protocol describes the measurement of global H3K9me2 levels in cells treated with UNC0632.
Materials:
-
UNC0632
-
Cell line of interest
-
Histone extraction buffer
-
Western blot supplies (as in Protocol 1)
-
Primary antibodies: anti-H3K9me2, anti-total Histone H3 (loading control)
Procedure:
-
Cell Treatment: Treat cells with a range of UNC0632 concentrations (e.g., 10 nM to 1 µM) for 48-72 hours to allow for histone turnover.
-
Histone Extraction: Harvest cells and extract histones using a specialized histone extraction protocol or a commercial kit.
-
Protein Quantification and Western Blotting: Quantify protein and perform Western blotting as described in Protocol 1.
-
Analysis: Normalize the H3K9me2 signal to the total Histone H3 signal to determine the relative reduction in H3K9me2 levels.
SCH-23390: A Selective Dopamine D1 Receptor Antagonist
SCH-23390 is a potent and selective antagonist for the dopamine D1-like receptor family (D1 and D5 receptors).[17] It is widely used as a chemical probe to study the physiological and pharmacological roles of these GPCRs.
Quantitative Data for SCH-23390
| Parameter | Target | Value | Assay Type | Reference |
| Ki | Dopamine D1 Receptor | 0.2 nM | Radioligand Binding | [17][18] |
| Dopamine D5 Receptor | 0.3 nM | Radioligand Binding | [17][18] | |
| Kd | Dopamine D1 Receptor | 0.34 nM | Radioligand Binding | [19] |
Experimental Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the D1 receptor using [3H]-SCH-23390.
Materials:
-
[3H]-SCH-23390 (radiolabeled probe)
-
Unlabeled SCH-23390 (for determining non-specific binding)
-
Test compound
-
Rat striatal membranes (or cells expressing the D1 receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, [3H]-SCH-23390 at a concentration near its Kd (e.g., 0.3 nM), and varying concentrations of the test compound.[19] For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled SCH-23390 (e.g., 1 µM).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature or 30°C for 30-60 minutes.[19]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Logical Relationship Diagram for Probe Selection
Caption: A logical workflow for the selection and use of a chemical probe in biological research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 14. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Testing Pyrazole Derivatives on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds often function as inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[4][5][6][7] To evaluate the therapeutic potential of novel pyrazole derivatives, a systematic and robust methodology for testing their efficacy on cancer cell lines is essential. This document provides detailed protocols for key in vitro assays used to characterize the anticancer effects of these compounds, including cytotoxicity, apoptosis induction, cell cycle arrest, and impact on cellular signaling pathways.
In Vitro Cytotoxicity Assessment
The initial step in evaluating a new compound is to determine its cytotoxic or anti-proliferative effect on various cancer cell lines. This is typically quantified by the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. The MTT and SRB assays are common colorimetric methods for this purpose.
Experimental Workflow: Cytotoxicity Assay
Caption: General workflow for assessing the cytotoxicity of compounds.
Protocol: MTT Cell Proliferation Assay
This protocol is adapted from standard procedures used to evaluate the cytotoxicity of pyrazole derivatives.[2][8][9][10][11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI 1640, DMEM) with 5-10% Fetal Bovine Serum (FBS)
-
Pyrazole derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[13][14]
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed the cells into 96-well plates at a density of approximately 4x10³ to 1x10⁴ cells/well in 100 µL of complete medium.[14][15] Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.[14] Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[15]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[14] Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The following table summarizes the reported cytotoxic activities of various pyrazole derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Compound 43 (PI3 Kinase Inhibitor) | MCF-7 (Breast) | Not Specified | 0.25 | [4] |
| Compound 25 (Benzothiazole Hybrid) | HT29 (Colon) | Not Specified | 3.17 | [4] |
| Compound 25 (Benzothiazole Hybrid) | PC3 (Prostate) | Not Specified | 6.77 | [4] |
| Compound 50 (Fused Pyrazole) | HepG2 (Liver) | Not Specified | 0.71 | [4] |
| Compound 5b (Benzofuropyrazole) | K562 (Leukemia) | MTT | 0.021 | [1] |
| Compound 5b (Benzofuropyrazole) | A549 (Lung) | MTT | 0.69 | [1] |
| Compound 6 (Aurora A Kinase Inhibitor) | HCT116 (Colon) | Not Specified | 0.39 | [5] |
| Compound 6 (Aurora A Kinase Inhibitor) | MCF-7 (Breast) | Not Specified | 0.46 | [5] |
| Compound 3d (Methoxy Derivative) | MCF-7 (Breast) | Not Specified | 10 | [17][18] |
| Compound 5e (Azo-pyrazole Hybrid) | HCT-116 (Colon) | SRB | 3.6 | [19] |
| Compound 7a (Pyrazole-Indole Hybrid) | HepG2 (Liver) | MTT | 6.1 | [20][21] |
| Compound 3f (Dihydro-pyrazole) | MDA-MB-468 (Breast) | MTT | 14.97 (24h) | [9] |
| Compound 1b (Carbothioamide) | HepG-2 (Liver) | MTT | 6.78 | [22] |
| Compound 14g (Triazole Hybrid) | MCF-7 (Breast) | Not Specified | 1.20 | [23] |
Apoptosis Induction Assays
A key mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death). Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.
Principle of Annexin V / PI Staining
Caption: Quadrants representing cell populations after Annexin V/PI staining.
Protocol: Apoptosis Detection by Annexin V-FITC and PI Staining
This protocol describes a general procedure for analyzing apoptosis via flow cytometry.[9][24][25]
Materials:
-
Cancer cells treated with pyrazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentration (e.g., the IC50 value) of the pyrazole derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at a low speed (e.g., 1,500 rpm for 5 minutes) and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS, centrifuging and discarding the supernatant after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation: The cell population is segregated into four quadrants[26]:
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis. This is analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring fluorescence intensity via flow cytometry.
Phases of the Eukaryotic Cell Cycle
Caption: The four main phases of the eukaryotic cell cycle.
Protocol: Cell Cycle Analysis by PI Staining
This protocol outlines the steps for analyzing cell cycle distribution.[9][20][23]
Materials:
-
Cancer cells treated with pyrazole derivatives
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
Procedure:
-
Cell Treatment and Harvesting: Culture and treat cells with the pyrazole derivative as described in the apoptosis protocol.
-
Harvest the cells by trypsinization, collect them by centrifugation (1,500 rpm, 5 minutes), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, where the G0/G1 peak has the lowest DNA content (2n), the G2/M peak has double the DNA content (4n), and the S phase cells are distributed between the two peaks.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest. For instance, some pyrazole derivatives cause an increase in the percentage of cells in the G2/M phase or induce apoptosis at the sub-G1 phase.[22][23][24][27]
Analysis of Cellular Signaling Pathways
Pyrazole derivatives often target specific protein kinases within signaling pathways that are critical for tumor growth and survival.[5][6] Western blotting is a widely used technique to investigate the effect of these compounds on the expression and phosphorylation status of key proteins in these pathways.
Protocol: Western Blot Analysis
This protocol provides a general overview of Western blotting to assess changes in protein levels.[7][28][29]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-EGFR, EGFR, Bcl-2, Bax)[7][30]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with the pyrazole derivative, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation. Use a loading control (e.g., β-actin or tubulin) to ensure equal protein loading.
Signaling Pathway Example: EGFR Inhibitiondot
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 28. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Employing Pyrazole Compounds in Antimicrobial Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel therapeutic agents.[1] Pyrazole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4] This document provides a guide for researchers on the application of pyrazole compounds in antimicrobial studies, detailing quantitative data from recent literature, standardized experimental protocols, and visualizations of key workflows and mechanisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy of pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition (ZOI). Below are summary tables of representative pyrazole compounds and their reported activities against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives
| Compound ID/Series | Test Organism | MIC (µg/mL) | Reference |
| Compound 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | 62.5 - 125 | [5] |
| C. albicans, A. niger | 2.9 - 7.8 | [5] | |
| Aminoguanidine-derived pyrazoles (12) | S. aureus | 1 - 8 | [1] |
| E. coli | 1 | [1] | |
| Pyrano[2,3-c] pyrazole (5c) | E. coli, K. pneumoniae | 6.25 | [6] |
| L. monocytogenes, S. aureus | 12.5 - 50 | [6] | |
| Pyrazole Analogue (3) | E. coli | 0.25 | [7] |
| Pyrazole Analogue (4) | S. epidermidis | 0.25 | [7] |
| Pyrazoline (22, 24) | E. faecalis | 32 | [8] |
| Tethered thiazolo-pyrazole (17) | Methicillin-resistant S. aureus (MRSA) | 4 | [1] |
Table 2: Zone of Inhibition (ZOI) of Selected Pyrazole Derivatives
| Compound ID/Series | Test Organism | Concentration | ZOI (mm) | Reference |
| Compound 21a | S. aureus | Not Specified | 22 | [5] |
| B. subtilis | Not Specified | 30 | [5] | |
| E. coli | Not Specified | 27 | [5] | |
| A. niger | Not Specified | 35 | [5] | |
| Pyrazolo[5,1-b]thiazoles (4, 6) | S. aureus | 5 mg/mL | 20 - 22 | [9] |
| E. coli | 5 mg/mL | 20 - 22 | [9] | |
| Pyrazolo[1,5-a]pyrimidines (3a, 5a, 6, 9a, 10a) | Various bacterial isolates | Not Specified | 28 - 32 | [10] |
Experimental Protocols & Workflows
A systematic approach is crucial for evaluating the antimicrobial potential of novel pyrazole compounds. The general workflow involves initial screening for activity, followed by quantitative determination of potency, and subsequent investigation into the mechanism of action.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsymmetrical Pyrazoles
Welcome to the technical support center for the synthesis of unsymmetrical pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions to navigate the complexities of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing unsymmetrical pyrazoles?
The main difficulty in the synthesis of unsymmetrical pyrazoles is controlling the regioselectivity. When using classical methods like the Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine, a mixture of two regioisomers is often formed.[1][2] These isomers can be challenging to separate, leading to lower yields of the desired product.[1]
Q2: How do reaction conditions affect the regioselectivity of the Knorr pyrazole synthesis?
Reaction conditions such as pH and the choice of solvent can significantly influence the regioselectivity. For instance, in the reaction of a dicarbonyl compound with an arylhydrazine, using the hydrazine hydrochloride salt in ethanol can lead to a mixture of regioisomers, whereas acidic conditions (e.g., acetic acid in methanol) can favor the formation of one isomer over the other by protonating the more basic nitrogen atom of the hydrazine.[1][3] The use of polar aprotic solvents like N,N-dimethylacetamide (DMAc) in the presence of a strong acid has also been shown to provide excellent regioselectivity.[1]
Q3: What are some common side products in pyrazole synthesis and how can they be minimized?
Besides the formation of regioisomers, other side products can arise from the self-condensation of the 1,3-dicarbonyl starting material or from the degradation of the hydrazine reagent. Hydrazine is known to be unstable and can lead to the formation of colored impurities, giving the reaction mixture a yellow or red hue.[4] To minimize these side reactions, it is crucial to use purified reagents and optimize reaction conditions such as temperature and reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help to prevent the degradation of sensitive reagents.
Q4: Are there alternative methods to the Knorr synthesis for better regioselectivity?
Yes, several methods have been developed to overcome the regioselectivity issues of the Knorr synthesis. These include:
-
Using 1,3-dicarbonyl surrogates: β-enaminones are frequently used as precursors, as their reaction with hydrazines often proceeds with high regioselectivity.[1][5]
-
Microwave-assisted synthesis: Microwave irradiation can accelerate the reaction and, in some cases, improve yields and regioselectivity, often under solvent-free conditions.[6][7]
-
1,3-Dipolar cycloadditions: The reaction of nitrile imines with alkenes or alkynes is another powerful method for the regioselective synthesis of pyrazoles.[8]
-
Multicomponent reactions: These reactions, where multiple starting materials react in a single step, can offer high efficiency and regioselectivity in the synthesis of highly substituted pyrazoles.[8]
Q5: How can I separate the regioisomers if they are formed?
The separation of pyrazole regioisomers can be challenging due to their similar physical properties. The most common method for separation is silica gel column chromatography.[9] Finding an effective solvent system is key and often requires screening various solvent mixtures using thin-layer chromatography (TLC).[10][11][12] In some cases, preparative TLC can be used for the separation of small quantities.[10] Recrystallization can also be effective if one isomer is significantly less soluble than the other in a particular solvent.
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of Isomers)
This is the most common issue in unsymmetrical pyrazole synthesis. The following guide provides a systematic approach to troubleshoot and optimize for a single regioisomer.
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Low Yield or No Reaction
Low yields can be attributed to several factors, from poor reactivity of starting materials to decomposition of products.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
The following table summarizes the regioselectivity and yields for the synthesis of unsymmetrical pyrazoles under different conditions, providing a comparative overview of various methods.
| Starting Materials (1,3-Dicarbonyl & Hydrazine) | Method | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione & Phenylhydrazine | Knorr | Ethanol | Acetic Acid | Reflux | 2 | 1:1 | 85 | [1] |
| 1-Phenyl-1,3-butanedione & Phenylhydrazine | Knorr | DMAc | 10 N HCl | RT | 1 | >99:1 | 92 | [1] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione & Methylhydrazine | Knorr | Ethanol | None | RT | 12 | 1:1.5 | 78 | [1] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione & Methylhydrazine | Knorr | HFIP | None | RT | 12 | 99:1 | 85 | Fictional Example |
| Chalcone & Phenylhydrazine | Cyclocondensation | Acetic Acid | None | Reflux | 4 | N/A (single isomer) | 75-85 | [1] |
| Enaminone & Hydrazine | Cyclocondensation | Ethanol | None | Reflux | 3 | >95:5 | 90 | [5] |
| Enone & Hydrazine | Microwave | Solvent-free | None | 120 | 0.1 | >98:2 | 92 | [6] |
Note: Some data points are representative examples derived from the literature and may not correspond to a single specific publication.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,5-Diaryl-3-methylpyrazole via Knorr Condensation in DMAc
This protocol describes a highly regioselective synthesis of a 1,5-diaryl-3-methylpyrazole from an unsymmetrical β-diketone and an arylhydrazine.[1]
-
Reagents and Equipment:
-
1-Aryl-1,3-butanedione (1.0 eq)
-
Arylhydrazine hydrochloride (1.1 eq)
-
N,N-Dimethylacetamide (DMAc)
-
10 N Hydrochloric acid (catalytic amount)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a solution of the 1-aryl-1,3-butanedione (1.0 eq) in DMAc, add the arylhydrazine hydrochloride (1.1 eq).
-
Add a catalytic amount of 10 N HCl to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,5-diaryl-3-methylpyrazole.
-
Protocol 2: Microwave-Assisted Synthesis of a Trisubstituted Pyrazole
This protocol outlines a rapid and efficient synthesis of a trisubstituted pyrazole using microwave irradiation under solvent-free conditions.[6][7]
-
Reagents and Equipment:
-
α,β-Unsaturated ketone (enone) (1.0 eq)
-
Substituted hydrazine (1.2 eq)
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a stirrer bar
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the α,β-unsaturated ketone (1.0 eq) and the substituted hydrazine (1.2 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 6-10 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can often be purified by direct recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography if necessary.
-
Signaling Pathways and Experimental Workflows
Knorr Pyrazole Synthesis Mechanism and Origin of Regioisomers
The Knorr synthesis proceeds through the formation of a hydrazone intermediate. With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and subsequently two regioisomeric pyrazole products.
Caption: Mechanism of the Knorr synthesis showing the formation of two regioisomers.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical and experimental investigation of the polyeletrophilic β-enamino diketone: straightforward and highly regioselective synthesis of 1,4,5-trisubstituted pyrazoles and pyrazolo[3,4-d]pyridazinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Regioselectivity in Pyrazole N-Alkylation
Welcome to the technical support center for optimizing regioselectivity in pyrazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your pyrazole N-alkylation experiments in a question-and-answer format.
Issue 1: Poor or no regioselectivity, obtaining a mixture of N1 and N2 isomers.
-
Question: My reaction is producing a nearly 1:1 mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in pyrazole N-alkylation is a common challenge due to the similar electronic properties of the two nitrogen atoms.[1] Several factors can be adjusted to favor the formation of one regioisomer over the other:
-
Steric Hindrance: The most predictable factor is steric hindrance. Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] If your pyrazole has substituents, the alkyl group will preferentially add to the nitrogen atom with more space. Conversely, using a bulkier alkylating agent can also increase selectivity for the less hindered nitrogen.[2][3][4]
-
Choice of Base and Solvent: The base and solvent system can have a profound impact on regioselectivity. For instance, in some cases, using potassium carbonate in DMSO has been shown to favor N1-alkylation.[5][6] In other systems, changing from potassium carbonate to sodium hydride can switch the selectivity.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been reported to dramatically increase regioselectivity in certain pyrazole formations.[7]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to screen different temperatures to see if it impacts the isomeric ratio.
-
Nature of the Electrophile: The leaving group and the nature of the alkylating agent can influence the reaction pathway. Harder electrophiles may favor alkylation at the more nucleophilic nitrogen, which can be influenced by the pyrazole's substituents.
-
Issue 2: The major product is the undesired regioisomer.
-
Question: My reaction is regioselective, but it's producing the wrong isomer. How can I switch the selectivity to the other nitrogen?
-
Answer: Switching the regioselectivity can be challenging, but several strategies can be employed:
-
Functional Group Tuning: The electronic nature of the substituents on the pyrazole ring can direct the alkylation. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.[1]
-
Protecting Group Strategy: A reliable method to control regioselectivity is to use a protecting group. You can protect one nitrogen atom, perform the alkylation on the other, and then deprotect. While this adds extra steps, it provides excellent control over the outcome.
-
Catalyst-Controlled Alkylation: Recent advancements have shown that enzymatic or other catalytic methods can achieve high regioselectivity, sometimes with the ability to produce either isomer depending on the catalyst used.[8][9] For example, engineered enzymes have been used for selective pyrazole alkylation with unprecedented regioselectivity (>99%).[8][10]
-
Issue 3: Low yield of the N-alkylated product.
-
Question: I have optimized for regioselectivity, but my overall yield is very low. What can I do to improve it?
-
Answer: Low yields can be due to several factors:
-
Reaction Conditions: Ensure your reaction is running to completion by monitoring it with techniques like TLC or LC-MS. You may need to increase the reaction time or temperature.
-
Base Strength: The pKa of the pyrazole and the strength of the base are crucial. If the pyrazole is not fully deprotonated, the reaction rate will be slow. Consider using a stronger base if appropriate for your substrate.
-
Reagent Purity: Ensure the purity of your starting materials, solvents, and reagents. Water and other impurities can interfere with the reaction.
-
Side Reactions: Consider the possibility of side reactions, such as quaternization of the pyrazole ring or decomposition of the starting material or product under the reaction conditions. If you observe multiple spots on your TLC, further analysis is needed to identify byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the regioselectivity of pyrazole N-alkylation?
A1: The regioselectivity of pyrazole N-alkylation is primarily governed by a combination of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent (electrophile), the choice of base and solvent, and the reaction temperature.[1][2]
Q2: How do steric effects influence the regioselectivity?
A2: Steric hindrance is a major determinant. The alkyl group will preferentially attack the less sterically hindered nitrogen atom.[2] This effect can be exploited by using bulky substituents on the pyrazole ring or by employing bulky alkylating agents to direct the alkylation to the desired nitrogen.[2][3][4]
Q3: Can the choice of base and solvent reverse the regioselectivity?
A3: Yes, the base and solvent system can significantly influence and even reverse the regioselectivity.[1] For example, the use of different bases like potassium carbonate versus sodium hydride can lead to different major products.[1] Similarly, the polarity and coordinating ability of the solvent can affect the reactivity of the pyrazolate anion and the electrophile, thus altering the isomeric ratio. The use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity.[7]
Q4: Are there any catalyst-controlled methods for regioselective pyrazole N-alkylation?
A4: Yes, catalyst-controlled methods are an emerging and powerful tool. Biocatalysis using engineered enzymes has demonstrated excellent regioselectivity (>99%) for pyrazole alkylation.[8][9][10] Additionally, certain metal-catalyzed reactions can also provide high levels of regiocontrol.
Q5: When should I consider using a protecting group strategy?
A5: A protecting group strategy is advisable when other methods to control regioselectivity have failed or when you require a single isomer with very high purity. Although it involves additional synthetic steps (protection and deprotection), it offers a robust and often predictable way to achieve the desired regiochemistry.
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of 3-Substituted Pyrazoles
| Pyrazole Substituent (at C3) | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| CF₃ | ICH₂CO₂Et | K₂CO₃ | MeCN | 1:1 | [1] |
| CF₃ | ICH₂CO₂Et | NaH | MeCN | 5-CF₃ isomer only | [1] |
| Methyl | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 2.5:1 | [2] |
| Phenyl | Ethyl acrylate | K₂CO₃ | MeCN | 99.9:0.1 | [11] |
| Phenyl | Ethyl acrylate | iPr₂NEt | MeCN | 99.9:0.1 | [11] |
Table 2: Regioselectivity in the N-Methylation of Pyrazoles using α-Halomethylsilanes
| Pyrazole Substituent(s) | N1:N2 Ratio | Yield (%) | Reference |
| 3-Phenyl | >99:1 | 75 | [3] |
| 3-(4-Methoxyphenyl) | >99:1 | 48 | [3] |
| 3-(Pyridin-2-yl) | >99:1 | 78 | [3] |
| 3-Phenyl-4-bromo | 93:7 | 72 | [3] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of 3-Substituted Pyrazoles using K₂CO₃ in DMSO [5][6]
-
To a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous DMSO, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.
Protocol 2: Acid-Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [2]
-
To a solution of the pyrazole (1.0 eq) and the trichloroacetimidate electrophile (1.1 eq) in a nonpolar solvent (e.g., 1,2-dichloroethane), add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the N-alkylated pyrazole.
Visualizations
Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.
Caption: A general experimental workflow for pyrazole N-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes (2021) | Benjamin List | 2 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole carboxylic acids?
A1: The most prevalent and effective methods for the purification of pyrazole carboxylic acids are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, especially for crystalline solids. Column chromatography is employed when recrystallization fails to remove impurities or when dealing with non-crystalline materials. Thin-layer chromatography (TLC) is a crucial tool for monitoring the purity throughout the process.[1]
Q2: My pyrazole carboxylic acid has poor solubility. How can I choose a suitable solvent for recrystallization?
A2: Solubility can be a challenge. Pyrazole carboxylic acids, being polar compounds with hydrogen bonding capabilities, tend to be soluble in polar organic solvents like alcohols (methanol, ethanol) and acetone, but have limited solubility in water and non-polar solvents such as hexane.[2][3] The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is often a matter of empirical testing with small amounts of your sample in various solvents.
Q3: What are some common impurities I might encounter?
A3: Impurities can originate from starting materials, side-products, or decomposition. Common impurities include:
-
Unreacted starting materials such as hydrazines or dicarbonyl compounds.[4][5]
-
By-products from the synthesis, for instance, isomeric pyrazoles.[6]
-
Residual solvents from the reaction or extraction steps.
-
Products of side reactions, such as esterification if an alcohol was used as a solvent at high temperatures.
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction can be a useful technique. Since you have a carboxylic acid, you can dissolve your crude product in an organic solvent and extract it into a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution). The pyrazole carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequently, you can acidify the aqueous layer to precipitate your purified product, which can then be collected by filtration.
Q5: How can I confirm the purity of my final product?
A5: The purity of your pyrazole carboxylic acid should be assessed using multiple analytical techniques. A sharp melting point is a good indicator of purity for crystalline solids. Chromatographic methods like TLC and High-Performance Liquid Chromatography (HPLC) are excellent for detecting small amounts of impurities.[7] Spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy are used to confirm the chemical structure and the absence of impurity signals.[1]
Troubleshooting Guides
Problem 1: Oily Product Instead of Crystals After Recrystallization
Possible Cause & Solution:
-
Incomplete removal of impurities: Certain impurities can act as "eutectic melters," preventing your compound from crystallizing.
-
Solution: Try purifying the material by column chromatography before attempting another recrystallization.
-
-
Inappropriate solvent system: The solvent may be too good a solvent, or the cooling process might be too rapid.
-
Solution: Try a different solvent or a solvent mixture. Slow cooling (e.g., letting the flask cool to room temperature and then placing it in a refrigerator) can promote crystal growth. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
-
Presence of residual solvent: Trapped solvent can lead to an oily appearance.
-
Solution: Dry the product under high vacuum for an extended period.
-
Problem 2: Low Recovery from Recrystallization
Possible Cause & Solution:
-
Compound is too soluble in the chosen solvent: A significant amount of your product may remain in the mother liquor.
-
Solution: Cool the mother liquor to a lower temperature (e.g., in an ice bath or freezer) to induce further precipitation. Alternatively, partially evaporate the solvent from the mother liquor and cool again. For future attempts, choose a solvent in which your compound is less soluble.
-
-
Using too much solvent: This will keep more of your product dissolved.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Problem 3: Streaking on TLC Plate During Column Chromatography
Possible Cause & Solution:
-
Compound is too polar for the chosen mobile phase: The compound interacts very strongly with the stationary phase (silica gel).
-
Solution: Increase the polarity of your eluent. For acidic compounds like pyrazole carboxylic acids, adding a small amount of a polar, acidic solvent like acetic acid (e.g., 0.5-2%) to the mobile phase can significantly improve the peak shape by suppressing the ionization of the carboxylic acid on the silica surface.[7]
-
-
Sample overload: Too much sample was loaded onto the column.
-
Solution: Use a smaller amount of sample or a larger column.
-
Data Presentation
Table 1: Suggested Solvents for Recrystallization of Pyrazole Carboxylic Acids
| Solvent/Solvent System | Compound Type | Reference |
| Alcohols (Methanol, Ethanol, Isopropanol) | General Pyrazole Carboxylic Acids | |
| Toluene-n-hexane | Less Polar Pyrazole Derivatives | [8] |
| Carbon Tetrachloride | Specific Substituted Pyrazole Carboxylic Acids | [8] |
| Water (with pH adjustment) | Water-soluble derivatives | [3] |
| Acetone | General Pyrazole Carboxylic Acids | [2] |
| Ethyl Acetate/Hexane | For compounds of intermediate polarity | General Practice |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude pyrazole carboxylic acid and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Start eluting with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification and analysis of pyrazole carboxylic acids.
Caption: Troubleshooting decision tree for pyrazole carboxylic acid purification.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid
Welcome to the technical support center for the synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthesis and improving yields.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Step 1: Synthesis of 4-Ethoxypyrazole
Q1: My yield of 4-ethoxypyrazole is low. What are the potential causes and solutions?
A1: Low yields in the synthesis of 4-ethoxypyrazole can stem from several factors. Incomplete reaction of the 1,3-dicarbonyl precursor with hydrazine is a common issue.[1][2] Ensure that the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). Another potential problem is the formation of side products. To minimize these, control the reaction temperature carefully, as higher temperatures can lead to undesired side reactions. The choice of base and solvent is also critical; consider screening different conditions to find the optimal combination for your specific substrate.
Troubleshooting Table: 4-Ethoxypyrazole Synthesis
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Low Yield | Incomplete reaction | Monitor reaction progress by TLC until starting material is consumed. |
| Side product formation | Maintain strict temperature control. Screen alternative solvents and bases. |
| | Difficult purification | Optimize chromatography conditions (e.g., solvent gradient, column packing). Consider recrystallization. |
Step 2: Michael Addition to form Ethyl 3-(4-Ethoxypyrazol-1-yl)propanoate
Q2: I am observing the formation of both N1 and N2 alkylated isomers during the Michael addition. How can I improve the regioselectivity for the desired N1 isomer?
A2: The formation of both N1 and N2 isomers is a common challenge in the alkylation of unsymmetrical pyrazoles.[3] The regioselectivity is influenced by steric hindrance and the nature of the base and solvent.[4] To favor the formation of the N1 isomer, consider using a bulkier base or a non-polar solvent, which can sterically hinder the attack at the more sterically crowded N2 position. Additionally, catalyst-free Michael additions have been shown to provide high regioselectivity for N1-alkylation in some cases.[5]
Q3: The Michael addition reaction is slow or does not go to completion. What can I do to improve the reaction rate and conversion?
A3: A sluggish Michael addition can be due to insufficient activation of the pyrazole or the acrylate. The use of a suitable base is crucial to deprotonate the pyrazole, making it a more potent nucleophile.[6] If the reaction is still slow, a change in solvent to one that better solubilizes all reactants can be beneficial. In some cases, a catalyst such as a Lewis acid or a phase-transfer catalyst may be employed to accelerate the reaction.[7][8]
Troubleshooting Table: Michael Addition
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Poor Regioselectivity | Low steric hindrance difference between N1 and N2 | Use a bulkier base or a less polar solvent. Explore catalyst-free conditions.[5] |
| Slow Reaction | Insufficient nucleophilicity of pyrazole | Screen different bases (e.g., NaH, K2CO3, DBU). |
| Poor solubility of reactants | Test different solvents (e.g., DMF, acetonitrile, THF). |
| | Low reactivity of acrylate | Consider using a more reactive acrylate derivative. |
Step 3: Hydrolysis of Ethyl 3-(4-Ethoxypyrazol-1-yl)propanoate
Q4: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?
A4: Incomplete hydrolysis is often due to the reversible nature of the reaction, especially under acidic conditions.[9] Using a dilute alkali, such as sodium hydroxide or lithium hydroxide, for the hydrolysis makes the reaction irreversible and is generally the preferred method.[9] To ensure complete conversion, use an excess of the base and heat the reaction mixture under reflux.[9] Monitoring the reaction by TLC is essential to determine the point of completion.
Q5: I am observing side product formation, such as decarboxylation, during the hydrolysis. How can this be avoided?
A5: Decarboxylation can occur at elevated temperatures, particularly if the product is unstable under the reaction conditions.[10] To minimize this, carry out the hydrolysis at the lowest effective temperature. If decarboxylation is still an issue, consider using milder hydrolysis conditions, such as enzymatic hydrolysis, which can offer high selectivity and avoid harsh reaction conditions.[11]
Troubleshooting Table: Ester Hydrolysis
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Incomplete Hydrolysis | Reversible reaction (acid-catalyzed) | Use an excess of a strong base (e.g., NaOH, LiOH) for irreversible saponification.[9] |
| Insufficient reaction time/temperature | Increase reflux time and monitor by TLC. | |
| Side Product Formation | Decarboxylation at high temperatures | Perform the reaction at a lower temperature for a longer duration. |
| | Degradation of starting material/product | Explore milder, non-aqueous hydrolysis methods or enzymatic hydrolysis.[11] |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific reagents, conditions, and purification methods used in each step. A well-optimized three-step synthesis could potentially achieve an overall yield in the range of 50-70%. However, without specific literature data for this exact compound, this is an estimate based on similar multi-step syntheses.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Standard laboratory safety practices should always be followed. Specifically, handle hydrazine and its derivatives with extreme caution as they are toxic and potentially carcinogenic. Use of strong bases like sodium hydride requires an inert atmosphere and careful handling to prevent fires. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: Can I use a different acrylate ester in the Michael addition step?
A3: Yes, other acrylate esters such as methyl acrylate or tert-butyl acrylate can be used. The choice of ester may influence the reaction rate and the subsequent hydrolysis step. For example, a tert-butyl ester can be cleaved under acidic conditions, which might be advantageous if your molecule is sensitive to basic hydrolysis.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(4-Ethoxypyrazol-1-yl)propanoate (Michael Addition)
-
To a solution of 4-ethoxypyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(4-ethoxypyrazol-1-yl)propanoate.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl 3-(4-ethoxypyrazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. Pyrazole - Wikipedia [en.wikipedia.org]
- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis Troubleshooting
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis
Q: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of two regioisomers. How can I control the outcome to favor one isomer?
A: The formation of regioisomeric mixtures is a well-known challenge in the Knorr pyrazole synthesis.[1] The initial, non-regioselective reaction of the hydrazine with one of the two carbonyl groups leads to different intermediates and ultimately to a product mixture.[1] Several strategies can be employed to enhance regioselectivity.
Troubleshooting Steps:
-
Substrate Modification: Employing 1,3-dicarbonyl surrogates, such as β-enaminones, can offer better regio-control.[1] The reaction sequence can also be chosen judiciously; for instance, reacting a 1,3-cycloalkanedione with DMF-DMA to form an enaminedione before adding the hydrazine can result in moderate to good regioselectivity.[1]
-
Steric and Electronic Bias: If possible, use substrates where the 1,3-dicarbonyl or the hydrazine has significant steric bulk or strong electronic-donating/withdrawing groups. This can bias the initial reaction towards one carbonyl group.[1]
-
Solvent Effects: The choice of solvent can influence the ratio of regioisomers. Experimenting with different solvents is recommended. For example, the solvent can affect the tautomeric equilibrium of the 1,3-dicarbonyl compound, which in turn influences the site of initial attack by the hydrazine.
-
Alternative Synthetic Routes: Consider 1,3-dipolar cycloaddition reactions, for instance between diazo compounds and alkynes, which often provide higher regioselectivity than the classical Knorr protocol.[1]
Issue 2: Lack of Control in N-Alkylation of Pyrazoles
Q: I am trying to alkylate my substituted pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve regioselective N-alkylation?
A: N-alkylation of unsymmetrically substituted pyrazoles frequently yields a mixture of regioisomers because both ring nitrogen atoms are potential nucleophiles.[2] The reaction's selectivity is often governed by the interplay of steric hindrance, electronics, and the reaction conditions.
Troubleshooting Steps:
-
Choice of Base and Solvent: This is a critical factor. A systematic study has shown that using potassium carbonate (K2CO3) in DMSO is an effective system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[3][4]
-
Microwave-Assisted, Solvent-Free Conditions: The use of sodium hydrogen carbonate under solvent-free microwave irradiation has been reported as an excellent method for N-alkylating pyrazoles, often avoiding side reactions like quaternization or isomerization.[3]
-
Functional Group Tuning: The substituents on the pyrazole ring can be used to direct the alkylation. The electronic and steric properties of these groups can shield one nitrogen atom or make the other more electronically favorable for attack.[2]
-
Enzymatic Catalysis: For highly selective transformations, engineered enzymes are being developed that can perform regiodivergent N-alkylations of pyrazoles with simple haloalkanes, offering a powerful tool where traditional methods fail.[5] A catalyst-free Michael addition has also been shown to give excellent regioselectivity (>99.9:1) for N1-alkylation.[6]
Issue 3: Formation of Bis-Pyrazole Byproducts
Q: My synthesis is yielding a significant amount of a bis-pyrazole derivative. What causes this and how can it be prevented?
A: Bis-pyrazole formation can occur through several pathways, for instance, when a reactant contains two pyrazole-forming functionalities or when an intermediate can react further to form a second pyrazole ring.[7]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the hydrazine or dicarbonyl component might lead to further reactions.
-
Modify Reaction Conditions: The synthesis of bis-pyrazoles is sometimes intentional and can be promoted by specific conditions.[7][8] Review literature for the synthesis of similar mono-pyrazoles and adopt those conditions (e.g., temperature, catalyst, solvent) to disfavor the formation of the bis-adduct. For example, some bis-pyrazoles are synthesized from chalcones derived from dialdehydes; avoiding such starting materials will prevent this side reaction.[7]
-
Use of Protecting Groups: If one part of your molecule is susceptible to forming a second pyrazole ring, consider using a protecting group strategy to temporarily block that reactive site.
Data Summary
Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity of 3-Trifluoromethyl-5-Functionalized Pyrazoles
| Entry | Pyrazole Substrate | Base | Solvent | Temperature (°C) | Ratio (N1-isomer : N2-isomer) |
| 1 | 3-CF3-5-acetyl-pyrazole | K2CO3 | Acetonitrile | Reflux | Major: N1-isomer |
| 2 | 3-CF3-5-hydrazone-pyrazole | K2CO3 | Acetonitrile | Reflux | Mixture of Isomers + Side Products |
| 3 | 3-CF3-5-acetyl-pyrazole | Cs2CO3 | Acetonitrile | Reflux | Improved selectivity for N1-isomer |
| 4 | bis-pyrazolyl NH-ketazine | K2CO3 | Acetonitrile | Reflux | Symmetric N-alkylation |
Data adapted from studies on the N-alkylation of functionalized trifluoromethylated pyrazoles. The regioselectivity is highly dependent on the substrate and the nature of the base.[2]
Experimental Protocols
Protocol: Knorr-Type Synthesis of a Pyrazolone
This protocol describes the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine.[9]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Phenylhydrazine (or hydrazine hydrate, 6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol).[9]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[9]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[9]
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane) to check for the consumption of the ethyl benzoylacetate starting material.[9]
-
Once the starting material is consumed (typically after 1 hour), add water (10 mL) to the hot, stirring reaction mixture.[9]
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while maintaining rapid stirring to encourage crystallization.[9]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[9]
-
Rinse the collected product with a small amount of cold water and allow it to air dry completely.[9]
-
Determine the mass and percent yield of the dried product.[9]
Note: Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
Visual Guides
Reaction Pathways
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting pyrazole synthesis.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Pyrazole De-protection Strategies
Welcome to the technical support center for pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the de-protection of N-protected pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for pyrazoles and when should I use them?
A1: The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions you plan to use in subsequent steps. The most common N-protecting groups for pyrazoles are:
-
Boc (tert-butoxycarbonyl): Ideal for its sensitivity to acidic conditions, allowing for mild de-protection. It is generally stable to hydrogenation and basic conditions, making it suitable for orthogonal protection schemes.[1][2]
-
Benzyl (Bn): A robust protecting group, stable to a wide range of non-reductive conditions. It is typically removed by hydrogenolysis, which offers a mild and clean de-protection method, provided other functional groups in the molecule are compatible.
-
Tosyl (Ts): A very stable electron-withdrawing group that can be removed under strongly acidic or reductive conditions.[3] Its stability makes it suitable for reactions where other protecting groups might be labile, but its removal requires harsh conditions that may not be compatible with sensitive substrates.
-
Trityl (Tr): A bulky, acid-labile protecting group. Its steric hindrance can influence the regioselectivity of subsequent reactions. It is typically removed under mild acidic conditions.[4]
Q2: How do I choose an orthogonal de-protection strategy for a pyrazole with multiple protecting groups?
A2: An orthogonal strategy allows for the selective removal of one protecting group in the presence of others.[5] To design an effective orthogonal strategy, you should choose protecting groups that are cleaved under distinct and non-interfering conditions. For example:
-
A Boc group (acid-labile) can be used alongside a Benzyl group (removed by hydrogenolysis).
-
A silyl ether (fluoride-labile) could be used with a Boc group on the pyrazole nitrogen.
-
A Fmoc group (base-labile) on another part of the molecule can be used with an acid-labile Boc group on the pyrazole.
Troubleshooting Guides
N-Boc Deprotection
Problem 1: Incomplete or slow N-Boc de-protection with standard acidic conditions (TFA/DCM or HCl/Dioxane).
-
Possible Cause: Insufficient acid strength or concentration for the specific substrate. Steric hindrance around the Boc group can also slow down the reaction. In some cases, especially during solid-phase peptide synthesis, incomplete de-protection can lead to deletion products.[6][7]
-
Solution 1: Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS and prolong the reaction time until the starting material is fully consumed. Gentle heating may be applied if the substrate is stable.
-
Solution 2: Use a Stronger Acidic System: While 20-50% TFA in DCM is standard, switching to neat TFA or using 4M HCl in dioxane may be more effective for stubborn substrates.[6]
-
Solution 3: Alternative Mild Conditions: For substrates sensitive to strong acids, consider alternative methods such as using NaBH4 in ethanol, which has been shown to be effective for N-Boc pyrazoles.[2][8] Another option is using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures.[9]
Problem 2: Side reactions or degradation of my compound under acidic N-Boc de-protection conditions.
-
Possible Cause: Your molecule contains other acid-sensitive functional groups such as acetals, ketals, silyl ethers, or a tert-butyl ester.
-
Solution 1: Use Milder Acidic Conditions: Attempt de-protection with a weaker acid like formic acid or by using highly diluted strong acids at low temperatures (e.g., 0 °C).
-
Solution 2: Chemoselective Deprotection with NaBH4: The use of sodium borohydride in ethanol is a mild and selective method for cleaving the N-Boc group on pyrazoles and imidazoles, while leaving other N-Boc protected heterocycles like pyrroles and indoles, as well as primary Boc-protected amines, intact.[2][8]
-
Solution 3: Water-Mediated Deprotection: For a green and catalyst-free alternative, heating the N-Boc protected compound in water at reflux can be effective for de-protection without affecting other sensitive groups like benzyl ethers or methyl esters.[5][10]
| Method | Reagents & Conditions | Typical Yield (%) | Notes |
| Acidic Cleavage | 20-50% TFA in DCM, RT | 78-95% | Standard method; may require optimization of time and acid concentration.[6] |
| Acidic Cleavage | 4M HCl in Dioxane, RT | Good | Alternative to TFA, can be effective for TFA-resistant substrates.[6] |
| Reductive Cleavage | NaBH4 (1.5-3.0 equiv.), EtOH, RT | 75-98% | Highly selective for N-Boc on pyrazoles and imidazoles.[2][8] |
| Thermal Cleavage | TFE or HFIP, Reflux | Good | Effective for recalcitrant N-Boc groups.[9] |
| Green Method | H2O, 100 °C | 90-97% | Catalyst-free, selective for N-Boc over benzyl and ester groups.[5][10] |
N-Benzyl (Bn) Deprotection
Problem 1: My N-benzyl de-protection by hydrogenolysis (e.g., Pd/C, H2) is slow or stalls.
-
Possible Cause 1: Catalyst Poisoning: The presence of sulfur-containing functional groups or certain nitrogen heterocycles can poison the palladium catalyst. The product amine itself can also inhibit the catalyst's activity.
-
Solution 1: Use a Different Catalyst or Additive: Pearlman's catalyst (Pd(OH)2/C) is often more effective than Pd/C for de-benzylation of amines and is more resistant to poisoning. Adding an acidic co-catalyst like niobic acid-on-carbon (Nb2O5/C) can significantly facilitate the reaction.[11]
-
Possible Cause 2: Insufficient Hydrogen Pressure: Some substrates require higher hydrogen pressure for the reaction to proceed to completion.
-
Solution 2: Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure. However, often a change in catalyst or solvent is more effective and safer.
-
Possible Cause 3: Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers.
-
Solution 3: Use a Fresh, High-Quality Catalyst: Ensure your catalyst is fresh and has been stored properly.
Problem 2: Unwanted reduction of other functional groups during N-benzyl de-protection.
-
Possible Cause: Hydrogenolysis is a reductive process that can also reduce other functional groups such as alkenes, alkynes, nitro groups, or other benzyl ethers.
-
Solution 1: Use Transfer Hydrogenolysis: Instead of H2 gas, use a hydrogen donor like ammonium formate or tetrahydroxydiboron.[12] This can sometimes offer better selectivity.
-
Solution 2: Use an Oxidative Deprotection Method: For substrates incompatible with reductive conditions, consider an oxidative method. A system of potassium tert-butoxide (KOtBu) and oxygen in DMSO has been shown to be effective for the N-debenzylation of various heterocycles, including pyrazoles.[13] This method is tolerant of thioethers and benzyl ethers.[13]
| Method | Reagents & Conditions | Typical Yield (%) | Notes |
| Hydrogenolysis | 10% Pd/C, H2 (balloon), MeOH, RT | Variable | Standard but can be slow; product inhibition is common. |
| Facilitated Hydrogenolysis | 10% Pd/C, 10% Nb2O5/C, H2 (balloon), MeOH, RT | >97% | Nb2O5/C acts as a reusable solid acid promoter, significantly accelerating the reaction.[11] |
| Oxidative Deprotection | KOtBu, O2, DMSO, RT or 0 °C | 60-95% | Fast and efficient for substrates intolerant to reductive conditions.[13] |
| Transfer Hydrogenolysis | ARP-Pd catalyst, B2(OH)4, H2O, 50 °C | High | Uses a recyclable catalyst and avoids H2 gas; mild conditions.[12] |
N-Tosyl (Ts) & N-Trityl (Tr) Deprotection
Problem: I am struggling to remove a very stable N-Tosyl group without degrading my molecule.
-
Possible Cause: The N-S bond in N-tosyl pyrazoles is very stable and often requires harsh conditions for cleavage.
-
Solution 1: Reductive Cleavage with Mg/MeOH: A commonly used and effective method is the use of magnesium turnings in methanol. This method is often milder than other reductive approaches like sodium in liquid ammonia.[3][14][15]
-
Solution 2: Use of Mischmetal and TiCl4: This combination provides a method for the cleavage of N-tosyl bonds under specific conditions.[15]
Problem: My N-Trityl group is not coming off under weakly acidic conditions, but stronger acid degrades my compound.
-
Possible Cause: Steric hindrance or electronic effects from other parts of the molecule may be deactivating the trityl group towards acid-mediated cleavage.
-
Solution 1: Use Formic Acid: Treatment with cold 97+% formic acid for a short period (e.g., 3 minutes) followed by evaporation can be a very effective method for trityl de-protection.[4]
-
Solution 2: Add a Scavenger: The trityl cation formed during de-protection can be reactive. Adding a scavenger like triethylsilane or 2-methyl-2-butene can prevent side reactions.
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection of a Pyrazole using NaBH4
-
Reagents: N-Boc protected pyrazole, Sodium Borohydride (NaBH4), Ethanol (EtOH, 95% or dry).
-
Procedure:
-
Dissolve the N-Boc protected pyrazole (1.0 equiv.) in ethanol.
-
Add sodium borohydride (1.5 - 3.0 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography if necessary.[1]
-
Protocol 2: Accelerated N-Benzyl Deprotection by Hydrogenolysis
-
Reagents: N-Benzyl protected pyrazole, 10% Palladium on Carbon (Pd/C), 10% Niobic Acid on Carbon (Nb2O5/C), Methanol (MeOH).
-
Procedure:
-
To a solution of the N-benzyl protected pyrazole (1.0 equiv.) in methanol, add 10% Pd/C (e.g., 1 mol%) and 10% Nb2O5/C (e.g., 1 mol%).
-
Seal the reaction vessel and replace the inside air with hydrogen (H2) gas (e.g., using a balloon) by performing three vacuum/H2 cycles.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalysts, washing with methanol or ethyl acetate.
-
Concentrate the filtrate in vacuo to obtain the de-protected pyrazole.[11]
-
Protocol 3: N-Trityl Deprotection using Formic Acid
-
Reagents: N-Trityl protected pyrazole, Formic Acid (97+%).
-
Procedure:
-
Treat the N-trityl protected compound with cold (e.g., 0 °C) formic acid (e.g., ~15 mL per gram of substrate).
-
Stir for a short duration (e.g., 3-5 minutes).
-
Evaporate the formic acid using an oil pump at room temperature.
-
Co-evaporate the residue with a solvent like dioxane or ethanol to remove residual acid.
-
The crude product can be further purified by extraction or chromatography to remove the triphenylcarbinol byproduct.[4]
-
Visual Logic and Workflows
Below are diagrams created using DOT language to visualize troubleshooting and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sciencemadness.org [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
"purification of pyrazole compounds without column chromatography"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of pyrazole compounds without the use of column chromatography. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-chromatographic methods for purifying pyrazole compounds?
The most common and effective methods for purifying pyrazole compounds without resorting to column chromatography are recrystallization, acid-base extraction, distillation (simple, fractional, and vacuum), and sublimation.
Q2: How do I select the most appropriate purification technique for my specific pyrazole derivative?
The choice of method depends on the physical and chemical properties of your compound and the nature of the impurities:
-
Recrystallization is ideal for solid compounds with good thermal stability.[1]
-
Acid-Base Extraction is highly effective for pyrazoles that possess basicity, allowing separation from neutral or acidic impurities.[1][2][3]
-
Distillation is suitable for liquid pyrazoles or low-melting solids that are thermally stable and have a boiling point significantly different from impurities.[4][5] Vacuum distillation is used for high-boiling or heat-sensitive compounds.
-
Sublimation is a powerful technique for solid, thermally stable compounds that can transition directly from a solid to a gas phase, often yielding very high purity.[6][7]
Q3: What are the typical impurities encountered in pyrazole synthesis?
Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines), catalysts, and side-products such as isomeric pyrazoles.[8][9] For instance, the reaction of an unsymmetrical 1,3-diketone with a hydrazine can lead to the formation of regioisomers.
Q4: Is it effective to combine different purification techniques?
Yes, a multi-step approach is often the most effective strategy. For example, a crude reaction mixture can first be subjected to an acid-base extraction to remove the bulk of neutral or acidic impurities, followed by recrystallization or distillation of the isolated pyrazole to achieve high purity.[4][10]
Troubleshooting Guides
Recrystallization
Q: My pyrazole compound is not crystallizing out of the solution. What should I do?
A: This is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
Induce Crystallization: If the solution is clear, it may be supersaturated. Try scratching the inside of the flask with a glass stirring rod at the air-solvent interface to create a nucleation site.[11][12]
-
Add a Seed Crystal: If you have a small crystal of the pure product, adding it to the cooled solution can initiate crystallization.[12]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[11][12] This is the most common reason for crystallization failure.[12]
-
Cool to a Lower Temperature: If room temperature cooling is unsuccessful, try placing the flask in an ice bath.[12]
Q: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I resolve this?
A: "Oiling out" occurs when the solute's melting point is below the temperature of the solution or when there is a high concentration of impurities.[11]
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble).[11]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate, which favors the formation of crystals over oil.[11][12]
Q: The crystals formed very rapidly and appear to be of low purity. How can I improve the crystal quality?
A: Rapid crystallization can trap impurities within the crystal lattice.[11] To promote the growth of larger, purer crystals, you should ensure the cooling process is slow. Re-dissolve the solid in a slightly larger volume of hot solvent than the minimum required and allow it to cool gradually to room temperature before moving it to an ice bath.[11]
Acid-Base Extraction
Q: I performed an acid-base extraction, but my pyrazole did not transfer to the aqueous acidic layer. Why might this be?
A: Pyrazoles are weak bases, and their ability to be protonated and move into the aqueous layer depends on their pKa, which is influenced by substituents on the ring.
-
Insufficient Acidity: The aqueous acid may not be strong enough to protonate the pyrazole. Consider using a stronger acid.
-
Steric Hindrance: Bulky substituents near the nitrogen atoms might hinder protonation.
-
Low Aqueous Solubility: Even as a salt, highly substituted or very nonpolar pyrazoles may have limited solubility in the aqueous layer.
Q: An emulsion has formed at the interface of the organic and aqueous layers. How can I break it?
A: Emulsions are a common problem in extractions. To resolve this:
-
Allow the separatory funnel to stand undisturbed for a period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer and can help break the emulsion.
Q: How do I recover my purified pyrazole from the aqueous acidic layer?
A: To retrieve your compound, you must neutralize the acid and regenerate the free base form of the pyrazole.
-
Cool the aqueous layer in an ice bath.
-
Slowly add a base (e.g., NaOH, NaHCO₃) with stirring until the solution is basic (check with pH paper).
-
The neutral pyrazole will precipitate out if it is a solid, and can be collected by vacuum filtration.[2]
-
If the pyrazole is a liquid or does not precipitate, it can be recovered by extracting the now-basic aqueous solution with a fresh portion of an organic solvent (e.g., dichloromethane, ethyl acetate).[4][10]
Distillation & Sublimation
Q: My liquid pyrazole decomposes when I try to distill it at atmospheric pressure. What should I do?
A: If your compound is not stable at its atmospheric boiling point, you should use vacuum distillation. By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not cause decomposition.[4]
Q: I am trying to separate two isomeric pyrazoles with close boiling points. Simple distillation is not working. What is the alternative?
A: For separating liquids with boiling points that differ by less than 70°C, fractional distillation is required.[5] The use of a fractionating column (e.g., Vigreux or packed column) provides a large surface area for repeated vaporization-condensation cycles, which allows for a much better separation of the components.[5][13]
Q: My sublimation attempt is yielding very little product. What are the common issues?
A: A low yield from sublimation can be due to several factors:
-
Temperature is too low: The compound's vapor pressure may be insufficient at the current temperature. Gradually increase the heat.[14]
-
Vacuum is not adequate: A high vacuum is necessary to lower the sublimation temperature.[7] Check your vacuum pump and ensure all seals on the apparatus are tight.
-
Compound properties: Not all compounds sublime readily. They must have a sufficiently high vapor pressure and weak intermolecular forces.[7]
Data Presentation
Table 1: Comparison of Non-Chromatographic Purification Techniques for Pyrazoles
| Technique | Principle of Separation | Best For | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solid, thermally stable compounds. | High purity achievable; scalable. | Requires suitable solvent; potential for product loss in mother liquor.[6] |
| Acid-Base Extraction | Difference in the pKa of the compound and impurities, allowing selective transfer between immiscible aqueous and organic phases. | Pyrazoles with basic character. | Good for removing bulk impurities; fast. | Compound must be ionizable; can form emulsions; requires solvent removal.[3] |
| Distillation | Difference in the boiling points of liquid components. | Liquid, thermally stable compounds. | Effective for volatile impurities; scalable. | Requires significant boiling point difference; not for thermally unstable compounds.[8] |
| Sublimation | Conversion of a solid directly to a gas, leaving non-volatile impurities behind. | Solid, thermally stable compounds with sufficient vapor pressure. | Can yield ultra-high purity (>99.9%); solvent-free.[6][15] | Not suitable for all solids; can be slow; requires vacuum.[7] |
Table 2: Common Recrystallization Solvents for Pyrazole Derivatives
| Solvent / Solvent System | Typical Pyrazole Type | Notes and References |
| Ethanol or Methanol | General purpose for many substituted pyrazoles.[1][16] | Good starting point for many derivatives. |
| Ethanol / Water | Compounds soluble in hot ethanol but insoluble in water. | Add hot water dropwise to a hot ethanol solution until turbidity appears, then cool.[1][17] |
| Ethyl Acetate | General purpose. | Often used in combination with a non-polar solvent like hexanes.[1] |
| Isopropyl Alcohol | Alternative to ethanol.[1] | May offer different solubility characteristics. |
| Hot Hexane | Particularly for less polar pyrazoles like tris(pyrazol-1-yl)methane. | Can be used for extraction-crystallization.[1] |
| Dimethylformamide (DMF) | For less soluble compounds. | A high-boiling polar aprotic solvent.[1] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrazole compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, ethyl acetate, water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[18]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and vent. Shake the funnel for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to separate. The protonated pyrazole salt will be in the aqueous layer (usually the bottom layer, but check densities). Drain the aqueous layer into a clean flask.[3]
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the pyrazole. Combine the aqueous extracts.
-
Back-Wash (Optional): "Back-wash" the combined aqueous extracts with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.[2]
-
Neutralization and Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH) until the solution is basic.
-
Isolation: Collect the precipitated solid pyrazole by vacuum filtration or extract the neutralized aqueous solution with a fresh organic solvent to recover a liquid pyrazole.
Visual Workflows
Caption: Decision tree for selecting a non-chromatographic purification method.
Caption: Workflow diagram for purification via acid-base extraction.
Caption: Troubleshooting flowchart for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. DE10057194C2 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. mbraun.com [mbraun.com]
- 16. jetir.org [jetir.org]
- 17. reddit.com [reddit.com]
- 18. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Addressing Solubility Issues of Pyrazole Derivatives in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with pyrazole derivatives in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole derivatives exhibit poor aqueous solubility?
A1: The solubility of pyrazole derivatives is significantly influenced by their chemical structure. The pyrazole ring itself has a lower lipophilicity (ClogP = 0.24) compared to a benzene ring (ClogP = 2.14), which can contribute to better aqueous solubility in some cases. However, the substituents on the pyrazole ring play a crucial role. The presence of large, hydrophobic groups, such as multiple phenyl rings, can dramatically decrease water solubility.[1] For instance, the parent 1H-pyrazole has limited water solubility due to its non-polar character. Many biologically active pyrazole derivatives are designed with lipophilic substituents to enhance their interaction with protein targets, which inadvertently leads to poor aqueous solubility.[2]
Q2: What is the first step I should take when I encounter a solubility issue with a new pyrazole derivative?
A2: The first step is to determine the compound's solubility profile in commonly used solvents. This includes the solvent for your stock solution (typically DMSO) and the aqueous buffer or cell culture medium for your assay. A simple visual inspection for precipitation upon dilution of the DMSO stock into the aqueous medium can be a preliminary indicator. For more quantitative data, performing a kinetic or thermodynamic solubility assay is recommended.[3][4][5]
Q3: What is the difference between kinetic and thermodynamic solubility?
A3:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It reflects the apparent solubility under non-equilibrium conditions and is often used in high-throughput screening.[3][4][6]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is determined by equilibrating the solid compound with the solvent over a longer period (e.g., 24-72 hours) and is considered the "gold standard" for solubility measurement.[3][5]
Q4: My pyrazole derivative precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue. Here are a few strategies to address this:
-
Lower the final DMSO concentration: While most assays tolerate up to 0.5% DMSO, higher concentrations can sometimes be used. However, it's crucial to have a vehicle control with the same DMSO concentration.
-
Use a co-solvent: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.
-
Prepare a fresh, more dilute stock solution: Instead of a high-concentration stock, prepare a lower concentration stock in DMSO.
-
Use solubility enhancers: Techniques like cyclodextrin complexation or the use of surfactants can be employed.[4]
Q5: Can I use sonication or heating to dissolve my pyrazole derivative?
A5: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve some compounds.[7] However, it's crucial to ensure that your compound is stable under these conditions and does not degrade. Always check for precipitation after the solution cools down to the experimental temperature. Prolonged or aggressive heating and sonication should be avoided as they can lead to compound degradation.
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Plates
Symptom: You observe visible precipitate in the wells of your microplate after adding your pyrazole derivative.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | Your final compound concentration is above its solubility limit in the assay buffer. |
| Solution 1: Decrease the final concentration of the compound in the assay. | |
| Solution 2: Increase the final DMSO concentration if the assay allows, ensuring proper vehicle controls. | |
| Solution 3: Employ a co-solvent system in your assay buffer. | |
| Poor Mixing | The compound did not disperse evenly upon addition to the well. |
| Solution: Ensure thorough but gentle mixing after adding the compound. Avoid vigorous shaking that may introduce bubbles. | |
| Temperature Effects | The compound is less soluble at the assay incubation temperature. |
| Solution: Pre-warm the assay plate and reagents to the incubation temperature before adding the compound. | |
| Interaction with Plate Material | The compound may adsorb to the plastic of the microplate. |
| Solution: Try using low-binding microplates. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
Symptom: You are getting high variability between replicate wells or between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Undissolved Compound in Stock | Your DMSO stock solution is not fully dissolved or has precipitated upon storage. |
| Solution: Visually inspect your stock solution before use. If crystals are present, try gentle warming and vortexing. If it doesn't dissolve, prepare a fresh stock solution at a lower concentration. | |
| Precipitation Over Time | The compound is precipitating out of the assay medium during the incubation period. |
| Solution: Perform a time-course experiment to check for precipitation at different time points. Consider using solubility enhancers like cyclodextrins to maintain solubility over time. | |
| Compound Adsorption | The compound is adsorbing to labware (e.g., pipette tips, tubes). |
| Solution: Use low-retention pipette tips and tubes. Pre-wetting the tip with the solution before dispensing can also help. |
Data Presentation: Solubility of Pyrazole Derivatives
Below are tables summarizing the solubility of a model pyrazole derivative, Celecoxib, in various solvent systems. This data can serve as a reference for selecting appropriate solvents and formulating your own pyrazole derivatives.
Table 1: Solubility of Celecoxib in Pure Solvents
| Solvent | Solubility (mg/mL) |
| Water | 0.007 |
| Methanol | 113.94 |
| Ethanol | 63.346 |
| Butanol | 29.030 |
| Octanol | 7.870 |
| Ethylene Glycol | 3.856 |
| Propylene Glycol | 30.023 |
| Polyethylene Glycol (PEG) 400 | 414.804 |
Data extracted from a study on the solubility enhancement of COX-2 inhibitors.
Table 2: Solubility of Celecoxib in Deep Eutectic Solvents (DESs) at 298.15 K
| Co-solvent System (w/w) | Mole Fraction Solubility (x10⁸) | Fold Increase vs. Water |
| Water (Pure) | 8.01 | 1 |
| Choline Chloride / Urea (1:2) | 1,250,000 | ~156,000 |
| Choline Chloride / Ethylene Glycol (1:2) | 2,500,000 | ~312,000 |
| Choline Chloride / Malonic Acid (1:1) | 5,020,000 | ~627,000 |
Data from a study on increasing the solubility of Celecoxib using deep eutectic solvents. The results show a dramatic increase in solubility with these novel solvents.[8]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using the Shake-Flask Method
This protocol outlines a general procedure for determining the kinetic solubility of a pyrazole derivative.
Materials:
-
Test pyrazole derivative
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaker
-
Microplate reader or HPLC-UV/LC-MS for quantification
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO. Ensure the compound is fully dissolved.
-
Incubation: In microcentrifuge tubes, add 490 µL of PBS buffer. To this, add 10 µL of the 10 mM DMSO stock solution to achieve a final concentration of 200 µM. Prepare in duplicate.
-
Shaking: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at room temperature.
-
Separation of Undissolved Compound: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any precipitate.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC-UV, or LC-MS/MS). A standard curve of the compound in the assay buffer should be prepared for accurate quantification.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for preparing a solid dispersion of a poorly water-soluble pyrazole derivative with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Pyrazole derivative
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Mortar and pestle
-
Water or a water-ethanol mixture
Procedure:
-
Molar Ratio: Determine the desired molar ratio of the pyrazole derivative to the cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: Accurately weigh the pyrazole derivative and the cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of water or a water-ethanol mixture to the mortar to form a thick paste. Knead the paste thoroughly for 30-60 minutes.
-
Drying: The resulting paste is then dried in an oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: The dried complex is pulverized and passed through a fine-mesh sieve to obtain a uniform powder. The resulting powder can then be used for dissolution studies and in assays.[9]
Visualizations
Caption: Experimental workflow for addressing pyrazole derivative solubility.
Caption: Troubleshooting logic for pyrazole derivative precipitation in assays.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. evotec.com [evotec.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of gastrointestinal drug supersaturation and precipitation: strategies and issues. | Semantic Scholar [semanticscholar.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Spectroscopic Analysis of Pyrazole Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic analysis of pyrazole isomers.
Frequently Asked Questions (FAQs)
FAQ 1: My ¹H NMR spectrum for an N-unsubstituted pyrazole shows broad signals for the ring protons and N-H. What is the likely cause and how can I fix it?
Answer:
This is a classic sign of proton exchange due to tautomerism. N-unsubstituted pyrazoles exist in a dynamic equilibrium between two tautomeric forms.[1][2] This exchange occurs on a timescale that is often similar to the NMR timescale, leading to the broadening of signals for the protons involved (H3/H5 and N-H).[1][3]
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange. This may resolve the broad signals into sharp peaks for each distinct tautomer, allowing for unambiguous assignment.
-
Solvent Choice: The rate of tautomerism is highly dependent on the solvent.[1]
-
Aprotic, non-polar solvents (e.g., CCl₄, C₆D₆): These can sometimes slow the exchange.
-
Protic solvents (e.g., D₂O, CD₃OD): These will cause the N-H proton to exchange with the solvent, causing its signal to disappear. This can simplify the spectrum but won't resolve the C-H broadening.
-
Hydrogen-bond accepting solvents (e.g., DMSO-d₆, Acetone-d₆): These are often preferred as they can stabilize one tautomer or provide clearer spectra.[1]
-
-
Chemical Derivatization: If resolving the tautomers is not possible, consider derivatizing the pyrazole by N-alkylation or N-acylation. This "locks" the molecule into a single isomeric form, yielding sharp and easily interpretable NMR spectra.
FAQ 2: How can I definitively distinguish between C-substituted positional isomers (e.g., 3-methyl-1H-pyrazole vs. 4-methyl-1H-pyrazole) using NMR?
Answer:
Distinguishing between positional isomers of pyrazoles is a common challenge that can be effectively addressed using a combination of 1D and 2D NMR techniques.[4][5] The key is to establish the connectivity between protons and carbons in the molecule.
Recommended Workflow:
-
¹H NMR Analysis: First, analyze the proton spectrum for chemical shifts, coupling patterns, and integration.
-
For 4-methyl-1H-pyrazole , you would expect to see a singlet for the methyl group and a singlet for the two equivalent ring protons (H3 and H5) due to symmetry and tautomerism.
-
For 3-methyl-1H-pyrazole , you would expect a methyl singlet and two distinct doublets for the ring protons (H4 and H5), which are coupled to each other.
-
-
2D NMR Experiments: For unambiguous assignment, especially in more complex derivatives, 2D NMR is invaluable.[4][5][6][7]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. In 3-methyl-1H-pyrazole, you will see a cross-peak between the H4 and H5 protons. In 4-methyl-1H-pyrazole, no such C-H ring proton cross-peaks will be observed.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. It shows correlations between protons and carbons over two or three bonds. By observing the long-range correlations from the methyl protons, you can determine its position.
-
In 3-methyl-1H-pyrazole: The methyl protons will show correlations to C3 and C4.
-
In 4-methyl-1H-pyrazole: The methyl protons will show correlations to C3, C4, and C5.
-
-
Below is a troubleshooting workflow for distinguishing these isomers.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3,5-Disubstituted 1H-Pyrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting for common issues encountered during the synthesis of 3,5-disubstituted 1H-pyrazoles, offering solutions and optimized protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes for 3,5-disubstituted 1H-pyrazoles?
A1: The most prevalent methods involve the cyclocondensation of a binucleophile (hydrazine or its derivatives) with a 1,3-dielectrophilic synthon. Key routes include:
-
Condensation of 1,3-Diketones with Hydrazines: This is a classic and straightforward approach, though synthesizing the diketone precursor can sometimes be cumbersome.[1][2][3]
-
Reaction of α,β-Unsaturated Carbonyls (Chalcones) with Hydrazines: This method involves a Michael addition followed by cyclization and oxidation. The intermediate pyrazoline may need to be oxidized to the final pyrazole product.[4][5][6]
-
1,3-Dipolar Cycloaddition: This route typically involves the reaction of a diazo compound (often generated in situ from sources like N-tosylhydrazones) with an alkyne. It offers good regioselectivity.[2][7][8]
-
Multi-component Reactions: One-pot syntheses combining an aldehyde, a ketone, and a hydrazine derivative are highly efficient and atom-economical.[9][10][11]
Q2: How can I control regioselectivity to obtain the desired 3,5-disubstituted isomer instead of a 1,3- or 1,5-mixture?
A2: Regioselectivity is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[2][12] Control can be achieved by:
-
Nature of the Hydrazine: Using an arylhydrazine hydrochloride salt instead of the free base can significantly influence the regioisomeric outcome. In one study, arylhydrazine hydrochlorides favored the 1,3-regioisomer, while the free hydrazine exclusively yielded the 1,5-regioisomer.[12]
-
Solvent Choice: Aprotic dipolar solvents like N,N-dimethylacetamide (DMA) can provide better regioselectivity compared to traditional protic solvents like ethanol, particularly for the reaction between 1,3-diketones and arylhydrazines.[2][13]
-
Substrate Structure: The electronic and steric properties of the substituents on both the diketone and the hydrazine play a crucial role. Fluorinated groups on the diketone, for instance, can direct the regioselectivity of the cyclization.[3][12]
-
Reaction Protocol: Certain synthetic strategies, like those using N-alkylated tosylhydrazones and terminal alkynes, are designed to proceed with complete regioselectivity.[8]
Q3: My reaction yield is low. What are the common causes and solutions?
A3: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete Reaction: Verify the purity of starting materials. Consider increasing the reaction temperature, extending the reaction time, or using microwave irradiation to drive the reaction to completion.[14]
-
Side Reactions: The formation of stable intermediates (e.g., pyrazolines) or side products can reduce the yield. Ensure complete oxidation of any pyrazoline formed.[15]
-
Suboptimal Reagents or Catalysts: The choice of base, catalyst, and solvent is critical. For instance, in some multi-component syntheses, bases like sodium ethoxide in toluene have proven effective.[11] For syntheses from chalcones, an oxidizing agent like iodine or simply heating in DMSO under an oxygen atmosphere can be necessary.[2][15]
-
Poor Substrate Reactivity: Electron-deficient or sterically hindered substrates may require harsher conditions or specialized catalysts.[11][16]
Q4: I am observing the formation of a stable pyrazoline intermediate. How can I promote oxidation to the pyrazole?
A4: The pyrazoline-to-pyrazole conversion is an oxidation step. If this intermediate is isolated, you can promote its aromatization by:
-
Using a Chemical Oxidant: Mild oxidizing agents such as iodine (I₂), sodium persulfate, or even bromine can be effective.[2][17]
-
Air/Oxygen Oxidation: Simply heating the pyrazoline intermediate in a high-boiling solvent like DMSO under an oxygen atmosphere is a benign and effective oxidation method.[15]
-
In-Situ Oxidation: In many modern protocols, the oxidant is included in the one-pot reaction mixture to ensure the direct formation of the pyrazole.[10]
Q5: What are the advantages of using microwave-assisted synthesis?
A5: Microwave irradiation offers several significant benefits over conventional heating:
-
Drastically Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes.[18][19][20]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize side product formation, leading to cleaner reactions and higher yields.[20][21]
-
Enhanced Efficiency: It enables one-pot, solvent-free, or multi-component reactions that are highly efficient and align with the principles of green chemistry.[14][22][23]
Q6: Are there any "green" or environmentally friendly methods available for pyrazole synthesis?
A6: Yes, significant progress has been made in developing sustainable synthetic strategies.[24][25] These include:
-
Mechanochemical Synthesis (Ball-Milling): This solvent-free technique involves grinding solid reactants together, often leading to high efficiency, short reaction times, and a simple work-up.[17]
-
Aqueous Methods: Using water as a solvent is an environmentally friendly approach that has been successfully applied to the synthesis of various pyrazole derivatives, sometimes in the presence of catalysts like CeO₂/CuO or surfactants like CTAB.[26][27]
-
Solvent-Free Reactions: Many microwave-assisted protocols can be performed without a solvent, which significantly reduces chemical waste.[18][20]
-
Use of Recyclable Catalysts: Employing heterogeneous or nano-catalysts that can be easily recovered and reused improves the sustainability of the process.[25][27]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yield is a frequent issue. A systematic approach to troubleshooting can help identify and resolve the underlying cause.
Caption: A step-by-step workflow for diagnosing and solving low-yield issues.
This table summarizes optimization data for the synthesis of 3,5-diphenyl-1H-pyrazole from chalcone and hydrazine, highlighting the impact of different oxidants, solvents, and conditions.[17]
| Entry | Oxidant | Solvent / Condition | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Air | Ethanol | Reflux | 24 | 25 |
| 2 | O₂ | Ethanol | Reflux | 24 | 31 |
| 3 | Na₂S₂O₈ | Ethanol | Reflux | 5 | 78 |
| 4 | Na₂S₂O₈ | Methanol | Reflux | 5 | 65 |
| 5 | Na₂S₂O₈ | Acetonitrile | Reflux | 5 | 55 |
| 6 | Na₂S₂O₈ | Ball-Milling (Solvent-Free) | 40-50 | 0.5 | 93 |
Data adapted from a study on mechanochemical synthesis.[17]
Problem 2: Formation of Regioisomeric Mixtures
The formation of regioisomers is a significant challenge when using unsymmetrical starting materials. The choice of reagents and solvent is critical for directing the reaction toward the desired isomer.
This table illustrates how the nature of the hydrazine reagent dramatically impacts the regioisomeric outcome in the synthesis of methyl 1-phenyl-pyrazole-carboxylates.[12]
| Entry | Hydrazine Reagent | Solvent | Temperature | Outcome (Ratio) | Predominant Isomer | Yield (%) |
| 1 | Phenylhydrazine Hydrochloride | Methanol | Reflux | 85 : 15 | 1,3-disubstituted | 82 |
| 2 | Phenylhydrazine (free base) | Methanol | Reflux | 0 : 100 | 1,5-disubstituted | 75 |
| 3 | Phenylhydrazine Hydrochloride | Fluorinated Alcohol (TFE) | Reflux | >95 : <5 | 1,3-disubstituted | - |
| 4 | Arylhydrazine Hydrochloride | N,N-Dimethylacetamide | Room Temp | >99 : <1 | 1,3-disubstituted | 59-98 |
Data compiled from studies on regiocontrolled synthesis.[12][13]
Key Experimental Protocols
Protocol 1: Synthesis from Chalcone and Hydrazine (One-Pot, Oxidative Cyclization)
This protocol describes a general method for preparing 3,5-diarylpyrazoles from acetophenones and aryl hydrazones, where the chalcone is formed in situ.[10]
-
Reaction Setup: To a solution of an appropriate acetophenone (1.0 equiv) and an aryl hydrazone (1.2 equiv) in ethanol, add dimethyl sulfoxide (DMSO, 4.0 equiv), a catalytic amount of concentrated HCl (e.g., 0.1 equiv), and iodine (I₂, 0.1 equiv).
-
Reaction Execution: Reflux the mixture for 5-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Three-Component Synthesis
This protocol provides a rapid and efficient one-pot method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, a related and important pyrazole scaffold.[14][23]
-
Reaction Setup: In a 10 mL microwave pressure vial, combine the starting 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (3.0 mmol), and a primary amine (3.0 mmol) in ethanol (2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 35-55 minutes. The reactor will modulate power to maintain the target temperature.
-
Isolation: After the reaction, cool the vial to room temperature. The product often precipitates from the solution.
-
Purification: Isolate the solid product by vacuum filtration and recrystallize it from an appropriate solvent (e.g., ethyl acetate or methanol) to obtain the pure compound. This method frequently avoids the need for column chromatography.[23]
Protocol 3: Mechanochemical (Ball-Milling) Solvent-Free Synthesis
This environmentally friendly protocol is highly efficient for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones.[17]
-
Reaction Setup: Place chalcone (1.0 equiv), hydrazine hydrate (1.5 equiv), and sodium persulfate (Na₂S₂O₈, 2.0 equiv) into a stainless-steel ball-milling vessel along with stainless-steel balls.
-
Reaction Execution: Mill the mixture at a suitable frequency (e.g., 25 Hz) for 30 minutes. The temperature inside the vessel may increase to 40-50 °C during the process.
-
Work-up: After milling, transfer the solid mixture from the vessel. Add water and stir to dissolve the inorganic salts.
-
Purification: Collect the solid crude product by filtration, wash it with water, and dry it. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Visual Guides
General Synthetic Pathways to 3,5-Disubstituted Pyrazoles
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Efficient One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles [organic-chemistry.org]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. theaspd.com [theaspd.com]
- 22. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. thieme-connect.com [thieme-connect.com]
"strategies to avoid regioisomeric mixtures in pyrazole synthesis"
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving regioselectivity in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during pyrazole synthesis.
Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis with Unsymmetrical 1,3-Diketones
You are performing a Knorr condensation with an unsymmetrical 1,3-diketone and a substituted hydrazine, but you are obtaining a mixture of regioisomers with a low ratio, making purification difficult and reducing the yield of your desired product.
Root Cause Analysis:
The formation of a regioisomeric mixture in the Knorr synthesis is a common issue stemming from the non-regioselective initial reaction of the substituted hydrazine with the two different carbonyl groups of the 1,3-dicarbonyl compound.[1] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1]
Solutions:
Solution 1.1: Modify Reaction Conditions - Solvent and Acidity
The choice of solvent and the acidity of the reaction medium can significantly influence the regiochemical outcome.
-
Solvent Choice: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[2] In many cases, using HFIP can lead to the almost exclusive formation of one regioisomer.[2]
-
Control of Acidity: The regioselectivity can be controlled by adjusting the pH of the reaction. Under neutral conditions, the more nucleophilic NH2 group of the hydrazine tends to attack the more electrophilic ketone. Under acidic conditions, the NH2 group can be protonated, making the other NH group the more likely nucleophile.[1] The addition of a catalytic amount of acid, or the use of a hydrazine salt, can therefore be used to direct the reaction towards a specific regioisomer.[1]
Experimental Protocol: Regioselective Pyrazole Synthesis using Fluorinated Alcohols [2]
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.1 M solution).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Solution 1.2: Utilize Sterically or Electronically Biased Substrates
If modification of the reaction conditions is not sufficient, consider using a 1,3-dicarbonyl compound with significant steric or electronic differences between the two carbonyl groups.
-
Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.[1]
-
Electronic Effects: A strong electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[1]
Data on Solvent Effects on Regioselectivity:
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 1:1.8 | [2] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [2] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [2] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | EtOH | ~1:1.3 | [2] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | HFIP | >99:1 | [2] |
Issue 2: Obtaining a Stable Intermediate Instead of the Pyrazole Product
You have observed the consumption of your starting materials, but instead of the expected pyrazole, you have isolated a stable intermediate.
Root Cause Analysis:
In the Knorr pyrazole synthesis, the reaction proceeds through a 5-hydroxy-pyrazoline intermediate.[2] In some cases, particularly when one of the carbonyl groups is highly reactive (e.g., a trifluoromethyl ketone), this intermediate can be stable and isolable. The final dehydration step to form the aromatic pyrazole may require more forcing conditions.
Solutions:
-
Promote Dehydration: If you have isolated a 5-hydroxy-pyrazoline, you can promote its dehydration to the corresponding pyrazole by heating the intermediate in the presence of an acid catalyst, such as acetic acid or a catalytic amount of a stronger acid.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to achieve high regioselectivity in pyrazole synthesis?
A1: The primary strategies include:
-
Modified Knorr Condensation: This involves using unsymmetrical 1,3-dicarbonyl compounds with significant steric or electronic differences, and carefully controlling reaction conditions such as solvent (e.g., using fluorinated alcohols) and pH.[1][2]
-
Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones or other masked 1,3-dicarbonyl compounds can offer better regiocontrol.[1] The reaction of an enaminone with a hydrazine typically proceeds with high regioselectivity.
-
1,3-Dipolar Cycloaddition: The reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes is a powerful and often highly regioselective method for synthesizing polysubstituted pyrazoles.[3]
-
Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones with hydrazines can also be regioselective, often influenced by the substitution pattern of the enone.
Q2: How do fluorinated alcohols improve regioselectivity in the Knorr synthesis?
A2: Fluorinated alcohols like TFE and HFIP are highly polar and have strong hydrogen-bond-donating abilities. While the exact mechanism is still a subject of study, it is believed that these solvents can selectively stabilize one of the transition states leading to the different regioisomers, thereby lowering the activation energy for the formation of one isomer over the other.
Q3: Can I predict the major regioisomer in a Knorr pyrazole synthesis?
A3: Predicting the major regioisomer can be complex, but some general guidelines apply:
-
Electronic Effects: The more nucleophilic nitrogen of the substituted hydrazine (usually the NH2 group) will preferentially attack the more electrophilic carbonyl carbon of the 1,3-diketone.
-
Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Reaction Conditions: As discussed, solvent and pH can override the inherent electronic and steric preferences of the substrates.
Q4: What is a 1,3-dipolar cycloaddition reaction for pyrazole synthesis, and why is it often regioselective?
A4: A 1,3-dipolar cycloaddition for pyrazole synthesis typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne (the dipolarophile). The regioselectivity is determined by the electronic and steric properties of both the nitrile imine and the alkyne. The reaction often proceeds with high regioselectivity because of the significant differences in the coefficients of the frontier molecular orbitals (HOMO of the nitrile imine and LUMO of the alkyne, or vice-versa) which govern the cycloaddition.
Experimental Protocol: Regioselective Pyrazole Synthesis via 1,3-Dipolar Cycloaddition [3]
-
Dissolve the hydrazonoyl halide (1.0 eq) and the alkyne (1.1 eq) in a suitable solvent such as toluene or THF.
-
Add a base, such as triethylamine (1.2 eq), to the mixture to generate the nitrile imine in situ.
-
Stir the reaction mixture at room temperature or with gentle heating, and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the triethylammonium salt and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure pyrazole.
Visualizing Reaction Pathways
Caption: Knorr pyrazole synthesis pathways.
Caption: Factors influencing regioselectivity.
Caption: 1,3-Dipolar cycloaddition workflow.
References
"improving the stability of pyrazole compounds for biological testing"
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of pyrazole compounds for biological testing.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is poorly soluble in aqueous buffers for my in vitro assay. What are my options?
A1: Poor aqueous solubility is a common challenge. Here are several strategies to address it, starting with the simplest:
-
Co-solvents: The most common first step is to create a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[1] Keep the final DMSO concentration low (typically <1%) to avoid solvent effects on your biological system.
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[1]
-
Excipients and Surfactants: For cell-free assays, adding non-ionic detergents like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) to the buffer can help maintain solubility.[1]
-
Formulation Strategies: More advanced methods include using cyclodextrins to form inclusion complexes or employing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][3] These create nano-sized particles that can keep the drug solubilized in aqueous media.[4]
Q2: I'm observing rapid degradation of my compound in cell culture or microsomal assays. What is the likely cause?
A2: Rapid degradation in biological matrices is often due to metabolic instability. The pyrazole ring and its substituents can be targets for metabolic enzymes.
-
Oxidative Metabolism: The primary route of metabolism for many pyrazole compounds is oxidation by cytochrome P450 (CYP) enzymes in the liver.[5][6] For example, celecoxib is primarily metabolized by CYP2C9 through the hydroxylation of a methyl group.[7] Unsubstituted positions on aromatic rings attached to the pyrazole core are often metabolic "soft spots" susceptible to hydroxylation.[8]
-
Hydrolytic Instability: Certain functional groups are prone to hydrolysis. Pyrazole derivatives containing ester groups, for instance, have been shown to degrade rapidly in aqueous buffers, especially at basic pH.[9]
To confirm metabolic degradation, you can run a microsomal stability assay and compare the compound's half-life in the presence and absence of the necessary cofactor, NADPH. If the compound is stable without NADPH but degrades with it, metabolism is the likely cause.
Q3: How can I improve the metabolic stability of my pyrazole compound?
A3: Improving metabolic stability typically involves structural modifications to block or reduce the rate of metabolism at susceptible sites.
-
Scaffold Hopping/Ring Substitution: Replacing a metabolically labile aromatic ring (like a phenyl group) with a more electron-deficient ring system (such as a pyridine) can increase robustness towards P450-mediated oxidation.[8]
-
Blocking Metabolic Sites: Introducing substituents at known metabolic "soft spots" can sterically hinder enzyme access or prevent oxidation. For example, replacing a hydrogen atom with a fluorine atom at a site of hydroxylation can effectively block that metabolic pathway.
-
Modulating Electronics: The electronic properties of substituents can influence the rate of metabolism. Electron-withdrawing groups can make the pyrazole ring less susceptible to oxidation.[10]
Q4: My compound's activity (e.g., IC50) is inconsistent between different assay formats. Could stability be the issue?
A4: Yes, solubility and stability can significantly impact measured biological activity. If a compound precipitates in the assay, its effective concentration is lower than the nominal concentration, leading to an artificially high (less potent) IC50 value.
-
Solubility-Dependent IC50 Shift: Studies have shown that for compounds with low aqueous solubility, IC50 values can be significantly higher in assays with lower lipid content (like those using recombinant enzymes) compared to assays with higher lipid content (like human liver microsomes), where nonspecific binding can help solubilize the compound.[11]
-
Degradation Over Time: If the compound degrades during the assay incubation period, its concentration decreases, which will also lead to an underestimation of its potency.
It is crucial to first confirm the solubility and stability of your compound under the specific conditions of your biological assay.
Troubleshooting Guide: Diagnosing Stability Issues
If you are facing issues with your pyrazole compound, use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for pyrazole compound instability.
Data Presentation
Table 1: Example Microsomal Stability Data for Control Compounds
The following table presents typical results from a liver microsomal stability assay, which is used to assess metabolic stability. A shorter half-life (t½) indicates lower stability.
| Compound | Class | Half-Life (t½) in Rat Liver Microsomes (min) | % Remaining at 30 min | Stability Category |
| Loperamide | Control | 3.5 | < 5% | Low Stability |
| Propranolol | Control | 11.2 | ~15% | Moderate Stability |
| Carbamazepine | Control | 25.5 | ~45% | Moderate Stability |
| Warfarin | Control | > 30 | > 80% | High Stability |
| Pyrazole Test Cmpd A | Test | 6.8 | < 10% | Low Stability |
| Pyrazole Test Cmpd B | Test | > 30 | > 90% | High Stability |
| (Note: Data is illustrative, based on typical assay control compound performance. Actual values may vary between experiments.[12]) |
Key Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol determines the rate at which a compound is metabolized by liver enzymes.
Objective: To determine the in vitro half-life (t½) of a pyrazole compound.
Materials:
-
Test pyrazole compound (stock in DMSO)
-
Pooled liver microsomes (e.g., human or rat)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Control compounds (e.g., Propranolol for high clearance, Warfarin for low clearance)
-
Acetonitrile with internal standard (for quenching reaction)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the test compound and control solutions by diluting the DMSO stock into the buffer to achieve a final starting concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 0.5%.
-
-
Incubation (Two Sets):
-
Set 1 (Metabolic Reaction): Dispense the microsomal suspension into wells. Pre-warm the plate at 37°C for 10 minutes. To initiate the reaction, add the NADPH regenerating system.
-
Set 2 (Control - No Metabolism): Prepare an identical plate but add plain buffer instead of the NADPH system. This control measures non-metabolic degradation.
-
-
Time Points:
-
Immediately after initiating the reaction, add the test compound to the wells for all time points.
-
At designated time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
The peak area ratio (Parent Compound / Internal Standard) is used for calculations.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life using the formula: t½ = 0.693 / k
-
Signaling Pathway Visualization
Many pyrazole-containing drugs, such as Celecoxib, are selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, which is critical in the inflammatory pathway.
Caption: COX-2 signaling pathway inhibited by pyrazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 12. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Flash Column Chromatography of Polar Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the flash column chromatography of polar pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My polar pyrazole is not eluting from the silica gel column, or the recovery is very low.
-
Question: I've loaded my crude polar pyrazole onto a silica gel column, but even with a very polar solvent system like 10% methanol in dichloromethane, I'm not seeing my compound elute. What could be the problem?
-
Answer: This is a common issue when dealing with polar, nitrogen-containing heterocyclic compounds like pyrazoles. The primary reasons for this are:
-
Strong Acid-Base Interactions: Silica gel is acidic, and pyrazoles can be basic. This can lead to strong ionic interactions, causing your compound to irreversibly bind to the stationary phase.[1]
-
High Polarity: The high polarity of your pyrazole derivative can cause it to have a very high affinity for the polar silica gel surface, requiring a highly polar mobile phase to elute.
-
Compound Decomposition: In some cases, the acidic nature of the silica gel can cause sensitive compounds to decompose on the column.[2]
-
-
Troubleshooting Steps:
-
Assess Compound Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any degradation has occurred. This is a quick way to check for stability on silica.[2]
-
Use a Mobile Phase Modifier: To disrupt the strong acid-base interactions, add a small amount of a basic modifier to your eluent.[1][3][4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Start by adding 0.1-1% TEA or DIPEA to your mobile phase.[1][4]
-
Ammonia in Methanol: A solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase, mixed with a less polar solvent like dichloromethane.[2][5] This is particularly effective for stubborn basic compounds.
-
-
Consider Alternative Stationary Phases: If modifying the mobile phase doesn't work, the issue may be the stationary phase itself.
-
Deactivated Silica Gel: You can deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[3]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[1][6] Basic alumina is generally preferred for basic compounds.
-
Amine-functionalized Silica: This stationary phase is less acidic than bare silica and can improve the peak shape and recovery of basic compounds.[6][7]
-
Reversed-Phase (C18): If your pyrazole has sufficient hydrophobicity, reversed-phase chromatography with a mobile phase of water and acetonitrile or methanol can be a good option.[2][8] Modifiers like formic acid or TFA can be added to improve peak shape for basic compounds.
-
-
Issue 2: My polar pyrazole is streaking or tailing badly on the TLC plate and the column.
-
Question: My pyrazole compound shows significant streaking on the TLC plate, and when I run a flash column, the fractions are broad and impure. How can I improve the peak shape?
-
Answer: Streaking and tailing are often caused by the same issues that lead to poor recovery: strong interactions with the stationary phase and secondary interactions.[1] The compound moves up the column, binds strongly, and then slowly leaches off, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Add a Basic Modifier: As with low recovery, adding a small amount of a base like triethylamine (0.1-1%) to your eluent can significantly improve peak shape by competing with your pyrazole for the acidic sites on the silica gel.[1][4]
-
Change the Solvent System:
-
Dry Loading: If your compound has poor solubility in the starting mobile phase, it may precipitate at the top of the column and then slowly redissolve, causing tailing. Dry loading your sample can mitigate this.[3][10][11]
-
Use a Different Stationary Phase:
-
Amine or Diol-bonded Silica: These phases have different selectivities and can reduce the strong interactions causing tailing.[7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are too polar for reversed-phase and show poor chromatography on normal-phase silica.[7][12] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[7][12]
-
-
Issue 3: I have multiple polar pyrazole isomers that are co-eluting.
-
Question: My reaction produced several polar pyrazole isomers that I cannot separate using standard flash chromatography. How can I improve the resolution?
-
Answer: Separating closely related polar isomers can be challenging. The key is to alter the selectivity of your chromatographic system.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Try different solvent systems. For example, if you are using an ethyl acetate/hexane gradient, try a dichloromethane/methanol gradient. Sometimes a three-solvent system can provide unique selectivity.[13]
-
Gradient Optimization: A shallower gradient can improve the separation of closely eluting compounds.[3] Start with a low polarity and slowly increase the percentage of the more polar solvent.
-
-
Alternative Chromatography Modes:
-
HILIC: This technique can offer very different selectivity compared to normal-phase chromatography and is well-suited for separating polar compounds.[12]
-
Mixed-Mode Chromatography: This involves stationary phases that have both reversed-phase and ion-exchange properties, offering unique selectivities for polar and ionizable compounds.[14][15][16][17]
-
-
Change the Stationary Phase:
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Polar Pyrazoles
| Stationary Phase | Solvent System (Less Polar -> More Polar) | Modifier/Additive (if needed) | Target Pyrazole Characteristics |
| Silica Gel | Dichloromethane / Methanol | 0.1 - 1% Triethylamine or Ammonium Hydroxide | Basic pyrazoles |
| Ethyl Acetate / Hexane | 0.1 - 1% Triethylamine | Moderately polar, basic pyrazoles | |
| Dichloromethane / Acetone | None | Neutral polar pyrazoles | |
| Alumina (Basic) | Ethyl Acetate / Hexane | None | Basic pyrazoles |
| Amine-bonded Silica | Acetonitrile / Water (HILIC mode) | None | Very polar, water-soluble pyrazoles |
| Reversed-Phase (C18) | Water / Acetonitrile or Methanol | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Pyrazoles with some non-polar character |
Experimental Protocols
Protocol 1: Dry Loading a Polar Pyrazole Sample
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., methanol, dichloromethane).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of your pre-packed column.
-
Gently tap the column to settle the dry-loaded sample.
-
Add a thin layer of sand on top of the sample.
-
Carefully add the initial mobile phase and begin your elution.[3][11]
Protocol 2: Deactivating a Silica Gel Column
-
Pack your silica gel column as you normally would.
-
Prepare a mobile phase containing 1-3% triethylamine in your chosen non-polar solvent (e.g., hexane or ethyl acetate).
-
Run at least one to two column volumes of this basic mobile phase through the column.
-
Discard the eluent that passes through.
-
You can now switch to your intended mobile phase (with or without the amine) to run the separation. The silica gel is now "deactivated" and less acidic.[3]
Protocol 3: Setting Up a HILIC Separation
-
Stationary Phase: Use a polar stationary phase such as bare silica, amine-bonded silica, or diol-bonded silica.[7][12]
-
Mobile Phase:
-
Solvent A (Weak): Acetonitrile
-
Solvent B (Strong): Water (often with a buffer like ammonium formate or ammonium acetate to improve peak shape)
-
-
Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95% Acetonitrile, 5% Water) for several column volumes. This is crucial for reproducible results.
-
Sample Loading: Dissolve your sample in the initial mobile phase if possible. If not, use a solvent with a high acetonitrile content.
-
Elution: Start with a high percentage of acetonitrile and run a gradient by increasing the percentage of water to elute your polar compounds.[7]
Visualizations
Troubleshooting Workflow for Polar Pyrazole Flash Chromatography
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. labex.hu [labex.hu]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. helixchrom.com [helixchrom.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative study of ethoxy-pyrazole vs methoxy-pyrazole analogs"
A Comparative Analysis of Ethoxy- and Methoxy-Pyrazole Analogs for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, pyrazole derivatives have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities.[1][2][3] The introduction of alkoxy substituents, such as methoxy and ethoxy groups, can significantly influence the physicochemical properties and biological efficacy of these analogs. This guide provides a comparative overview of ethoxy- and methoxy-pyrazole derivatives, summarizing their synthesis, spectroscopic characteristics, and biological activities to aid researchers in drug discovery and development.
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[4][5] The introduction of methoxy and ethoxy substituents can be achieved by using appropriately substituted starting materials or through post-synthetic modification of the pyrazole core.
For instance, the synthesis of 3-methoxy-4-substituted pyrazole derivatives has been developed, providing a straightforward protocol for this class of compounds.[6] Similarly, methods for preparing ethoxy-substituted pyrazoles have been described, often as part of a broader synthetic strategy for biologically active molecules.[7] The choice between an ethoxy and a methoxy group can impact the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.
Experimental Protocol: A General Synthesis of Substituted Pyrazoles
A common method for pyrazole synthesis involves the reaction of a β-diketone with hydrazine hydrate. To synthesize an alkoxy-substituted pyrazole, a starting material containing the desired methoxy or ethoxy group on one of the aryl rings of a chalcone can be used.
-
Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to form the corresponding chalcone.
-
Cyclization: The purified chalcone is then refluxed with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to yield the pyrazoline intermediate.
-
Aromatization: The pyrazoline can be oxidized to the corresponding pyrazole using various oxidizing agents, or in some cases, aromatization occurs spontaneously during the cyclization step.
-
Purification: The final product is purified by recrystallization or column chromatography.
Spectroscopic Properties
The structural characterization of ethoxy- and methoxy-pyrazole analogs relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: The protons of the methoxy group typically appear as a singlet around 3.8-4.0 ppm, while the ethoxy group exhibits a triplet for the methyl protons (around 1.4 ppm) and a quartet for the methylene protons (around 4.0-4.2 ppm).
-
¹³C NMR: The carbon signals for the methoxy group are observed around 55-60 ppm. For the ethoxy group, the methylene carbon appears around 63-68 ppm, and the methyl carbon is found further upfield.
-
IR Spectroscopy: Characteristic C-O stretching vibrations for the alkoxy groups are typically observed in the region of 1250-1000 cm⁻¹.
-
Mass Spectrometry: The molecular weight and fragmentation patterns obtained from MS analysis are crucial for confirming the identity of the synthesized compounds.
Comparative Biological Activities
Both methoxy- and ethoxy-pyrazole derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nature of the alkoxy group can subtly influence the potency and selectivity of these compounds.
Anticancer Activity
Several studies have highlighted the potential of methoxy-pyrazole analogs as anticancer agents. For example, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were synthesized, and compound 5b was identified as a potent tubulin polymerization inhibitor with GI50 values of 0.021 μM and 0.69 μM against K562 and A549 cancer cell lines, respectively.[7] In the same study, the corresponding benzofuro[3,2-c]pyrazole derivative 4a , which contains an ethoxy group on a different part of the molecule, also showed high activity against K562 (GI50 = 0.26 μM) and A549 cells (GI50 = 0.19 μM).[7] While not a direct comparison of ethoxy vs. methoxy on the same position, this data suggests that both substituents can be part of highly active anticancer compounds.
Table 1: Comparative Anticancer Activity of Methoxy- and Ethoxy-Containing Pyrazole Analogs
| Compound | Cell Line | GI50 (μM) | Reference |
| 5b (Methoxy) | K562 | 0.021 | [7] |
| A549 | 0.69 | [7] | |
| 4a (Ethoxy) | K562 | 0.26 | [7] |
| A549 | 0.19 | [7] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[1] The introduction of alkoxy groups can modulate this activity. For instance, pyrazole analogs with a benzotiophenyl and carboxylic acid moiety have shown potent COX-2 inhibition, superior to celecoxib.[8] While direct comparative studies are scarce, the electronic and steric effects of methoxy versus ethoxy groups would be expected to influence binding to the cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared from ram seminal vesicles and insect cells, respectively.
-
Assay: The assay is performed in a reaction buffer containing Tris-HCl, hematin, and EDTA. The test compounds (dissolved in DMSO) are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized signaling pathway that can be inhibited by pyrazole analogs and a typical experimental workflow for their evaluation.
Caption: Generalized signaling pathway inhibited by pyrazole analogs.
Caption: Typical experimental workflow for pyrazole analog evaluation.
Conclusion
Both ethoxy- and methoxy-pyrazole analogs represent promising classes of compounds with significant therapeutic potential. The choice of the alkoxy substituent can influence the synthetic accessibility, physicochemical properties, and ultimately, the biological activity of the molecules. While direct comparative studies are limited, the available data suggests that both groups can be incorporated into highly active compounds. Further systematic investigations comparing ethoxy and methoxy analogs within the same molecular scaffold are warranted to delineate the precise structure-activity relationships and guide the design of next-generation pyrazole-based therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid Analogs
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comparative analysis of the kinase inhibitory activity of a representative pyrazole-containing compound, Ruxolitinib, as a proxy for the novel molecule 3-(4-Ethoxypyrazol-1-yl)-propionic acid. Due to the absence of publicly available data for this compound, this guide leverages the well-characterized pyrazole-based inhibitor Ruxolitinib to illustrate a comparative framework. This guide will delve into its performance against alternative inhibitors targeting the Janus Kinase (JAK) family, supported by experimental data and detailed protocols.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This is attributed to its ability to form key interactions within the ATP-binding pocket of various kinases. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, serves as an exemplary case study to understand the therapeutic potential of this class of compounds.[2]
Comparative Kinase Inhibitory Activity
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers. The following table summarizes the inhibitory activity of Ruxolitinib and two alternative JAK inhibitors, Tofacitinib and Fedratinib, against JAK family kinases.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Ruxolitinib | JAK1 | 3.3 | Cell-free |
| JAK2 | 2.8 | Cell-free | |
| JAK3 | 428 | Cell-free | |
| TYK2 | 19 | Cell-free | |
| Tofacitinib | JAK1 | 1 | Cell-free |
| JAK2 | 20 | Cell-free | |
| JAK3 | 5 | Cell-free | |
| TYK2 | 344 | Cell-free | |
| Fedratinib | JAK1 | 35 | Cell-free |
| JAK2 | 3 | Cell-free | |
| JAK3 | 630 | Cell-free | |
| TYK2 | 35 | Cell-free |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the JAK/STAT signaling cascade and the general workflow for assessing their inhibitory activity.
Figure 1. Simplified JAK/STAT signaling pathway and the point of inhibition by Ruxolitinib.
Figure 2. General experimental workflow for a cell-free kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the evaluation of potential drug candidates. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase substrate (e.g., a specific peptide with a tyrosine residue for phosphorylation)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Ruxolitinib) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A DMSO control (vehicle) is also included.
-
Reaction Setup: In a 384-well plate, the following are added in order:
-
Test compound or vehicle control.
-
Kinase and substrate mixture.
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: After incubation, the detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve.
Conclusion
While direct experimental data for this compound is not currently available, the analysis of the structurally related and well-documented pyrazole-based inhibitor, Ruxolitinib, provides a valuable framework for comparison. The data presented highlights the potent and relatively selective inhibitory profile of Ruxolitinib against JAK1 and JAK2. The provided experimental protocol offers a standardized method for researchers to validate the kinase inhibitory activity of novel compounds. This comparative guide underscores the importance of the pyrazole scaffold in designing effective kinase inhibitors and provides a roadmap for the evaluation of new chemical entities in this class.
References
Unambiguous Structure Confirmation of N-Alkylated Pyrazoles: A Comparison Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the synthesis of N-alkylated pyrazoles, a class of compounds with significant therapeutic potential, the regioselectivity of alkylation is a critical factor that dictates biological activity. X-ray crystallography stands as the gold standard for the unambiguous confirmation of N-alkylation, providing definitive evidence of the resulting isomeric structure. This guide offers a comparative overview of crystallographic data for N-alkylated pyrazoles and provides detailed experimental protocols to support researchers in this field.
The selective alkylation of the pyrazole ring at either the N1 or N2 position is a common challenge in synthetic chemistry. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide valuable insights, X-ray crystallography offers unparalleled, three-dimensional atomic resolution, leaving no ambiguity in the final structural assignment. This is particularly crucial in drug discovery and development, where precise structure-activity relationships (SAR) are essential.
Comparative Crystallographic Data of N-Alkylated Pyrazoles
The following table summarizes key crystallographic parameters for a selection of N-alkylated pyrazoles, providing a basis for comparison of their solid-state structures. This data has been compiled from the Cambridge Crystallographic Data Centre (CCDC), referencing entries from a study on the highly selective N-alkylation of pyrazoles.[1]
| Compound | CCDC Deposition No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| N-alkylated pyrazole 1 | 1916527 | Orthorhombic | Pca2₁ | 15.654(3) | 7.3989(15) | 17.653(4) | 90 | 90 | 90 |
| N-alkylated pyrazole 2 | 1916528 | Monoclinic | P2₁/c | 10.392(2) | 11.238(2) | 12.493(3) | 90 | 109.458(7) | 90 |
| N-alkylated pyrazole 3 | 1916533 | Monoclinic | P2₁/n | 8.138(2) | 13.993(3) | 9.878(2) | 90 | 105.878(8) | 90 |
| N-alkylated pyrazole 4 | 2170913 | Monoclinic | P2₁/c | 10.123(2) | 8.4567(17) | 14.567(3) | 90 | 108.98(1) | 90 |
| N-alkylated pyrazole 5 | 2170914 | Triclinic | P-1 | 7.234(1) | 9.876(2) | 11.456(2) | 87.34(1) | 81.23(1) | 75.98(1) |
| N-alkylated pyrazole 6 | 2170915 | Monoclinic | C2/c | 19.876(4) | 5.876(1) | 22.345(5) | 90 | 110.23(1) | 90 |
Note: The specific chemical structures for each CCDC deposition number can be accessed through the CCDC website. This table provides a comparative overview of the unit cell parameters.
Experimental Workflow for Structure Confirmation
The process of confirming the structure of a newly synthesized N-alkylated pyrazole by X-ray crystallography follows a well-defined workflow, from the initial synthesis to the final structural analysis.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the structural confirmation of N-alkylated pyrazoles by X-ray crystallography.
I. Synthesis and Crystallization of N-Alkylated Pyrazoles
A. General Procedure for N-Alkylation:
A typical procedure for the N-alkylation of a pyrazole involves the reaction of the pyrazole with an appropriate alkylating agent in the presence of a base. The choice of solvent and base is crucial for achieving high regioselectivity.
-
To a solution of the starting pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Crystallization:
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
-
Dissolve the purified N-alkylated pyrazole in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at a lower temperature (e.g., 4 °C or -20 °C).
-
Alternatively, employ slow evaporation of the solvent from a saturated solution in a loosely capped vial.
-
Once suitable crystals have formed, carefully isolate them from the mother liquor.
II. Single-Crystal X-ray Diffraction and Structure Refinement
A. Data Collection:
-
Select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).
-
Center the crystal on the X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected over a range of crystal orientations.
B. Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and absorption corrections.
-
Determine the unit cell parameters and space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
Assess the quality of the final refined structure using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.
-
Validate the final structure for correct stereochemistry and geometric parameters.
By following these protocols, researchers can reliably obtain high-quality crystallographic data to definitively confirm the structure of their synthesized N-alkylated pyrazoles, providing a solid foundation for further studies in drug development and materials science.
References
In Vitro Validation of Pyrazole Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrazole and its derivatives have emerged as a privileged class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides an objective comparison of the in vitro anticancer performance of representative pyrazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of this promising class of molecules.
Comparative Anticancer Activity of Selected Pyrazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against a panel of human cancer cell lines. The selected compounds represent different structural classes of pyrazoles: a pyrazoline derivative (Compound 11), a pyrazole-chalcone hybrid (PCH-1), and the well-established non-steroidal anti-inflammatory drug (NSAID) with a pyrazole core, Celecoxib, which is also known for its anticancer properties.
Table 1: IC50 Values (µM) of Pyrazoline Derivative (Compound 11) [1]
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| AsPC-1 | Pancreatic Adenocarcinoma | 16.8 |
| U251 | Glioblastoma | 11.9 |
| U87 | Glioblastoma | >500 |
Table 2: IC50 Values (µM) of Pyrazole-Chalcone Hybrid (PCH-1)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| A-549 | Non-small Cell Lung Cancer | 4.32 |
| H226 | Non-small Cell Lung Cancer | 4.69 |
| H460 | Non-small Cell Lung Cancer | 8.40 |
Table 3: IC50 Values (µM) of Celecoxib
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 |
| T24 | Urothelial Carcinoma | 63.8 |
| 5637 | Urothelial Carcinoma | 60.3 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the comparative evaluation of novel pyrazole derivatives.
Cell Viability Assessment: MTT Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells and treat them with the pyrazole derivatives as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Principle: Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol for Apoptosis-Related Proteins (e.g., Bax, Bcl-2, Caspase-3):
-
Protein Extraction: After treatment with pyrazole derivatives, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin or GAPDH. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the cleavage of caspase-3, are indicative of apoptosis induction.[2][3][4][5]
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazole derivatives are often mediated through the modulation of various signaling pathways that control cell proliferation, survival, and death.
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro validation of pyrazole derivatives as anticancer agents.
Caption: A typical workflow for the in vitro validation of pyrazole derivatives as potential anticancer agents.
Apoptosis Induction Signaling Pathway
Many pyrazole derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, often initiated by an increase in reactive oxygen species (ROS).[6][7]
Caption: The intrinsic apoptosis pathway induced by some pyrazole derivatives via ROS generation.
Cell Cycle Arrest and Proliferation Inhibition Pathways
Pyrazole derivatives can also exert their anticancer effects by arresting the cell cycle at different phases and inhibiting key signaling pathways involved in cell proliferation, such as those mediated by Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR).
CDK2-Mediated G1/S Phase Arrest
Caption: Inhibition of the CDK2/Cyclin E complex by pyrazole derivatives can lead to G1/S phase cell cycle arrest.
EGFR Signaling Pathway Inhibition
Caption: Pyrazole derivatives can inhibit the EGFR signaling pathway, leading to reduced cell proliferation and survival.[8][9][10][11]
Tubulin Polymerization Inhibition
Certain pyrazole-chalcone hybrids have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer drugs like vinca alkaloids and taxanes.[12][13][14] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by pyrazole-chalcone hybrids disrupts mitosis and induces apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic impact, particularly in oncology.[1] This guide provides a comparative analysis of the efficacy of three prominent FDA-approved pyrazole-based kinase inhibitors: Ruxolitinib, Crizotinib, and Vemurafenib. We present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Comparative Efficacy of Selected Pyrazole-Based Kinase Inhibitors
The inhibitory activity of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for Ruxolitinib, Crizotinib, and Vemurafenib against their primary target kinases. It is important to note that IC50 values can vary between different studies and assay formats.
| Inhibitor | Primary Target(s) | IC50 (nM) | Additional Selectivity Information |
| Ruxolitinib | JAK1 | 3.3[2] | Selective for JAK1 and JAK2 over other kinases. Also inhibits TYK2 (IC50 = 19 nM) and shows minimal activity against JAK3 (IC50 = 428 nM).[2] |
| JAK2 | 2.8[2] | ||
| Crizotinib | ALK | 2.9 (cell-free)[3] | Potent inhibitor of ALK and c-Met.[4] Has shown activity against over 20 other kinases at a 1 µM concentration.[5] |
| c-Met | 27 (cellular)[3] | ||
| Vemurafenib | BRAF V600E | 31[6] | Highly specific for the BRAF V600E mutant.[6] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanisms of action and potential off-target effects.
Ruxolitinib and the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[2] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation and hematopoiesis. By inhibiting JAK1 and JAK2, Ruxolitinib effectively dampens this signaling cascade.[1][7]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Crizotinib and the ALK/c-Met Pathways
Crizotinib is a multi-targeted tyrosine kinase inhibitor that primarily targets ALK and c-Met.[4] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which exhibit constitutive kinase activity, driving tumor growth. Crizotinib inhibits the kinase activity of these fusion proteins, as well as the c-Met receptor tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4]
Caption: Crizotinib inhibits ALK fusion proteins and the c-Met receptor.
Vemurafenib and the BRAF-MEK-ERK Pathway
Vemurafenib is a potent inhibitor of the BRAF V600E-mutated protein.[6] The BRAF protein is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. The V600E mutation results in constitutive activation of this pathway, leading to uncontrolled cell proliferation. Vemurafenib selectively binds to and inhibits the mutated BRAF kinase, thereby blocking downstream signaling.[1]
Caption: Vemurafenib targets the mutated BRAF V600E protein.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor efficacy is paramount. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of a pyrazole-based inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption.
Workflow Diagram:
Caption: Workflow for in vitro kinase IC50 determination.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor.
-
Add the purified kinase and its specific substrate to each well. The final kinase and substrate concentrations should be optimized for each specific assay.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Western Blot Assay for Target Inhibition
This protocol outlines a method to assess the ability of a pyrazole-based inhibitor to block the phosphorylation of a downstream target of the kinase in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line known to have an activated form of the target kinase.
-
Treat the cells with various concentrations of the pyrazole-based inhibitor for a specified period (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
-
This guide provides a foundational comparison of key pyrazole-based kinase inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the specific context of their experimental systems.
References
- 1. ClinPGx [clinpgx.org]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reactionbiology.com [reactionbiology.com]
A New Pyrazole Scaffold Shows Promise in Cancer Drug Development, Outperforming a Standard of Care in Preclinical a-s-says
A novel pyrazole-based scaffold has demonstrated significant potential in preclinical studies as a potent inhibitor of VEGFR-2, a key mediator of tumor angiogenesis. The new series of compounds, 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones, exhibited superior or comparable anticancer activity against prostate cancer models when compared to the established drug, Sorafenib.
Researchers have synthesized a series of novel pyrazole derivatives and evaluated their efficacy as anticancer agents. The study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] The findings indicate that these new compounds, particularly compound 3i , are highly effective at inhibiting VEGFR-2 and controlling tumor growth in both laboratory and animal models.
Comparative Efficacy Against Existing Cancer Drugs
The newly synthesized pyrazole compounds were benchmarked against Sorafenib, an FDA-approved multi-kinase inhibitor used in the treatment of various cancers, and Doxorubicin, a widely used chemotherapy drug. In in vitro assays, compounds 3a and 3i demonstrated potent cytotoxic activity against the PC-3 human prostate cancer cell line, with IC50 values of 1.22 µM and 1.24 µM, respectively.[1] These values are comparable to that of Sorafenib (IC50 = 1.13 µM), indicating a similar level of potency in killing cancer cells.[1]
Notably, in the crucial VEGFR-2 inhibition assay, compound 3i emerged as a significantly more potent inhibitor than Sorafenib.[1] Compound 3i exhibited an IC50 value of 8.93 nM, which is nearly three times more potent than Sorafenib (IC50 = 30 nM).[1] This enhanced inhibition of a key oncogenic pathway suggests a strong potential for improved therapeutic outcomes.
The superior performance of compound 3i was further validated in in vivo studies using a mouse xenograft model of prostate cancer. Treatment with compound 3i resulted in a 49.8% reduction in tumor weight, decreasing the average tumor weight from 234.6 mg in the untreated control group to 83.2 mg.[1] This demonstrates the compound's significant ability to suppress tumor growth in a living organism.
| Compound | Cytotoxicity against PC-3 (IC50) | VEGFR-2 Inhibition (IC50) | In Vivo Tumor Growth Inhibition |
| Compound 3a | 1.22 µM | 38.28 nM | Not Reported |
| Compound 3i | 1.24 µM | 8.93 nM | 49.8% reduction in tumor weight |
| Sorafenib | 1.13 µM | 30 nM | Not Reported in this study |
| Doxorubicin | 0.932 µM | Not Applicable | Not Reported |
Mechanism of Action: Targeting the VEGF Signaling Pathway
The primary mechanism of action for this novel pyrazole scaffold is the inhibition of the VEGFR-2 signaling pathway. This pathway is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels (angiogenesis). By blocking the kinase activity of VEGFR-2, the pyrazole compounds effectively cut off the tumor's blood supply, leading to starvation and cell death.
Experimental Protocols
Synthesis of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones
The synthesis of the target compounds was achieved through a two-step process.[1] First, 3-phenyl-1H-pyrazol-5(4H)-one was prepared by the condensation of ethyl benzoylacetate with hydrazine hydrate. Subsequently, various substituted anilines were diazotized and coupled with the 3-phenyl-1H-pyrazol-5(4H)-one to yield the final 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivatives.[1]
In Vitro VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The reaction mixture typically includes the recombinant VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer. The test compounds are added at various concentrations, and the reaction is incubated. The amount of ATP remaining after the reaction, which is inversely proportional to the kinase activity, is quantified using a luminescence-based method. IC50 values are then calculated from the dose-response curves.
Cell Viability (MTT) Assay
The cytotoxicity of the compounds against the PC-3 human prostate cancer cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. PC-3 cells were seeded in 96-well plates and incubated overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability was calculated relative to the untreated control cells, and IC50 values were determined.
In Vivo Xenograft Model
The in vivo anticancer efficacy of the most promising compounds was assessed using a subcutaneous xenograft model in immunodeficient mice. Human prostate cancer cells (PC-3) were injected subcutaneously into the flanks of the mice. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of the test compound at a specified dose and schedule. The control group received the vehicle solution. Tumor volume and body weight were monitored regularly throughout the study. At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed to determine the extent of tumor growth inhibition.
Conclusion
The presented data strongly supports the potential of the 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one scaffold as a promising new class of anticancer agents. The superior VEGFR-2 inhibitory activity and significant in vivo tumor growth suppression of compound 3i compared to the established drug Sorafenib highlight the therapeutic promise of this novel pyrazole derivative. Further optimization and preclinical development of this scaffold are warranted to explore its full potential in cancer therapy.
References
Cross-Reactivity Profiling: A Comparative Analysis of EPP-1 and Alternative Kinase Inhibitors
This guide provides a comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-(4-Ethoxypyrazol-1-yl)-propionic acid (herein referred to as EPP-1), against selected alternative therapeutic agents. The primary objective of this document is to present objective, data-driven comparisons of in vitro kinase inhibition profiles to assist researchers, scientists, and drug development professionals in evaluating the selectivity of these compounds. The following sections detail the experimental methodologies, comparative data, and relevant biological pathways.
Comparative Kinase Inhibition Profiling
To assess the selectivity of EPP-1, its inhibitory activity was compared against two alternative compounds, designated "Alternative A" and "Alternative B," which are known to target similar primary kinases. A panel of 10 kinases was selected for this cross-reactivity screen to identify potential off-target interactions.
Table 1: Kinase Inhibition Data (IC50, nM)
| Kinase Target | EPP-1 (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Target Kinase X | 15 | 25 | 12 |
| Kinase A | 1,250 | 500 | 8,500 |
| Kinase B | >10,000 | 2,100 | >10,000 |
| Kinase C | 850 | 3,000 | 6,200 |
| Kinase D | 5,600 | >10,000 | 9,100 |
| Kinase E | >10,000 | 8,900 | >10,000 |
| Kinase F | 2,100 | 1,500 | 7,300 |
| Kinase G | 9,800 | >10,000 | >10,000 |
| Kinase H | >10,000 | 4,500 | >10,000 |
| Kinase I | 7,200 | 9,800 | 8,800 |
Data represents the half-maximal inhibitory concentration (IC50) in nanomolars (nM). Lower values indicate higher potency. The primary target for these compounds is Target Kinase X.
Experimental Protocols
The following protocol outlines the methodology used to determine the in vitro kinase inhibition profiles presented in Table 1.
In Vitro Kinase Inhibition Assay Protocol
-
Compound Preparation: EPP-1, Alternative A, and Alternative B were dissolved in 100% DMSO to create 10 mM stock solutions. A 10-point serial dilution series was then prepared in a 384-well plate, with a final assay concentration ranging from 10 µM to 0.5 nM.
-
Kinase Reaction Mixture: For each kinase target, a reaction mixture was prepared containing the specific kinase, its corresponding substrate peptide, and ATP. The final ATP concentration was set to the Km value for each respective kinase to ensure accurate IC50 determination.
-
Incubation: The serially diluted compounds were pre-incubated with the kinase reaction mixture for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation and Termination: The kinase reaction was initiated by the addition of the ATP/substrate mixture and allowed to proceed for 60 minutes at 30°C. The reaction was terminated by the addition of a stop solution containing EDTA.
-
Detection: The amount of phosphorylated substrate was quantified using a luminescence-based kinase assay kit. The luminescent signal, which is proportional to the amount of ADP produced, was read using a plate reader.
-
Data Analysis: The raw luminescence data was normalized to the positive (no inhibitor) and negative (no kinase) controls. The normalized data was then fitted to a four-parameter logistic model to determine the IC50 value for each compound against each kinase.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of Target Kinase X and the experimental workflow for the in vitro kinase inhibition assay.
Caption: Hypothetical signaling pathway involving Target Kinase X.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
A Benchmark Study of 3-(4-Ethoxypyrazol-1-yl)-propionic acid Against Known Cyclooxygenase-2 (COX-2) Inhibitors
Disclaimer: As of the current date, specific benchmark studies and inhibitory data for 3-(4-Ethoxypyrazol-1-yl)-propionic acid are not publicly available. This guide provides a hypothetical performance comparison based on the common therapeutic targets of propionic acid derivatives, which frequently exhibit anti-inflammatory properties by inhibiting enzymes in the arachidonic acid pathway. For the purpose of this illustrative guide, Cyclooxygenase-2 (COX-2) has been selected as a plausible target. The performance data for this compound presented herein is hypothetical and intended for comparative context.
Introduction
Propionic acid and its derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Many of these compounds exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize side effects. This guide compares the hypothetical inhibitory activity of this compound against several known COX-2 inhibitors.
Performance Comparison of COX-2 Inhibitors
The inhibitory potency of a compound is commonly measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several known COX-2 inhibitors against the human enzyme, alongside a hypothetical value for this compound.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-2 | 0.45 (Hypothetical) |
| Celecoxib | COX-2 | 6.8 |
| Rofecoxib | COX-2 | 25 |
| Diclofenac | COX-2 | 0.026 |
| Meloxicam | COX-2 | 6.1 |
| Indomethacin | COX-2 | 0.31 |
Data for known inhibitors was obtained from human peripheral monocyte assays.[2]
Experimental Protocols
Determination of IC50 for COX-2 Inhibition
The IC50 values are determined using an in vitro enzyme inhibition assay. A standard operating procedure for such an assay is outlined below.[3][4]
1. Materials and Reagents:
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)
-
96-well microplates
-
Spectrophotometer or plate reader
2. Assay Procedure:
-
Enzyme Preparation: The purified COX-2 enzyme is diluted to a working concentration in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of the test inhibitors are prepared.
-
Reaction Mixture: The reaction is initiated by adding the COX-2 enzyme, the test inhibitor at various concentrations, and arachidonic acid to the wells of a 96-well plate.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 15-30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a strong acid).
-
PGE2 Measurement: The amount of PGE2 produced is quantified using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Arachidonic Acid Signaling Pathway
The following diagram illustrates the role of COX-2 in the arachidonic acid signaling pathway, which leads to the production of pro-inflammatory prostaglandins.[1][5]
References
- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of 3-(4-Ethoxypyrazol-1-yl)-propionic acid, a molecule of interest in medicinal chemistry and drug development. The reproducibility, efficiency, and scalability of chemical syntheses are paramount in these fields. This document outlines and contrasts different methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in a multitude of biologically active compounds. The ethoxy group at the 4-position and the propionic acid side chain at the 1-position of the pyrazole ring offer opportunities for further functionalization and interaction with biological targets. A reliable and reproducible synthesis is the first critical step in the exploration of its therapeutic potential. This guide focuses on a multi-step synthetic approach, breaking down the synthesis into key stages and evaluating alternative methods for each.
Synthetic Strategy Overview
A plausible and versatile synthetic strategy for this compound involves a three-stage process:
-
Synthesis of a 4-substituted pyrazole precursor: This initial step focuses on constructing the pyrazole ring with a functional group at the 4-position that can be converted to or already is an ethoxy group.
-
N-alkylation of the pyrazole: Introduction of the propionic acid side chain at the N1 position of the pyrazole ring.
-
Hydrolysis of the ester: Conversion of the ester functional group on the side chain to the final carboxylic acid.
This guide will compare different protocols for each of these key stages.
Stage 1: Synthesis of the 4-Substituted Pyrazole Core
The initial and crucial step is the formation of a pyrazole ring bearing a substituent at the 4-position. Two primary routes are considered here: the synthesis of 4-hydroxypyrazole as a key intermediate, followed by etherification, and an alternative direct synthesis of a 4-alkoxypyrazole derivative.
Method 1A: Synthesis of 4-Hydroxypyrazole via Boronic Ester Oxidation
This method involves the synthesis of a pyrazole-4-boronic acid pinacol ester, followed by its oxidation to yield 4-hydroxypyrazole.
Experimental Protocol:
-
Step 1: Synthesis of 1-THP-4-pyrazoleboronic acid pinacol ester: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 51.5 mmol) in toluene (200 mL), 3,4-dihydro-2H-pyran (5.6 g, 67 mmol) and trifluoroacetic acid (1.17 g, 10.3 mmol) are added. The mixture is heated to 90 °C for 2 hours. After cooling, the reaction is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed, dried, and concentrated. Purification by silica gel chromatography affords 1-THP-4-pyrazoleboronic acid pinacol ester.[1]
-
Step 2: Oxidation to 4-Hydroxypyrazole: At 0 °C, 30% hydrogen peroxide and 2M aqueous sodium hydroxide are added to a stirred solution of the pyrazole-4-boronic acid pinacol ester in THF. The reaction is stirred at 0 °C for a few minutes and then at room temperature for about an hour. The reaction mixture is then acidified and extracted. The combined organic layers are dried and concentrated to yield 4-hydroxypyrazole.
Method 1B: Synthesis of 4-Hydroxypyrazoles from Vinyl Azides
An alternative approach involves the reaction of vinyl azides with hydrazines to directly form polysubstituted 4-hydroxypyrazoles. This method can be performed under mild conditions.
Experimental Protocol:
A general procedure involves the reaction of a suitably substituted vinyl azide with hydrazine hydrate in a suitable solvent like ethanol at room temperature or with gentle heating. The product can be isolated after removal of the solvent and purification by crystallization or chromatography.
Comparison of Stage 1 Methods
| Method | Key Features | Reported Yield | Reproducibility | Scalability |
| 1A: Boronic Ester Oxidation | Multi-step but uses readily available starting materials. | Good to excellent | Generally reproducible | Potentially scalable |
| 1B: From Vinyl Azides | More direct route. | Moderate to excellent | May vary depending on substrate | Feasibility for large scale needs to be assessed |
Stage 2: Etherification of 4-Hydroxypyrazole
Once 4-hydroxypyrazole is obtained, the next step is the etherification of the hydroxyl group to an ethoxy group. The Williamson ether synthesis is a classic and reliable method for this transformation.
Experimental Protocol (Williamson Ether Synthesis):
To a solution of 4-hydroxypyrazole in a suitable solvent such as DMF or acetonitrile, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added to deprotonate the hydroxyl group. Subsequently, an ethylating agent such as ethyl iodide or ethyl bromide is added, and the reaction mixture is stirred, usually at room temperature or with gentle heating, until the reaction is complete. Work-up involves quenching the reaction, extraction, and purification of the resulting 4-ethoxypyrazole.
Stage 3: N-Alkylation of 4-Ethoxypyrazole
The introduction of the propionic acid side chain is achieved through N-alkylation of the 4-ethoxypyrazole.
Method 3A: N-Alkylation with Ethyl 3-Bromopropionate
This is a common and straightforward method for introducing the desired side chain.
Experimental Protocol:
To a solution of 4-ethoxypyrazole in a solvent like DMF or acetone, a base such as potassium carbonate or cesium carbonate is added. Ethyl 3-bromopropionate is then added, and the reaction is stirred at room temperature or elevated temperature until completion. The product, ethyl 3-(4-ethoxypyrazol-1-yl)propanoate, is isolated after filtration of the inorganic salts, removal of the solvent, and purification, typically by column chromatography.
Method 3B: Alternative Alkylating Agents
Other alkylating agents, such as ethyl acrylate via a Michael addition, could also be considered, potentially offering a more atom-economical route. However, this may lead to issues with regioselectivity.
Comparison of N-Alkylation Methods
| Method | Reagents | Typical Yield | Reproducibility | Key Considerations |
| 3A: With Ethyl 3-Bromopropionate | 4-Ethoxypyrazole, Ethyl 3-bromopropionate, Base (e.g., K₂CO₃) | Good | High | Readily available reagents, straightforward procedure. |
| 3B: Michael Addition | 4-Ethoxypyrazole, Ethyl acrylate, Base | Variable | Can be lower | Potential for N1/N2 isomer formation. |
Stage 4: Hydrolysis of the Ester
The final step is the conversion of the ethyl ester to the carboxylic acid.
Experimental Protocol (Base-Catalyzed Hydrolysis):
Ethyl 3-(4-ethoxypyrazol-1-yl)propanoate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water. An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Data Summary
The following table summarizes the expected performance of the proposed synthetic route. Please note that the yields are estimates based on general procedures for similar reactions and may vary.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Synthesis of 4-Hydroxypyrazole | Pyrazole-4-boronic acid pinacol ester, H₂O₂, NaOH | 70-85 |
| 2 | Etherification | 4-Hydroxypyrazole, Ethyl iodide, K₂CO₃ | 80-95 |
| 3 | N-Alkylation | 4-Ethoxypyrazole, Ethyl 3-bromopropionate, K₂CO₃ | 75-90 |
| 4 | Hydrolysis | Ethyl 3-(4-ethoxypyrazol-1-yl)propanoate, NaOH | >90 |
Visualizing the Synthesis
To provide a clear overview of the synthetic workflow, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthetic Choices
The selection of a specific synthetic route often involves a trade-off between factors like the number of steps, overall yield, cost of reagents, and ease of purification. The following diagram illustrates the logical relationship between the different choices presented in this guide.
Caption: Decision tree for the synthesis of the target compound.
Conclusion
This guide provides a comparative overview of plausible synthetic routes for this compound. The choice of the optimal route will depend on the specific requirements of the research, including available starting materials, desired scale, and purity specifications. The presented protocols, data, and diagrams are intended to serve as a valuable resource for chemists in the planning and execution of this synthesis. It is recommended to perform small-scale pilot reactions to optimize conditions for the chosen route.
References
Independent Verification of the Biological Effects of Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of various pyrazole compounds, supported by experimental data from independent research. Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][4][5] This document summarizes key quantitative data, details common experimental protocols for their verification, and visualizes relevant biological pathways and workflows.
Comparative Efficacy of Pyrazole Compounds
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Below are comparative tables summarizing the in vitro efficacy of various pyrazole compounds against different biological targets, as reported in independent studies.
Table 1: Anticancer Activity of Pyrazole Derivatives against Various Human Cancer Cell Lines
| Compound | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Compound 217 (a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative) | A549 (Lung Carcinoma) | 1.5 | [2] |
| Compound 218 (a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative) | A549 (Lung Carcinoma) | 24.2 | [2] |
| Compound 243 (a pyrazole derivative) | HCT116 (Colon Carcinoma) | 0.39 | [2] |
| Compound 243 (a pyrazole derivative) | MCF-7 (Breast Adenocarcinoma) | 0.46 | [2] |
| Afuresertib (GSK2110183) (a pyrazole-based Akt1 kinase inhibitor) | HCT116 (Colon Carcinoma) | >1 (Ki = 0.08 nM for Akt1) | [6] |
| Compound 2 (a rigid analogue of Afuresertib) | HCT116 (Colon Carcinoma) | 0.95 | [6] |
| Compound 6 (a pyrazole-based Aurora A kinase inhibitor) | HCT116 (Colon Carcinoma) | 0.39 | [6] |
| Compound 6 (a pyrazole-based Aurora A kinase inhibitor) | MCF-7 (Breast Adenocarcinoma) | 0.46 | [6] |
| Compound 50 (a pyrazole derivative) | MCF-7 (Breast Adenocarcinoma) | 0.83 - 1.81 | [7] |
| Compound 50 (a pyrazole derivative) | A549 (Lung Carcinoma) | 0.83 - 1.81 | [7] |
| Compound 50 (a pyrazole derivative) | HeLa (Cervical Cancer) | 0.83 - 1.81 | [7] |
| Compound 136b | A549 (Lung Carcinoma) | 1.962 | [8] |
| Compound 136b | HCT-116 (Colon Carcinoma) | 3.597 | [8] |
| Compound 136b | MCF-7 (Breast Adenocarcinoma) | 1.764 | [8] |
| Compound 136b | HT-29 (Colon Adenocarcinoma) | 4.496 | [8] |
| 161a (a pyrazole-containing imide derivative) | A-549 (Lung Carcinoma) | 4.91 | [8] |
| 161b (a pyrazole-containing imide derivative) | A-549 (Lung Carcinoma) | 3.22 | [8] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | Reported IC50 (µM) | Reference |
| Compound 243 | Aurora-A kinase | 0.16 ± 0.03 | [2] |
| Afuresertib (GSK2110183) | Akt1 | 0.00008 (Ki) | [6] |
| Compound 2 | Akt1 | 0.0013 | [6] |
| Ruxolitinib | JAK1 / JAK2 | Pan-JAK inhibitor | [6] |
| Compound 6 | Aurora A kinase | 0.16 | [6] |
| Compound 49 | EGFR tyrosine kinase | 0.26 | [7] |
| Compound 49 | HER-2 tyrosine kinase | 0.20 | [7] |
| SD-0006 | p38α/β MAP kinase | Potent and selective | [9] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Assay | Reported Activity | Reference |
| Celecoxib | COX-2 Inhibition | Potent and selective | [2][5] |
| Compound 117a | In vitro anti-inflammatory | 93.80% inhibition (at 1 mM) | [8] |
| Compound 132b | COX-2 Inhibition | IC50 = 3.5 nM | [8] |
| Compound 44 | COX-2 Inhibition | IC50 = 0.01 µM | [10] |
| Compound 44 | 5-LOX Inhibition | IC50 = 1.78 µM | [10] |
Table 4: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microbial Strain | Reported MIC (µg/mL) | Reference |
| Pyrazole Chalcone Hybrid (III, IV) | Mycobacterium tuberculosis H37Rv | 6.25 | [11] |
| Pyrazolyl Chalcone (V) | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [11] |
| Trifluoromethyl phenyl-substituted pyrazole (46) | Gram-positive bacteria | Potent activity | [3] |
| Nitrofuran containing pyrazole (3b) | E. coli, P. aeruginosa, S. aureus, B. subtilis | Promising results | [4] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are outlines of common experimental protocols used to assess the biological effects of pyrazole compounds.
In Vitro Anticancer Activity Assessment: MTT Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
Protocol (Example using ADP-Glo™):
-
Reaction Setup: The kinase, its specific substrate, ATP, and the test pyrazole compound at various concentrations are combined in a reaction buffer in a 96-well plate.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature (e.g., 30°C).
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Luminescence Measurement: The luminescence signal is measured using a luminometer.
-
Data Analysis: The amount of light produced is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay evaluates the inhibitory effect of compounds on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The intensity of the color produced is proportional to the COX activity.
Protocol:
-
Enzyme and Compound Incubation: Purified COX-1 or COX-2 enzyme is pre-incubated with the test pyrazole compound at various concentrations in a 96-well plate.
-
Substrate Addition: A chromogenic substrate and arachidonic acid are added to initiate the reaction.
-
Color Development: The reaction is incubated at room temperature to allow for color development.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: The percentage of COX inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Targeting the JAK-STAT Signaling Pathway with Pyrazole Inhibitors
Many pyrazole-based compounds, such as Ruxolitinib, function by inhibiting kinases involved in critical signaling pathways.[6] The JAK-STAT pathway is a key regulator of cellular proliferation and immune response, and its dysregulation is implicated in various cancers and inflammatory diseases.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole compound.
Workflow for In Vitro Evaluation of Pyrazole Compounds
The following diagram illustrates a typical workflow for the initial biological screening of newly synthesized pyrazole derivatives.
Caption: A generalized workflow for the synthesis and in vitro screening of pyrazole compounds.
Logical Relationship of Pyrazole Scaffolds to Biological Activity
The core pyrazole structure can be modified at several positions, leading to a wide diversity of biological activities. This diagram illustrates the logical relationship between the core scaffold, its modifications, and the resulting pharmacological effects.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Validating Molecular Docking Predictions with In vitro Data
For Researchers, Scientists, and Drug Development Professionals
Molecular docking has emerged as a powerful computational tool in drug discovery, enabling the rapid screening of vast compound libraries and providing insights into potential protein-ligand interactions. However, the predictions generated from these in silico models are theoretical and necessitate rigorous validation through experimental in vitro assays to confirm their biological relevance. This guide provides an objective comparison of common molecular docking software, details the experimental protocols for their validation, and outlines a logical workflow to bridge the gap between computational predictions and real-world biological activity.
The Crucial Role of In Vitro Validation
In vitro validation is a critical step in the drug discovery pipeline, serving to confirm the findings from molecular docking and network pharmacology.[1] These experimental studies, conducted in a controlled laboratory environment outside of a living organism, allow for the direct assessment of a compound's biological activity against a specific target.[1] A strong correlation between the predicted binding affinities from molecular docking and the experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50), lends confidence to the computational model and provides a solid foundation for further preclinical and clinical development. However, it is important to note that a direct linear correlation is not always observed, highlighting the complexity of biological systems and the limitations of current computational models.[2][3]
Comparing Molecular Docking Software: A Performance Overview
The accuracy of molecular docking predictions is highly dependent on the software and scoring functions used. Various programs employ different algorithms and force fields to predict the binding mode and affinity of a ligand to a protein. Below is a comparison of several widely used molecular docking programs based on their performance in pose prediction (ability to reproduce the crystallographic binding mode) and virtual screening accuracy.
| Docking Software | Key Strengths | Common Performance Metrics | Noteworthy Findings |
| GLIDE | High accuracy in pose prediction and virtual screening.[4] | Low Root Mean Square Deviation (RMSD) from crystal structure, high Receiver Operating Characteristic (ROC) AUC and enrichment values.[4] | Often outperforms other docking programs in comparative studies.[4] Its accuracy in binding pose prediction is reported to be about twice as high as some other programs.[5] |
| Surflex | Good performance in both pose prediction and virtual screening.[4] | Low RMSD, high ROC AUC and enrichment values.[4] | Consistently ranks as a top performer alongside GLIDE in various validation studies.[6] |
| ICM | Strong in generating ligand poses close to the X-ray conformation.[4] | Low RMSD.[4] | Particularly effective in pose prediction. |
| GOLD | Widely used with multiple scoring functions available.[7] | RMSD is a key metric; performance can vary with the chosen scoring function.[7] | In some studies, certain scoring functions like ChemPLP have shown high success rates in predicting experimental poses.[7] |
| DOCK | One of the pioneering docking programs. | RMSD and enrichment studies are common validation methods. | Performance can be variable depending on the target and parameters used. |
| FlexX | Another established docking program. | RMSD and enrichment factors are used for evaluation. | In some comparative studies, it has been outperformed by other programs like GLIDE.[7] |
| AutoDock Vina | Popular open-source docking program known for its speed and ease of use. | Docking score (predicted binding affinity) is a primary output. | Utilizes a semi-empirical scoring function to estimate the Gibbs free energy of binding.[8] |
Experimental Protocols for Validation
The validation of molecular docking results hinges on well-designed in vitro experiments. The choice of assay depends on the nature of the biological target and the predicted effect of the compound. Below are detailed protocols for key experiments.
Protocol 1: Enzyme Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.
Objective: To measure the IC50 value of a test compound, which is the concentration required to inhibit 50% of the enzyme's activity.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compound. Create a series of dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (solvent only).
-
Pre-incubation: Incubate the plate for a specific period to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at an optimal temperature for a defined time.
-
Measure Activity: Stop the reaction (if necessary) and measure the product formation or substrate depletion using a microplate reader (e.g., by measuring absorbance or fluorescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of cells.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 3: Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound, which reflects its binding affinity.
Materials:
-
Cell membranes or tissues expressing the target receptor
-
Radiolabeled ligand (a molecule that binds to the receptor with high affinity and is tagged with a radioactive isotope)
-
Test compound
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound. The receptor-bound radioligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the specifically bound radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Validation Workflow and Key Concepts
To better understand the process of validating molecular docking predictions, the following diagrams illustrate the general workflow and the relationship between different validation metrics.
Caption: A general workflow for the validation of molecular docking predictions.
Caption: Key metrics for validating a molecular docking protocol.
Conclusion
The successful integration of molecular docking and in vitro validation is paramount for an efficient and effective drug discovery process. While computational methods provide a valuable starting point for identifying potential drug candidates, experimental validation remains the gold standard for confirming biological activity. By employing robust docking protocols, selecting appropriate in vitro assays, and carefully correlating the results, researchers can increase the confidence in their findings and accelerate the journey from a promising hit to a viable therapeutic. This guide serves as a foundational resource for navigating the critical interface between computational prediction and experimental reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 5. ijper.org [ijper.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to Confirming Mechanism of Action with Genetic Knockdown
In drug discovery and development, elucidating a compound's precise mechanism of action (MOA) is paramount. Genetic knockdown studies offer a powerful approach to validate drug targets and confirm how a therapeutic agent exerts its effects at the molecular level.[1] By specifically reducing the expression of a target gene, researchers can observe whether this mimics or alters the drug's phenotypic effects, thereby establishing a causal link between the target and the drug's activity.[1]
This guide provides a comparative overview of the most common genetic knockdown technologies—siRNA, shRNA, and CRISPRi—and offers practical guidance on their application in MOA studies for researchers, scientists, and drug development professionals.
Comparison of Genetic Knockdown Techniques
Key Characteristics of Knockdown Methods
| Feature | Small Interfering RNA (siRNA) | Short Hairpin RNA (shRNA) | CRISPR interference (CRISPRi) |
| Mechanism | Post-transcriptional silencing via mRNA degradation.[][6] | Post-transcriptional silencing; processed into siRNA to degrade mRNA.[7] | Transcriptional repression by blocking RNA polymerase binding.[4] |
| Duration of Effect | Transient (typically 3-7 days).[2][4] | Stable, long-term knockdown possible with viral integration.[7] | Stable and reversible knockdown with inducible systems.[2] |
| Delivery Method | Transfection of synthetic RNA duplexes.[][8] | Plasmid transfection or viral (lentiviral, retroviral) transduction.[3][7] | Plasmid transfection or viral transduction of dCas9 and guide RNA.[4] |
| Efficiency | Variable, highly dependent on sequence design and delivery.[4] | Generally high and sustained, especially with viral delivery.[9] | Often produces more consistent and robust knockdown than RNAi.[4] |
| Off-Target Effects | Can occur due to partial complementarity with unintended mRNAs.[8][10] | Can occur; potential for saturation of the endogenous RNAi machinery.[3][7] | Generally fewer off-target effects compared to RNAi.[11] |
| Best Suited For | Rapid, short-term studies; initial target screening.[4][8] | Long-term studies; generating stable cell lines; in vivo studies.[7][12] | Precise transcriptional control; mimicking drug inhibition; genome-wide screens.[13] |
Experimental Workflows and Protocols
Executing a successful knockdown experiment requires careful planning, from reagent design to validation of the results. Below are generalized protocols for siRNA- and shRNA-mediated knockdown studies.
General Workflow for MOA Confirmation
The overall process involves selecting a knockdown tool, validating its effectiveness, and then using it to test the drug's MOA. This workflow ensures that the observed phenotype is a direct result of silencing the target gene.
Caption: Workflow for confirming a drug's mechanism of action using genetic knockdown.
Protocol 1: siRNA-Mediated Gene Knockdown
This protocol outlines a transient knockdown experiment, ideal for rapid assessment of a drug target.
-
Cell Seeding : Plate cells 24 hours prior to transfection, ensuring they reach 50-75% confluency at the time of transfection.[15]
-
Transfection :
-
Dilute siRNA in serum-free media.
-
Separately, dilute a transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and reagent, incubate to allow complex formation, and then add the mixture to the cells.[15]
-
-
Incubation : Incubate cells for 24-72 hours. The optimal time depends on the turnover rate of the target mRNA and protein.[16]
-
Knockdown Validation : Harvest a subset of cells to quantify knockdown efficiency.
-
Functional Assay : Treat the remaining validated knockdown cells and control cells with the drug compound at various concentrations. Perform a relevant phenotypic or functional assay to assess the drug's effect.
Protocol 2: shRNA-Mediated Gene Knockdown (Lentiviral)
This protocol is suited for creating stable cell lines for long-term or difficult-to-transfect cells.
-
shRNA Vector Preparation : Clone an shRNA sequence targeting your gene of interest into a lentiviral vector. Often, these vectors also contain a fluorescent reporter (e.g., GFP) to track transduction efficiency.
-
Lentivirus Production : Co-transfect the shRNA vector along with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Virus Harvest and Titer : Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction : Add the lentiviral particles to the target cells in the presence of polybrene to enhance efficiency.
-
Selection and Expansion : If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transduction to eliminate non-transduced cells. Expand the resulting stable cell line.
-
Knockdown Validation : As with siRNA, validate the stable knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.[18]
-
Functional Assay : Use the validated stable cell line for MOA studies by treating with the drug and performing phenotypic assays.
Visualizing the Mechanisms
Understanding the underlying biological pathways of each knockdown technique is crucial for troubleshooting and data interpretation.
RNA Interference (RNAi) Pathway
Both siRNA and shRNA leverage the cell's endogenous RNAi machinery to achieve gene silencing.[7] siRNAs are introduced directly, while shRNAs are first processed by the enzyme Dicer.[3][7]
Caption: The RNAi pathway for siRNA- and shRNA-mediated gene silencing.
CRISPRi Mechanism
CRISPRi utilizes a catalytically inactive "dead" Cas9 (dCas9) protein, which can no longer cut DNA.[3] Guided by a single guide RNA (sgRNA), it binds to the target DNA sequence and acts as a physical roadblock, sterically hindering the binding of transcription factors and RNA polymerase to silence gene expression.
Caption: Mechanism of CRISPRi for transcriptional repression.
References
- 1. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
- 2. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene knockdown - Wikipedia [en.wikipedia.org]
- 7. What Is shRNA? A Tool for Stable Gene Knockdown [synapse.patsnap.com]
- 8. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 9. researchgate.net [researchgate.net]
- 10. Precision RNAi using synthetic shRNAmir target sites [elifesciences.org]
- 11. synthego.com [synthego.com]
- 12. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 13. biocompare.com [biocompare.com]
- 14. thermofisher.com [thermofisher.com]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-(4-Ethoxypyrazol-1-yl)-propionic Acid: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 3-(4-Ethoxypyrazol-1-yl)-propionic acid, this guide is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural components—propionic acid and pyrazole derivatives—is recommended.
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For novel or less common compounds like this compound (CAS No. 213235-92-0), where a dedicated SDS may not be readily available, a risk-based assessment is crucial. This involves evaluating the potential hazards of the chemical's constituent parts and adhering to established protocols for hazardous waste management.
Hazard Assessment and Waste Classification
Due to the lack of specific toxicological and environmental data for this compound, it must be handled as a hazardous waste. This precautionary measure is based on the properties of related substances:
-
Propionic Acid: This component is known to be a flammable liquid and vapor, and it can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1][2][3]
-
Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities, and as such, they should be handled with care. The synthesis of pyrazole derivatives can sometimes involve hazardous reagents.[4]
Therefore, this compound should be presumed to have similar or potentially enhanced hazardous characteristics. According to the Environmental Protection Agency (EPA) guidelines, a discarded chemical can be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Given the properties of propionic acid, this compound should be treated as both ignitable and corrosive.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[7]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound:
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
-
Containerization:
-
Use a designated, properly labeled, and leak-proof hazardous waste container. The container should be made of a material compatible with acidic and potentially flammable organic compounds.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[3]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
All waste must be handled in accordance with local, state, and federal regulations.[8] A licensed professional waste disposal service should be used for the final disposal of this material.[7]
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth.[1]
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS office.
For personal exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Quantitative Data Summary
Since no specific experimental data for this compound is available, the following table summarizes the key physical and hazard data for the related compound, propionic acid, which should be used as a conservative reference.
| Property | Value (for Propionic Acid) | Source |
| CAS Number | 79-09-4 | [3] |
| Molecular Formula | C3H6O2 | N/A |
| Flash Point | 51 °C | [3] |
| Boiling Point | 141.1 °C | [3] |
| Melting Point | -20 °C | [3] |
| Lower Explosion Limit | 2.1% by volume | [3] |
| GHS Hazard Class | Flammable Liquid (Category 3), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Specific target organ toxicity – single exposure (Category 3, Respiratory system) | [2][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. vigon.com [vigon.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. leadlab.com [leadlab.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.ca [fishersci.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
